molecular formula C81H140Na2O17P2 B10847521 Cardiolipin

Cardiolipin

Cat. No.: B10847521
M. Wt: 1493.9 g/mol
InChI Key: ZGSPNIOCEDOHGS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cardiolipin is a unique dimeric phospholipid almost exclusively located in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid composition . It is distinguished by its structure consisting of two phosphatidic acid moieties connected by a glycerol backbone, resulting in four alkyl groups and a compact, negatively charged head group . This distinctive molecular architecture is fundamental to its critical roles in mitochondrial function and cellular metabolism. In research, this compound is indispensable for studying cellular bioenergetics. It interacts with and is required for the optimal activity and structural stability of enzyme complexes I, III, IV, and V of the oxidative phosphorylation system . Furthermore, this compound is essential for the proper organization of these complexes into respiratory supercomplexes, a process crucial for efficient electron channeling and ATP production . Beyond energy production, this compound is a key signaling molecule in apoptosis. During programmed cell death, its oxidation and translocation from the inner to the outer mitochondrial membrane facilitates the release of cytochrome c, triggering the apoptotic cascade . Research into neurodegenerative diseases like Parkinson's has also revealed a role for this compound in modulating α-synuclein, with malfunctions in this process linked to disease pathology . The clinical significance of this compound is highlighted by its association with human diseases. Barth syndrome, a rare genetic disorder, is caused by mutations in the tafazzin gene which disrupts this compound remodeling, leading to abnormal mitochondria and cardiomyopathy . Additionally, antithis compound antibodies are a key diagnostic marker in Antiphospholipid Syndrome (APS), an autoimmune condition characterized by thrombosis and recurrent pregnancy loss . This product is supplied for research applications only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

disodium;[3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(octadeca-9,12-dienoyloxy)propyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPNIOCEDOHGS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H140Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Cardiolipin in Mitochondrial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL) is a phospholipid almost exclusively located in the inner mitochondrial membrane, where it is synthesized and plays a fundamental role in numerous mitochondrial functions.[1][2][3] Its unique dimeric structure, with four acyl chains, is critical for the structural integrity of the inner mitochondrial membrane, particularly in the formation of cristae.[4] Functionally, this compound is indispensable for optimal mitochondrial bioenergetics, serving as a key factor in the stabilization and activity of the electron transport chain (ETC) complexes and their assembly into supercomplexes.[1][3] Furthermore, this compound is a critical signaling molecule in mitochondrial quality control pathways, including mitophagy and apoptosis.[1][5] Dysregulation of this compound content and composition is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and Barth syndrome.[6][7][8] This technical guide provides an in-depth overview of the primary functions of this compound in mitochondrial membranes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Functions of this compound in Mitochondrial Membranes

This compound's multifaceted roles are central to mitochondrial homeostasis and cellular health. Its functions can be broadly categorized into three key areas: structural support, bioenergetic regulation, and signaling.

Structural Integrity and Cristae Morphology

This compound's unique conical shape, a result of its dimeric structure, induces negative curvature in the inner mitochondrial membrane, a critical feature for the formation and maintenance of mitochondrial cristae.[4] These invaginations of the inner membrane significantly increase the surface area available for the assembly of the electron transport chain and ATP synthase, thereby optimizing energy production.[4]

Bioenergetics and the Electron Transport Chain

This compound is intimately associated with the protein complexes of the electron transport chain (ETC) and ATP synthase.[2][9] It is not merely a passive component of the membrane but actively participates in their function by:

  • Stabilizing individual ETC complexes: this compound binds to and stabilizes the quaternary structure of Complexes I, III, and IV, which is essential for their optimal enzymatic activity.[1][10][11]

  • Promoting the formation of respiratory supercomplexes: this compound acts as a molecular "glue," facilitating the assembly of individual ETC complexes into higher-order structures known as supercomplexes or respirasomes.[3][9] This organization is believed to enhance the efficiency of electron transfer and reduce the production of reactive oxygen species (ROS).[3]

  • Anchoring cytochrome c: this compound anchors cytochrome c to the inner mitochondrial membrane, facilitating its role as a mobile electron carrier between Complex III and Complex IV.[3][11]

Mitochondrial Dynamics and Quality Control

This compound plays a crucial role in the dynamic processes of mitochondrial fusion and fission, which are vital for mitochondrial quality control.[1][12][13] It interacts with key proteins involved in these processes, such as dynamin-related protein 1 (Drp1) in fission and optic atrophy 1 (OPA1) in fusion.[3]

Furthermore, this compound acts as a critical signaling molecule in pathways that determine the fate of mitochondria:

  • Mitophagy: Upon mitochondrial damage, this compound can be externalized to the outer mitochondrial membrane, where it serves as a recognition signal for the autophagic machinery.[1][14] Specifically, the autophagic protein LC3 can directly bind to externalized this compound, targeting the damaged mitochondrion for degradation through mitophagy.[1][2]

  • Apoptosis: this compound is a key player in the intrinsic apoptotic pathway. It facilitates the mitochondrial targeting of pro-apoptotic proteins like tBid and is required for the activation of Bax.[15] Moreover, the oxidation of this compound can lead to the detachment and release of cytochrome c into the cytosol, a critical step in the activation of the caspase cascade and programmed cell death.[1] In certain cell types, this compound also provides an essential platform on the mitochondrial membrane for the activation of caspase-8, linking the extrinsic and intrinsic apoptotic pathways.[12][15]

Quantitative Impact of this compound on Mitochondrial Function

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound levels on the activity of the mitochondrial respiratory chain.

ConditionComplex I Activity (% of Control)Reference(s)
Ischemia (Rat Heart)~75%[7]
Ischemia/Reperfusion (Rat Heart)~52%[7]
Aging (Rat Heart)Significantly decreased[16]
Tafazzin-knockdown (Barth Syndrome model)Reduced[17][18]
This compound depletion (Yeast crd1Δ mutant)~64%[19]

Table 1: Effect of this compound Alterations on Mitochondrial Complex I Activity.

ConditionComplex III Activity (% of Control)Reference(s)
Ischemia (Rat Heart)~78%[20]
Ischemia/Reperfusion (Rat Heart)~54%[20]
This compound depletion (Yeast crd1Δ mutant)~55%[19]
Tafazzin-knockdown (Barth Syndrome model)Reduced by 40%[21]

Table 2: Effect of this compound Alterations on Mitochondrial Complex III Activity.

ConditionThis compound Content (% of Control)Reference(s)
Ischemia (Rat Heart)~72%[4][20]
Ischemia/Reperfusion (Rat Heart)~50%[4][20]
Diabetes (Murine Myocardium)~43%[22]

Table 3: Changes in Mitochondrial this compound Content under Pathophysiological Conditions.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the context of this compound research.

Extraction and Quantification of this compound

Objective: To isolate and quantify this compound from biological samples.

Protocol: Folch Method for Lipid Extraction

  • Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v) to a final volume 20 times the volume of the sample.

  • Filtration: Filter the homogenate through a sintered glass funnel or by centrifugation to remove solid particles.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, mix thoroughly, and centrifuge to separate the phases.

  • Phase Separation: The lower phase, containing the lipids, is carefully collected. The upper phase is washed with a small amount of the chloroform/methanol mixture, and the resulting lower phase is combined with the first lipid extract.

  • Drying: The combined lipid extract is dried under a stream of nitrogen.

  • Quantification: The dried lipid extract can be resuspended in a suitable solvent for analysis by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of this compound.

Measurement of Mitochondrial Respiratory Chain Complex Activity

Objective: To determine the enzymatic activity of individual complexes of the electron transport chain.

Protocol: Spectrophotometric Assay for Complex I (NADH:ubiquinone oxidoreductase) Activity

  • Mitochondrial Isolation: Isolate mitochondria from tissue or cell samples by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, NADH, and ubiquinone.

  • Initiation: Add a known amount of mitochondrial protein to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer. The rate of this decrease is proportional to Complex I activity.

  • Inhibition Control: Perform a parallel assay in the presence of a Complex I inhibitor, such as rotenone, to determine the specific activity.

  • Normalization: Normalize the activity to the total protein content of the mitochondrial sample.[10][23][24]

Protocol: Spectrophotometric Assay for Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity

  • Mitochondrial Isolation: Isolate mitochondria as described above.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, reduced decylubiquinone, and oxidized cytochrome c.

  • Initiation: Add mitochondrial protein to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c.

  • Inhibition Control: Use a specific Complex III inhibitor, such as antimycin A, in a parallel assay.

  • Normalization: Normalize the activity to the mitochondrial protein content.[10][23][24]

Visualizing this compound's Role in Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in key mitochondrial signaling pathways.

This compound-Dependent Mitophagy Pathway

Mitophagy cluster_mitochondrion Mitochondrion IMM Inner Mitochondrial Membrane OMM Outer Mitochondrial Membrane Cardiolipin_IMM This compound Cardiolipin_OMM This compound Cardiolipin_IMM->Cardiolipin_OMM LC3 LC3 Cardiolipin_OMM->LC3 Autophagosome Autophagosome LC3->Autophagosome recruits to mitochondrion Autophagosome->OMM engulfs Mitochondrial_Damage Mitochondrial Damage (e.g., Rotenone) Mitochondrial_Damage->Cardiolipin_IMM induces

Caption: this compound-mediated mitophagy signaling pathway.

This compound's Role in Fas-Mediated Apoptosis (Type II Cells)

Apoptosis FasL Fas Ligand FasR Fas Receptor FasL->FasR binds DISC DISC Formation FasR->DISC activates Procaspase8_cyto Procaspase-8 DISC->Procaspase8_cyto recruits & cleaves Caspase8_p43p10 Caspase-8 (p43/p10) Procaspase8_cyto->Caspase8_p43p10 This compound This compound Caspase8_p43p10->this compound translocates to & binds Bid Bid tBid tBid Bid->tBid Bax Bax tBid->Bax activates Caspase3_active Active Caspase-3 Apoptosis_outcome Apoptosis Caspase3_active->Apoptosis_outcome Caspase8_active_mito Active Caspase-8 (on Mitochondrion) This compound->Caspase8_active_mito provides platform for full activation Caspase8_active_mito->Bid cleaves Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release of Cytochrome_c->Caspase3_active activates

Caption: this compound as a platform for caspase-8 activation in apoptosis.

Conclusion

This compound is a unique and indispensable phospholipid of the inner mitochondrial membrane, with profound implications for cellular energy metabolism, structural integrity, and signaling. Its roles in supporting the electron transport chain, shaping mitochondrial cristae, and mediating critical decisions of cell fate underscore its importance in both health and disease. A thorough understanding of this compound's functions, facilitated by robust experimental methodologies and quantitative analysis, is crucial for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a wide range of human pathologies. The continued investigation into the intricate mechanisms governed by this compound promises to unveil new avenues for intervention in diseases with a mitochondrial etiology.

References

A Historical Perspective on the Discovery of Cardiolipin: From Syphilis Diagnosis to Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin, a unique dimeric phospholipid, holds a pivotal position in cellular biology, primarily recognized for its essential role in the structure and function of the inner mitochondrial membrane. Its discovery, however, is intrinsically linked to the history of serological testing for syphilis. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key experiments, the researchers involved, and the evolution of our understanding of this critical lipid from a diagnostic antigen to a cornerstone of mitochondrial bioenergetics.

The Serendipitous Discovery in the Context of Syphilis Research

The story of this compound begins not in the realm of cellular metabolism, but in the urgent quest for a reliable diagnostic test for syphilis, a widespread and devastating disease in the early 20th century.

In 1906, August von Wassermann, Albert Neisser, and Carl Bruck developed the first serological test for syphilis, known as the Wassermann reaction.[1] This test was based on the principle of complement fixation, an immunological phenomenon discovered by Jules Bordet and Octave Gengou.[2] The initial "antigen" used in the Wassermann test was a crude extract from the liver of a syphilitic fetus, believed to contain the causative agent, Treponema pallidum.[3] However, it was soon discovered that similar extracts from normal, non-syphilitic tissues, such as beef heart, could also serve as an effective antigen.[3] This unexpected finding suggested that the antibodies present in the sera of syphilitic patients were not reacting directly with the syphilis spirochete, but rather with a substance present in these tissue extracts.

This mysterious substance, initially termed "reagin," was the key to the diagnostic test. For decades, the precise chemical nature of this antigenic component remained unknown.

The Pioneering Work of Mary Pangborn: Isolation and Characterization

The crucial breakthrough in identifying the active component of the Wassermann antigen came in the 1940s through the meticulous work of American biochemist Mary C. Pangborn at the Division of Laboratories and Research of the New York State Department of Health.[4]

In 1942, Pangborn published her seminal paper, "Isolation and purification of a serologically active phospholipid from beef heart," in the Journal of Biological Chemistry.[5][6] In this publication, she detailed a rigorous method for isolating a novel, serologically active phospholipid from bovine heart tissue. She named this newly discovered molecule This compound , reflecting its cardiac origin.[4]

Experimental Protocols: The Isolation of this compound

Pangborn's original method for isolating this compound was a multi-step process involving solvent extraction and precipitation. The following is a summary of the key steps based on her 1942 and subsequent 1945 publications, which described a simplified method.[3][7]

Experimental Protocol: Simplified Preparation of this compound (Pangborn, 1945)

  • Tissue Preparation: Fresh beef heart muscle was trimmed of fat and connective tissue and minced.

  • Initial Extraction: The minced tissue was subjected to multiple extractions with hot ethanol (B145695) to extract the lipids.

  • Concentration and Precipitation: The pooled ethanol extracts were concentrated under reduced pressure. The concentrated lipid extract was then treated with acetone (B3395972) to precipitate the phospholipids (B1166683), leaving more soluble fats and cholesterol in the supernatant.

  • Cadmium Chloride Precipitation: The acetone-insoluble phospholipids were dissolved in ether, and an alcoholic solution of cadmium chloride was added. This step selectively precipitated certain phospholipids, including what would be later identified as this compound, as their cadmium salts.

  • Fractional Precipitation: The cadmium-phospholipid precipitate was further fractionated using a series of solvent precipitations with acetone and alcohol to separate the this compound-cadmium salt from other phospholipids like lecithin (B1663433) and cephalin.

  • Removal of Cadmium: The purified this compound-cadmium salt was then treated to remove the cadmium, typically by dissolving it in a mixture of chloroform (B151607) and ethanol and washing with a solution that would form a soluble complex with cadmium, leaving the purified this compound in the organic phase.

  • Final Purification: The final product was a purified, serologically active phospholipid, which Pangborn named this compound.

Quantitative Data from Early Studies

Pangborn's research provided the first quantitative data on the composition of this newly isolated phospholipid. Her analyses revealed that this compound was a complex phospholipid containing fatty acids, glycerol, and phosphoric acid, but notably, it was nitrogen-free, distinguishing it from other known phospholipids like lecithin and cephalin.

ParameterReported Value (Pangborn, 1942)
Phosphorus Content~4.1%
Nitrogen Content0%
Fatty Acid ContentHigh proportion of unsaturated fatty acids

Note: This table represents a summary of early findings. The exact structure of this compound as a diphosphatidylglycerol was elucidated later.

The Wassermann Reaction: A Detailed Methodological Overview

The Wassermann test, the catalyst for this compound's discovery, was a complex and technically demanding complement fixation assay. The principle of the test is based on the consumption ("fixation") of complement (a group of serum proteins) when an antigen and its corresponding antibody are mixed.

Experimental Protocol: The Wassermann Complement Fixation Test

The test is performed in two stages:

Stage 1: The Test System (Complement Fixation)

  • Patient Serum Preparation: A sample of the patient's blood serum is heated to 56°C for 30 minutes to inactivate its native complement. This is crucial to ensure that a known amount of complement is used in the assay.

  • Incubation with Antigen and Complement: The heat-inactivated patient serum is mixed with a standardized amount of this compound antigen (initially crude tissue extracts, later purified this compound mixed with lecithin and cholesterol for stability and enhanced reactivity) and a precise, pre-titered amount of guinea pig serum, which serves as the source of complement.

  • Incubation: This mixture is incubated to allow for the formation of antigen-antibody-complement complexes if syphilis antibodies are present in the patient's serum.

Stage 2: The Indicator System (Hemolysis)

  • Preparation of Sensitized Red Blood Cells: Sheep red blood cells are washed and then incubated with a specific anti-sheep red blood cell antibody (hemolysin) produced in rabbits. This antibody coats the red blood cells, "sensitizing" them to lysis by complement.

  • Addition to the Test System: The sensitized sheep red blood cells are added to the mixture from Stage 1.

  • Second Incubation: The entire mixture is incubated again.

Interpretation of Results:

  • Positive Result (No Hemolysis): If the patient's serum contains syphilis antibodies, they will have bound to the this compound antigen, and this complex will have "fixed" or consumed the added complement. Therefore, no complement is available to lyse the sensitized sheep red blood cells, and the cells will remain intact, settling as a pellet at the bottom of the test tube.

  • Negative Result (Hemolysis): If the patient's serum does not contain syphilis antibodies, no antigen-antibody complex will form, and the complement will remain free in the solution. This free complement will then act on the sensitized sheep red blood cells, causing them to lyse and release their hemoglobin, resulting in a clear, red solution.

From Diagnostic Antigen to a Key Player in Mitochondrial Function

For several years after its discovery, the primary significance of this compound was its role as the antigen in non-treponemal tests for syphilis. However, as biochemical techniques advanced, the focus of this compound research began to shift.

In the 1960s and 1970s, with the rise of mitochondrial research, it became evident that this compound is not just a random component of heart tissue but is highly localized to the inner mitochondrial membrane.[8] This discovery marked a turning point in understanding its biological significance. It constitutes about 20% of the total lipid composition of this membrane.[4]

Early studies on the electron transport chain revealed that the activities of several enzyme complexes were dependent on the presence of specific phospholipids, with this compound being particularly important.[9][10] It was found to be essential for the optimal function of enzymes involved in oxidative phosphorylation, the process that generates the majority of the cell's ATP.[9]

Early Concepts of this compound's Role in Signaling and Mitochondrial Structure

While the term "signaling pathway" as we understand it today was not in common use in the early days of this compound research, the concept that this compound played a role beyond a simple structural component began to emerge. Early theories proposed that this compound's unique structure, with its two phosphate (B84403) groups and four fatty acid chains, allowed it to interact with and stabilize the protein complexes of the electron transport chain, thereby facilitating the efficient transfer of electrons.[10][11]

The realization that this compound was crucial for the integrity and function of the mitochondrial respiratory chain laid the groundwork for our current understanding of its role in a multitude of cellular processes, including:

  • Stabilization of Respiratory Supercomplexes: this compound is now known to be essential for the assembly and stability of the respiratory supercomplexes, which enhance the efficiency of electron flow.[9]

  • Apoptosis: The oxidation and externalization of this compound to the outer mitochondrial membrane is a key signaling event in the initiation of apoptosis (programmed cell death).[11]

  • Mitochondrial Dynamics: this compound is involved in the processes of mitochondrial fusion and fission, which are critical for maintaining a healthy mitochondrial network.

Mandatory Visualizations

Experimental Workflow: Isolation of this compound (Pangborn Method)

G A Beef Heart Tissue B Mince and Extract with Hot Ethanol A->B C Concentrate Ethanol Extract B->C D Precipitate Phospholipids with Acetone C->D E Dissolve Precipitate in Ether D->E F Precipitate with Cadmium Chloride E->F G Fractional Precipitation with Acetone/Alcohol F->G H Remove Cadmium G->H I Purified this compound H->I

Caption: Workflow for the isolation of this compound from beef heart.

Logical Relationship: Wassermann Complement Fixation Test

G cluster_test Test System cluster_indicator Indicator System PatientSerum Patient Serum (Heat-inactivated) AntigenComplex Antigen-Antibody Complex Forms (if syphilis antibodies are present) This compound This compound Antigen Complement Guinea Pig Complement Fixation Complement is Fixed Hemolysis Hemolysis (Negative Result) Complement->Hemolysis Free Complement (if no syphilis antibodies) SRBC Sheep Red Blood Cells SensitizedSRBC Sensitized RBCs SRBC->SensitizedSRBC Hemolysin Anti-Sheep RBC Antibody Hemolysin->SensitizedSRBC NoHemolysis No Hemolysis (Positive Result) SensitizedSRBC->Hemolysis AntigenComplex->Fixation Fixes Complement Fixation->NoHemolysis No free complement

Caption: Logical flow of the Wassermann complement fixation test.

Conclusion

The discovery of this compound is a compelling example of how research in one field can have profound and unforeseen implications in another. What began as a search for a diagnostic tool for syphilis led to the identification of a phospholipid that is now recognized as a fundamental component of mitochondrial membranes and a key regulator of cellular energy metabolism and apoptosis. The pioneering work of Mary Pangborn not only provided a crucial reagent for public health but also opened the door to a new area of research into the intricate roles of lipids in cellular function. The historical journey of this compound, from a serological curiosity to a central player in bioenergetics, underscores the interconnectedness of scientific disciplines and the enduring value of fundamental biochemical research.

References

The Unique Structure of Cardiolipin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pivotal Mitochondrial Phospholipid

This technical guide provides a comprehensive overview of the unique structural characteristics of cardiolipin, a phospholipid vital to mitochondrial function and cellular signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate molecular architecture of this compound, its profound implications for mitochondrial bioenergetics, and its role as a signaling platform in critical cellular processes such as apoptosis. Detailed experimental protocols for the analysis of this compound and quantitative data are presented to facilitate further research and application.

The Dimeric Architecture of this compound

This compound (CL), first isolated from beef heart, is a signature phospholipid of the inner mitochondrial membrane (IMM), where it can constitute up to 20% of the total lipid composition.[1][2][3][4] Its structure is unique among phospholipids, featuring a dimeric arrangement where two phosphatidic acid moieties are linked by a central glycerol (B35011) backbone.[5][6][7] This "dimer-of-a-dimer" structure results in a molecule with four acyl chains, a feature that distinguishes it from the more common two-chained phospholipids.[5][6][7][8]

This distinctive architecture confers a conical shape to the this compound molecule, which is crucial for its ability to influence the curvature of the inner mitochondrial membrane and stabilize the intricate folds known as cristae.[2][9][10] The four acyl chains, typically unsaturated in mammals, contribute to the fluidity and dynamic nature of the IMM.[10][11]

At neutral pH, this compound carries a net negative charge due to its two phosphate (B84403) groups, enabling it to interact with a variety of mitochondrial proteins.[5][12] It has been proposed that one proton can become trapped in a bicyclic resonance structure formed by the two phosphates and the central hydroxyl group, which may be important for its role in oxidative phosphorylation.[12]

The Critical Role of Acyl Chain Composition

The specific composition of the four acyl chains attached to the this compound backbone is not random and is critical for its function. In mammalian tissues, particularly the heart, this compound is predominantly enriched with linoleic acid (18:2).[3][12] This specific acyl chain composition is achieved through a "remodeling" process after the initial synthesis of nascent this compound.[7][10]

The remodeling process, primarily carried out by the enzyme tafazzin, ensures the high degree of acyl chain symmetry and unsaturation that is thought to be essential for the optimal functioning of the respiratory chain complexes.[7][10] Alterations in this compound content and acyl chain composition are associated with mitochondrial dysfunction in a variety of pathologies, including Barth syndrome, cardiovascular diseases, and neurodegenerative disorders.[10][13][14]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the structure and composition of this compound.

Table 1: General Properties of Bovine Heart this compound

PropertyValueReference
Molecular Formula (Tetralinoleoyl)C₈₁H₁₄₄O₁₇P₂N/A
Average Molecular Weight~1448 g/mol [15]
Charge at Neutral pH-2 (formally), can trap a proton[5][12]
Predominant Acyl ChainLinoleic Acid (18:2)[3][12]

Table 2: Representative Fatty Acid Composition of this compound in Different Tissues

TissuePredominant Fatty AcidPercentage (%)Reference
Bovine HeartLinoleic Acid (18:2)>80%[12]
Rat LiverLinoleic Acid (18:2)~60-70%[15]
Human PlateletsLinoleic Acid (18:2)~70%[16]
YeastOleic (18:1) & Palmitoleic (16:1) acidsVariable[10]

This compound in Cellular Signaling

Beyond its structural role, this compound is a key player in cellular signaling, particularly in the intrinsic pathway of apoptosis.[17][18][19]

The Apoptotic Signaling Cascade

During cellular stress, this compound can be translocated from the inner to the outer mitochondrial membrane.[5] There, it acts as a docking site for pro-apoptotic proteins of the Bcl-2 family, such as tBid.[9][17] The interaction of tBid with this compound promotes the oligomerization of Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c.[9][17]

Furthermore, this compound has a high affinity for cytochrome c.[17] The peroxidation of this compound, a process that can be catalyzed by cytochrome c itself, weakens this interaction, facilitating the release of cytochrome c into the cytosol, a critical step in the activation of caspases and the execution of apoptosis.[17][20]

Cardiolipin_Apoptosis_Signaling IM Inner Membrane OM Outer Membrane CL_IM This compound CytC Cytochrome c CL_IM->CytC association Caspases Caspase Activation CytC->Caspases activates tBid tBid Bax_Bak Bax/Bak tBid->Bax_Bak recruits Pore MOMP Pore Bax_Bak->Pore forms Pore->CytC release Stress Cellular Stress Stress->CL_IM CL Translocation Stress->tBid tBid Activation Apoptosis Apoptosis Caspases->Apoptosis

This compound's role in the intrinsic apoptotic pathway.

Experimental Protocols for this compound Analysis

The analysis of this compound requires specific methodologies due to its unique structure and localization. A general workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection.[1][4]

Lipid Extraction

A common method for extracting lipids, including this compound, from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.[4][15]

Protocol:

  • Homogenize the tissue or cell sample in a chloroform/methanol mixture (typically 2:1, v/v).

  • Add water or an aqueous salt solution to induce phase separation.

  • Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

  • Carefully collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is frequently employed to separate this compound from other phospholipid classes.[1][15]

Protocol (Reverse-Phase HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Acetonitrile/Water with an ion-pairing agent like triethylamine (B128534) and acetic acid.[15]

  • Mobile Phase B: Isopropanol/Water with the same ion-pairing agent.[15]

  • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids.

  • Detection: The eluent is directed to a mass spectrometer for detection and identification.

Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detailed analysis of this compound species.[1][21] Electrospray ionization (ESI) is a commonly used soft ionization technique.[1]

Protocol (LC-MS/MS):

  • Introduce the sample from the HPLC into the ESI source of the mass spectrometer.

  • Acquire full scan mass spectra to identify the molecular ions of different this compound species.

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns. These fragments provide structural information, including the identity of the acyl chains.

  • Quantification is typically achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a this compound species with non-natural fatty acid chains).[4]

Cardiolipin_Analysis_Workflow Sample Biological Sample (Tissue, Cells, Mitochondria) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation Chromatographic Separation (e.g., Reverse-Phase HPLC) Extraction->Separation Detection Mass Spectrometric Detection (e.g., ESI-MS/MS) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

A generalized workflow for the analysis of this compound.

Clinical Relevance: Barth Syndrome

Barth syndrome is an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes the acyltransferase tafazzin.[22] This leads to defective remodeling of this compound, resulting in a decreased amount of mature this compound with the correct acyl chain composition and an accumulation of monolysothis compound (this compound with only three acyl chains).[16][22] The clinical manifestations of Barth syndrome, which include cardiomyopathy, skeletal myopathy, and neutropenia, underscore the critical importance of the unique structure of this compound for mitochondrial function and overall health.[16][22]

Conclusion

The unique dimeric structure of this compound, with its four acyl chains and distinct charge properties, is fundamental to its diverse and critical roles within the mitochondria. It is not merely a structural component of the inner mitochondrial membrane but also an active participant in bioenergetics and a key signaling molecule in apoptosis. Understanding the intricate details of this compound's structure and function, facilitated by the advanced analytical techniques outlined in this guide, is crucial for researchers in the fields of mitochondrial biology, cell death, and the development of therapeutics for a range of diseases linked to mitochondrial dysfunction.

References

A Technical Guide to Eukaryotic Cardiolipin Synthesis and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and metabolic pathways of cardiolipin (CL) in eukaryotes. It covers the core biochemical steps, quantitative data, and detailed experimental protocols relevant to the study of this critical mitochondrial phospholipid.

Introduction to this compound

This compound is a unique, dimeric phospholipid found almost exclusively in the inner mitochondrial membrane (IMM), where it can constitute 15-20% of the total phospholipid content.[1] Its distinctive structure, featuring a double glycerophosphate backbone and four fatty acyl chains, imparts a conical shape that is crucial for maintaining the curvature of the mitochondrial cristae.[1] CL is essential for the optimal function of numerous mitochondrial processes, including cellular bioenergetics through the stabilization of respiratory chain supercomplexes, mitochondrial dynamics, and the regulation of apoptosis.[1][2] Aberrations in CL content and its acyl chain composition are linked to mitochondrial dysfunction and are implicated in the pathophysiology of various disorders, most notably Barth syndrome, a rare X-linked genetic disorder caused by mutations in the TAZ gene.[3][4]

The De Novo Biosynthesis Pathway of this compound

The de novo synthesis of this compound occurs on the matrix-facing leaflet of the inner mitochondrial membrane through a conserved enzymatic pathway. The process begins with the acylation of glycerol-3-phosphate and culminates in the formation of nascent, or immature, this compound.

The key steps are as follows:[5]

  • Phosphatidic Acid (PA) Synthesis: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA). This initial step can occur in both the endoplasmic reticulum and the outer mitochondrial membrane.[5]

  • CDP-Diacylglycerol (CDP-DAG) Formation: PA is transported to the inner mitochondrial membrane, where it is converted to the high-energy intermediate CDP-diacylglycerol by CDP-DAG synthase, an enzyme encoded by the TAMM41 gene in mammals.[1][5]

  • Phosphatidylglycerol Phosphate (B84403) (PGP) Synthesis: The enzyme phosphatidylglycerol phosphate synthase (PGS1) catalyzes the condensation of CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP).[5]

  • Phosphatidylglycerol (PG) Formation: PGP is rapidly dephosphorylated by PGP phosphatase (PTPMT1 in mammals) to yield phosphatidylglycerol (PG).[1][5]

  • Nascent this compound Synthesis: Finally, this compound synthase (CLS1) catalyzes the condensation of PG with another molecule of CDP-DAG to form nascent this compound (nCL), releasing cytidine (B196190) monophosphate (CMP).[5][6]

DeNovo_Cardiolipin_Synthesis cluster_enzymes G3P Glycerol-3-Phosphate invis1 G3P->invis1 PA Phosphatidic Acid (PA) invis2 PA->invis2 CDP_DAG CDP-Diacylglycerol nCL Nascent this compound (nCL) CDP_DAG->nCL invis3 CDP_DAG->invis3 PGP Phosphatidylglycerol Phosphate (PGP) invis4 PGP->invis4 PG Phosphatidylglycerol (PG) PG->nCL GPAT GPAT / AGPAT TAM41 CDP-DAG Synthase (TAMM41) PGS1 PGS1 PTPMT1 PGP Phosphatase (PTPMT1) CLS1 This compound Synthase (CLS1) invis1->PA invis2->CDP_DAG invis3->PGP invis4->PG CLS1_node This compound Synthase (CLS1)

Figure 1. De Novo this compound Biosynthesis Pathway in Eukaryotic Mitochondria.

This compound Remodeling: The Path to Maturity

The nascent this compound produced by de novo synthesis contains a random assortment of fatty acyl chains. To become fully functional, it must undergo a crucial two-step remodeling process to acquire its tissue-specific, highly unsaturated acyl chain composition, which typically consists of four molecules of linoleic acid (C18:2) in tissues like the heart.[2] This process is primarily mediated by the enzyme Tafazzin.

  • Deacylation: A phospholipase (such as iPLA₂) removes an acyl chain from nascent this compound to produce monolysothis compound (MLCL).[1]

  • Reacylation/Transacylation: The enzyme Tafazzin (TAZ), a phospholipid-lysophospholipid transacylase, catalyzes the transfer of a specific acyl chain, preferentially linoleic acid, from a donor phospholipid like phosphatidylcholine (PC) to MLCL.[3][7] This reacylation step forms a remodeled, mature this compound molecule and a lysophosphatidylcholine (B164491) (LPC) byproduct.[3] This cycle can be repeated until the mature, symmetrical this compound species is formed.

Mutations in the TAZ gene lead to defective this compound remodeling, an accumulation of MLCL, and are the underlying cause of Barth syndrome.[2][3]

Cardiolipin_Remodeling cluster_cycle Deacylation-Reacylation Cycle nCL Nascent this compound (nCL) (Random Acyl Chains) MLCL Monolysothis compound (MLCL) nCL->MLCL Deacylation (e.g., iPLA₂) mCL Mature this compound (mCL) (e.g., Tetralinoleoyl-CL) MLCL->mCL Reacylation / Transacylation LPC Lysophosphatidylcholine (LPC) MLCL->LPC PC Phosphatidylcholine (PC) (with Linoleic Acid) PC->MLCL Tafazzin (TAZ) Transfers Linoleic Acid

Figure 2. The this compound Remodeling Pathway Mediated by Tafazzin.

Quantitative Data on this compound Distribution

The abundance and acyl chain composition of this compound vary significantly between different tissues, reflecting their diverse metabolic demands.

Table 1: Relative Abundance of this compound in Various Tissues

This table summarizes the typical concentration of this compound as a percentage of the total mitochondrial phospholipid content in different mammalian tissues. Tissues with high oxidative activity, such as the heart, contain higher levels of this compound.

TissueThis compound (% of Mitochondrial Phospholipids)Reference
Heart~20%[1]
Skeletal MuscleHigh[8]
KidneyHigh[8]
LiverHigh[8]
BrainLower[8]

Table 2: Typical Fatty Acid Composition of Mature this compound

This table shows an example of the molecular species distribution of mature this compound from bovine heart, highlighting the predominance of linoleic acid (18:2).

This compound Molecular SpeciesAcyl Chain CompositionRelative Abundance (%)
Tetralinoleoyl-CL(18:2)₄>80%
Other SpeciesMixed (e.g., 18:1, 18:3, 20:4)<20%
(Data generalized from multiple sources indicating the prevalence of (18:2)₄ in heart tissue)

Experimental Protocols and Workflows

The analysis of this compound requires specialized methods for its extraction, separation, and quantification due to its low abundance and unique structure.

Experimental_Workflow A 1. Sample Collection (Tissues, Cells, Mitochondria) B 2. Lipid Extraction (e.g., Bligh & Dyer) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Organic Phase Collection (Contains Lipids) C->D E 5. Solvent Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Quantification & Identification) F->G H 8. Statistical Analysis & Interpretation G->H

Figure 3. General Experimental Workflow for this compound Analysis by LC-MS/MS.

Protocol 5.1: Lipid Extraction via Modified Bligh & Dyer Method

This protocol is a widely used method for extracting total lipids, including this compound, from biological samples.[1][9][10][11]

Reagents & Materials:

  • Homogenizer or Sonicator

  • Glass centrifuge tubes

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water or 0.9% NaCl solution

  • Nitrogen gas stream or SpeedVac for solvent evaporation

  • Internal Standard (e.g., tetramyristoyl this compound, CL(14:0)₄)[12]

Procedure:

  • Homogenization: Homogenize ~10-50 mg of tissue or a cell pellet in a glass tube with 1 mL of cold phosphate-buffered saline (PBS).

  • Solvent Addition (Single Phase): To the 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) CHCl₃:MeOH mixture.[11] Add an appropriate amount of internal standard at this stage for quantification.

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes at 4°C to ensure thorough mixing and protein denaturation.[9]

  • Phase Separation:

    • Add 1.25 mL of CHCl₃ to the tube and vortex for 1 minute.

    • Add 1.25 mL of deionized water (or 0.9% NaCl) and vortex for another 1 minute.[9][11]

  • Centrifugation: Centrifuge the tube at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, with a protein disk at the interface.[1][11]

  • Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[11]

  • Drying and Storage: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a SpeedVac.[10] The resulting lipid film can be stored at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried lipid extract in an appropriate solvent, such as a mobile phase-compatible mixture (e.g., acetonitrile/water).[12]

Protocol 5.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying individual this compound and monolysothis compound molecular species.[1][13]

Instrumentation & Columns:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-Exactive Orbitrap).[1][13]

  • Reversed-phase C18 column (e.g., Waters XBridge BEH C18).[12]

Typical LC-MS/MS Parameters:

  • Chromatographic Separation:

    • Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with a modifier like 0.1% ammonium (B1175870) hydroxide.[12]

    • Mobile Phase B: Isopropanol or other organic solvent.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the hydrophobic this compound species.

    • Flow Rate: 0.3-0.5 mL/min.[12]

    • Column Temperature: 40-55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as CL is an anionic phospholipid.[13][14]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., the [M-2H]²⁻ doubly charged ion of a specific CL species) and monitoring for specific product ions (fragments corresponding to fatty acid losses).[12]

    • Analysis: The ratio of the peak area of the endogenous CL species to the peak area of the known amount of internal standard is used to calculate the concentration.[1] For Barth syndrome diagnosis, the ratio of MLCL to mature CL is a key diagnostic marker.[15]

Protocol 5.3: Fluorometric this compound Assay

Commercial kits provide a simplified, high-throughput method for measuring total this compound content without resolving individual species.[16]

Principle: This assay utilizes a proprietary fluorescent probe that specifically binds to this compound, resulting in a significant increase in fluorescence. The probe does not interact with other major phospholipids (B1166683) like phosphatidylcholine or sphingomyelin, ensuring high specificity.[16]

Procedure (General Outline):

  • Sample Preparation: Prepare cell lysates or isolated mitochondria in the provided assay buffer. Detergent-free lysis methods (e.g., sonication, freeze-thaw) are recommended.[17] Determine the protein concentration of the lysate for normalization.

  • Standard Curve: Prepare a standard curve using the provided purified this compound standard (e.g., 0 to 3 nmol/well).[17]

  • Assay Reaction:

    • Add samples (e.g., 10-40 µg of mitochondrial protein) and standards to the wells of a 96-well white plate.[16]

    • Prepare a Reaction Mix containing the fluorescent probe in assay buffer.

    • Add the Reaction Mix to all wells (except background controls).

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.[16][17]

  • Measurement: Read the fluorescence using a microplate reader at the specified wavelengths (e.g., Ex/Em = 340/480 nm).[16]

  • Calculation: Subtract background fluorescence and determine the this compound content in the samples by comparing their fluorescence values to the standard curve. The results are typically expressed as nmol of this compound per mg of protein.[17]

References

A Comparative Analysis of Prokaryotic and Eukaryotic Cardiolipin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin, a unique dimeric phospholipid, is an essential component of bacterial and inner mitochondrial membranes, playing a pivotal role in cellular bioenergetics and membrane architecture. The biosynthetic pathways of this compound, while achieving the same end product, exhibit fundamental differences between prokaryotes and eukaryotes. This in-depth technical guide provides a comprehensive comparison of these two pathways, detailing the enzymatic players, reaction mechanisms, and regulatory strategies. Furthermore, we present detailed experimental protocols for the study of this compound biosynthesis and quantification, alongside a discussion of its burgeoning role as a therapeutic target. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating cellular lipid metabolism and its implications in health and disease.

Introduction

This compound (CL) is a structurally unique glycerophospholipid, consisting of two phosphatidylglycerol moieties linked by a central glycerol (B35011) molecule. This dimeric structure, with its four acyl chains, imparts a conical shape that influences membrane curvature and the organization of protein complexes.[1] In prokaryotes, CL is found in the plasma membrane and is implicated in various processes including cell division, sporulation, and stress adaptation.[2] In eukaryotes, CL is almost exclusively located in the inner mitochondrial membrane, where it constitutes a significant portion of the phospholipid composition and is critical for the function of the electron transport chain and ATP synthesis.[3] Given its fundamental roles, the biosynthesis of this compound is a tightly regulated process. This guide will explore the distinct strategies employed by prokaryotic and eukaryotic organisms to synthesize this vital phospholipid.

Prokaryotic this compound Biosynthesis

The prokaryotic pathway for this compound synthesis is a concise and elegant process that primarily occurs in the plasma membrane. The key distinction from the eukaryotic pathway lies in the final step, which involves the condensation of two molecules of phosphatidylglycerol (PG).

The Core Pathway

The synthesis of this compound in bacteria, exemplified by Escherichia coli, can be summarized in the following steps:

  • Phosphatidic Acid (PA) Synthesis: The pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid, a common precursor for many phospholipids.

  • Activation of PA: PA is then activated by CTP to form CDP-diacylglycerol (CDP-DAG), a high-energy intermediate.

  • Phosphatidylglycerol (PG) Synthesis: CDP-DAG reacts with glycerol-3-phosphate to yield phosphatidylglycerol phosphate (B84403) (PGP), which is subsequently dephosphorylated to produce phosphatidylglycerol (PG).

  • This compound Synthesis: The final and defining step is catalyzed by this compound synthase (Cls), a phospholipase D (PLD)-type enzyme. This enzyme facilitates a transphosphatidylation reaction, condensing two molecules of PG to form this compound and releasing a molecule of glycerol.[4] Some bacteria can also utilize phosphatidylethanolamine (B1630911) (PE) as a phosphatidyl donor to PG.[5]

Key Enzymes and Their Kinetics

The central enzyme in prokaryotic this compound biosynthesis is This compound Synthase (Cls) . In E. coli, there are three known this compound synthases: ClsA, ClsB, and ClsC, with ClsA being the major contributor during logarithmic growth.[5][6] These enzymes belong to the phospholipase D superfamily.[5]

EnzymeOrganismSubstrate(s)KmVmax
This compound Synthase (Cls)Mycobacterium phleiPhosphatidylglycerol (PG)55 ± 0.05 µMNot Reported
CDP-diacylglycerol (CDP-DG)2.56 ± 0.04 µMNot Reported

Table 1: Kinetic parameters of a prokaryotic this compound synthase. Data for M. phlei Cls highlights the enzyme's affinity for its substrates.[7]

Regulation of Prokaryotic this compound Biosynthesis

The synthesis of this compound in bacteria is regulated in response to various environmental cues and growth phases. For instance, in E. coli, this compound levels increase significantly as cells enter the stationary phase.[5] This accumulation is thought to be a stress-response mechanism. The activity of this compound synthases can also be influenced by the lipid environment of the membrane. For example, in E. coli, Cls is inhibited by this compound itself, suggesting a feedback regulation mechanism.[4]

Eukaryotic this compound Biosynthesis

In eukaryotes, this compound biosynthesis is compartmentalized within the mitochondria, reflecting the endosymbiotic origin of this organelle. The pathway shares initial steps with its prokaryotic counterpart but diverges significantly in the final condensation reaction.

The Core Pathway

The eukaryotic pathway for this compound synthesis, primarily occurring on the matrix side of the inner mitochondrial membrane, proceeds as follows:

  • Precursor Synthesis and Import: Phosphatidic acid (PA) is synthesized in both the endoplasmic reticulum and the outer mitochondrial membrane and is then imported into the inner mitochondrial membrane.

  • CDP-diacylglycerol (CDP-DAG) Formation: Within the inner mitochondrial membrane, PA is converted to CDP-DAG.

  • Phosphatidylglycerol (PG) Synthesis: CDP-DAG is then used to synthesize phosphatidylglycerol (PG) via a phosphatidylglycerol phosphate (PGP) intermediate.

  • This compound Synthesis: The final step is catalyzed by a distinct this compound synthase belonging to the CDP-alcohol phosphatidyltransferase (CAP) family of enzymes. This enzyme catalyzes the transfer of a phosphatidyl group from CDP-DAG to PG, forming this compound and releasing CMP.[8]

Key Enzymes and Their Kinetics

The key enzyme in the final step of eukaryotic this compound biosynthesis is This compound Synthase (Crd1 in yeast, CLS1 in mammals) . Unlike its prokaryotic namesake, this enzyme is a member of the CDP-alcohol phosphatidyltransferase superfamily.

EnzymeOrganismSubstrate(s)KmVmax
This compound SynthaseSaccharomyces cerevisiaeCDP-diacylglycerol36 µMNot Reported
Phosphatidylglycerol1 mMNot Reported
This compound SynthaseRat LiverCDP-diacylglycerol1.6 µMNot Reported
Phosphatidylglycerol45 µMNot Reported

Table 2: Kinetic parameters of eukaryotic this compound synthases. Note the generally lower affinity (higher Km) for phosphatidylglycerol compared to CDP-diacylglycerol.[9][10]

Regulation of Eukaryotic this compound Biosynthesis

The regulation of eukaryotic this compound synthesis is complex and linked to mitochondrial biogenesis and function. The expression of the this compound synthase gene (CRD1 in yeast) is influenced by the growth phase and the carbon source, with increased expression during non-fermentable growth, which requires higher mitochondrial activity.[11] The activity of the enzyme is also dependent on the mitochondrial energy state and the presence of divalent cations like Mg2+ or Mn2+.[12]

Comparative Summary

FeatureProkaryotic PathwayEukaryotic Pathway
Location Plasma MembraneInner Mitochondrial Membrane
Final Condensation Reaction 2 molecules of Phosphatidylglycerol (PG) → this compound + GlycerolPhosphatidylglycerol (PG) + CDP-diacylglycerol (CDP-DAG) → this compound + CMP
This compound Synthase Type Phospholipase D (PLD) superfamilyCDP-alcohol phosphatidyltransferase (CAP) superfamily
Key Enzyme(s) ClsA, ClsB, ClsC (e.g., in E. coli)Crd1 (yeast), CLS1 (mammals)
Regulation Growth phase (stationary phase), stress response, feedback inhibition by this compoundMitochondrial biogenesis, cellular energy status, growth conditions

Table 3: A comparative summary of prokaryotic and eukaryotic this compound biosynthesis pathways.

Visualizing the Pathways

To visually represent the distinct biochemical routes, the following diagrams were generated using the Graphviz DOT language.

Prokaryotic_Cardiolipin_Biosynthesis cluster_0 Prokaryotic this compound Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol PGP->PG PGP Phosphatase CL This compound PG->CL This compound Synthase (PLD-type) PG->CL Glycerol Glycerol CL->Glycerol

Prokaryotic this compound Biosynthesis Pathway

Eukaryotic_Cardiolipin_Biosynthesis cluster_1 Eukaryotic this compound Biosynthesis (Mitochondria) PA_ER Phosphatidic Acid (ER/OMM) PA_IMM Phosphatidic Acid (IMM) PA_ER->PA_IMM Lipid Transport CDP_DAG CDP-Diacylglycerol PA_IMM->CDP_DAG Tam41/CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGS1 CL This compound CDP_DAG->CL PG Phosphatidylglycerol PGP->PG PTPMT1/Gep4 PG->CL This compound Synthase (CAP-type) CMP CMP CL->CMP

Eukaryotic this compound Biosynthesis Pathway

Experimental Protocols

A thorough understanding of this compound biosynthesis necessitates robust experimental methodologies. Below are foundational protocols for the extraction, analysis, and enzymatic assay of this compound.

Lipid Extraction from Bacterial and Mitochondrial Samples

A modified Bligh and Dyer method is commonly used for total lipid extraction.

Materials:

Protocol:

  • Harvest bacterial cells or isolated mitochondria by centrifugation.

  • Resuspend the pellet in a known volume of 0.9% NaCl.

  • Add methanol to the suspension in a ratio of 2:1 (v/v) methanol to aqueous suspension.

  • Add chloroform to achieve a final chloroform:methanol:aqueous phase ratio of 1:2:0.8 (v/v/v).

  • Vortex vigorously for 2 minutes.

  • Add additional chloroform and 0.9% NaCl to bring the ratio to 2:2:1.8 (v/v/v/v).

  • Vortex again and centrifuge at low speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for downstream analysis.

Lipid_Extraction_Workflow start Bacterial Pellet or Isolated Mitochondria resuspend Resuspend in NaCl start->resuspend add_solvents1 Add Methanol & Chloroform (1:2:0.8) resuspend->add_solvents1 vortex1 Vortex add_solvents1->vortex1 add_solvents2 Add Chloroform & NaCl (2:2:1.8) vortex1->add_solvents2 vortex2 Vortex add_solvents2->vortex2 centrifuge Centrifuge to Separate Phases vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry resuspend_final Resuspend in Solvent for Analysis dry->resuspend_final end Lipid Extract resuspend_final->end

Lipid Extraction Workflow
Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of this compound species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General Protocol:

  • Prepare a standard curve using synthetic this compound standards of known concentrations.

  • Inject the extracted lipid samples onto the HPLC/UHPLC system.

  • Separate the lipid species using a gradient elution with a mobile phase typically consisting of acetonitrile, isopropanol, and water with an additive like ammonium (B1175870) formate.

  • Introduce the eluent into the mass spectrometer.

  • Operate the mass spectrometer in negative ion mode.

  • Use multiple reaction monitoring (MRM) for targeted quantification of specific this compound species. This involves selecting the precursor ion (the deprotonated this compound molecule) and monitoring for specific product ions (fragments of the molecule).

  • Integrate the peak areas of the this compound species and quantify them against the standard curve.

This compound Synthase Activity Assay

This protocol provides a general framework for assaying this compound synthase activity. Specific conditions may need to be optimized for the enzyme source.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, membrane fractions from bacteria, or mitochondrial preparations)

  • Substrates:

    • For prokaryotic Cls: Radiolabeled or fluorescently labeled phosphatidylglycerol

    • For eukaryotic Cls: Radiolabeled or fluorescently labeled CDP-diacylglycerol and unlabeled phosphatidylglycerol

  • Assay buffer (e.g., Tris-HCl with appropriate pH and divalent cations like MgCl2 or MnCl2)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or fluorescence detector

Protocol:

  • Prepare the reaction mixture containing the assay buffer, substrates, and any necessary cofactors.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipids as described in Protocol 6.1.

  • Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system to separate the substrate from the product (this compound).

  • Visualize the lipids (e.g., by autoradiography for radiolabeled substrates or under UV light for fluorescently labeled substrates).

  • Scrape the spot corresponding to this compound and quantify the amount of product formed using a scintillation counter or by measuring fluorescence intensity.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Clinical and Therapeutic Relevance

The distinct nature of the prokaryotic this compound biosynthesis pathway compared to its eukaryotic counterpart makes it an attractive target for the development of novel antimicrobial agents. Inhibiting bacterial this compound synthase could disrupt membrane integrity and essential cellular processes, leading to bacterial cell death with potentially minimal off-target effects on the host.

In the context of human health, defects in the eukaryotic this compound pathway are associated with severe pathologies. The most well-known is Barth syndrome , an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes a transacylase involved in the remodeling of this compound.[13] This leads to an accumulation of monolysothis compound (MLCL) and a decreased amount of mature, tetralinoleoyl-cardiolipin. The resulting mitochondrial dysfunction manifests as cardiomyopathy, skeletal myopathy, and neutropenia.[13] The ratio of MLCL to CL is a key diagnostic marker for Barth syndrome.[14]

Furthermore, alterations in this compound content and composition have been implicated in a range of other conditions, including heart failure, neurodegenerative diseases, and cancer, highlighting the importance of understanding and potentially modulating its biosynthesis.

Conclusion

The biosynthesis of this compound, a seemingly conserved phospholipid, is a tale of two distinct evolutionary strategies. The prokaryotic pathway, with its PLD-type synthase, offers a direct route from phosphatidylglycerol, while the eukaryotic pathway, employing a CAP-type synthase, reflects the intricate compartmentalization and regulation within the mitochondrion. Understanding these differences not only provides fundamental insights into cellular and molecular biology but also opens avenues for therapeutic intervention, from combating bacterial infections to addressing mitochondrial-related diseases. The experimental protocols outlined in this guide provide a starting point for researchers to delve deeper into the fascinating world of this compound metabolism.

References

The Pivotal Role of Cardiolipin in Orchestrating Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiolipin, a unique phospholipid almost exclusively located in the inner mitochondrial membrane, has emerged as a critical regulator of programmed cell death, or apoptosis. Its distinct dimeric structure and high concentration of unsaturated fatty acids make it a central player in a multitude of mitochondrial processes that are intrinsically linked to the life and death of a cell. This technical guide provides an in-depth exploration of the significance of this compound in apoptosis, detailing the core signaling pathways, presenting quantitative data on molecular interactions, and offering detailed experimental protocols for the investigation of these phenomena.

Core Signaling Pathways Involving this compound in Apoptosis

This compound acts as a crucial signaling platform on the mitochondrial membrane, integrating various apoptotic signals and facilitating the execution of the cell death program. Its involvement spans from the initial stages of apoptotic signaling to the final steps of mitochondrial outer membrane permeabilization (MOMP).

This compound Oxidation: The Initial "Death Signal"

Under conditions of cellular stress, reactive oxygen species (ROS) are generated within the mitochondria. Due to its polyunsaturated acyl chains, this compound is highly susceptible to oxidation. The oxidation of this compound is not a random event but a specific and early signal in the apoptotic cascade. This process is catalyzed by the peroxidase activity of cytochrome c when it is in complex with this compound.[1][2] Oxidized this compound (CLox) then acts as a docking site for pro-apoptotic proteins and facilitates their function.

Diagram of this compound Oxidation Pathway

Cardiolipin_Oxidation ROS Reactive Oxygen Species (ROS) This compound This compound (CL) ROS->this compound Oxidizes CL_CytochromeC_Complex CL-Cytochrome c Complex This compound->CL_CytochromeC_Complex CytochromeC Cytochrome c CytochromeC->CL_CytochromeC_Complex Oxidizedthis compound Oxidized this compound (CLox) CL_CytochromeC_Complex->Oxidizedthis compound Peroxidase Activity ApoptoticSignaling Downstream Apoptotic Signaling Oxidizedthis compound->ApoptoticSignaling Initiates

Caption: The initiation of apoptosis via this compound oxidation.

The this compound-tBid-Bax/Bak Axis: Executing Mitochondrial Outer Membrane Permeabilization

This compound plays a direct role in the recruitment and activation of the Bcl-2 family of proteins, which are the primary regulators of MOMP. The pro-apoptotic protein Bid is cleaved by caspase-8 into its truncated form, tBid.[3] tBid then translocates to the mitochondria, where it specifically interacts with this compound.[4][5] This interaction is crucial for the subsequent activation and oligomerization of the effector proteins Bax and Bak.[6][7] The oligomerized Bax/Bak then forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Diagram of the this compound-tBid-Bax/Bak Signaling Pathway

tBid_Bax_Bak_Pathway cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane (OMM) This compound This compound Bax_Bak Bax / Bak (inactive) This compound->Bax_Bak Recruits & Activates Bax_Bak_Oligomer Bax / Bak Oligomer (Pore) Bax_Bak->Bax_Bak_Oligomer Oligomerizes CytochromeC_IMS Cytochrome c (Intermembrane Space) Bax_Bak_Oligomer->CytochromeC_IMS Releases CytochromeC_Cytosol Cytochrome c (Cytosol) CytochromeC_IMS->CytochromeC_Cytosol Caspase8 Caspase-8 Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid tBid->this compound Binds to tBid->Bax_Bak Activates Apoptosome Apoptosome Formation CytochromeC_Cytosol->Apoptosome

Caption: this compound facilitates tBid-mediated activation of Bax/Bak and MOMP.

This compound as an Activating Platform for Caspase-8

In the extrinsic pathway of apoptosis, the activation of caspase-8 is a pivotal event. Recent studies have shown that this compound can act as a platform on the mitochondrial outer membrane for the recruitment and full activation of caspase-8.[8][9] This localization of active caspase-8 in proximity to its substrate, Bid, creates an efficient signaling hub that amplifies the apoptotic signal and links the extrinsic to the intrinsic apoptotic pathway.

Diagram of Caspase-8 Activation on this compound-Rich Microdomains

Caspase8_Activation cluster_MOM Mitochondrial Outer Membrane This compound This compound-Rich Microdomain Caspase8_Active Active Caspase-8 Oligomer This compound->Caspase8_Active Promotes Oligomerization & Activation Bid Bid Caspase8_Active->Bid Cleaves Procaspase8 Procaspase-8 Procaspase8->this compound Recruited to tBid tBid Bid->tBid Liposome_Preparation Start Start Lipid_Mixing Mix Lipids in Chloroform Start->Lipid_Mixing Solvent_Evaporation Evaporate Solvent (Lipid Film Formation) Lipid_Mixing->Solvent_Evaporation Hydration Hydrate Lipid Film (MLV Formation) Solvent_Evaporation->Hydration Extrusion Extrude through 100nm Membrane (LUV Formation) Hydration->Extrusion End Unilamellar Liposomes Extrusion->End

References

The Linchpin of Respiration: How Cardiolipin Stabilizes Mitochondrial Supercomplexes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate dance of cellular respiration relies on the precise organization of protein complexes within the inner mitochondrial membrane. These complexes assemble into larger structures known as respiratory supercomplexes, enhancing the efficiency and regulation of oxidative phosphorylation. At the heart of this structural and functional integration lies cardiolipin, a unique phospholipid exclusive to the mitochondrial inner membrane. This technical guide delves into the critical role of this compound in the assembly, stability, and function of respiratory supercomplexes. We present a comprehensive overview of the current understanding of this compound-supercomplex interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers and professionals in the field of drug development.

Introduction: The Architecture of Cellular Energy Production

Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through the process of oxidative phosphorylation (OXPHOS). The OXPHOS system is composed of five multi-subunit protein complexes (Complex I-V) embedded in the inner mitochondrial membrane (IMM). It is now widely accepted that these individual complexes are not randomly distributed but rather associate into supramolecular structures termed respiratory supercomplexes or "respirasomes".[1] The most common respirasome in mammals consists of Complex I, a dimer of Complex III, and one or more copies of Complex IV (CI_n_CIII_2_CIV_n_).

The formation of these supercomplexes is thought to confer several functional advantages, including:

  • Enhanced electron channeling: By bringing the individual complexes into close proximity, supercomplexes can facilitate the direct transfer of mobile electron carriers (coenzyme Q and cytochrome c), increasing the efficiency of the electron transport chain (ETC).

  • Reduced production of reactive oxygen species (ROS): By optimizing electron flow, supercomplexes can minimize electron leakage, a primary source of damaging ROS.

  • Stabilization of individual complexes: The association into a larger structure can enhance the stability of the individual respiratory complexes.[2]

A growing body of evidence points to the indispensable role of the mitochondrial-specific phospholipid, this compound (CL), in the formation and stabilization of these vital supramolecular structures.[1][3] This guide will explore the multifaceted impact of this compound on respiratory supercomplex stability.

The Role of this compound: More Than Just a Lipid

This compound is a unique dimeric phospholipid with a conical shape, consisting of two phosphatidylglycerol moieties linked by a central glycerol (B35011) bridge. This structure gives it a relatively small headgroup and four acyl chains, allowing it to induce membrane curvature and create localized domains within the IMM. This compound is synthesized and remodeled within the mitochondria, resulting in a tissue-specific acyl chain composition that is crucial for its function.

This compound's interaction with respiratory supercomplexes is multifaceted, acting as both a "glue" and a functional modulator:

  • Structural Scaffolding: this compound molecules have been shown to bind to specific sites on the surfaces of respiratory complexes, facilitating their interaction and assembly into supercomplexes.[1][4][5] Cryo-electron microscopy studies have revealed this compound molecules at the interfaces between Complex III and Complex IV, effectively bridging the two complexes.

  • Stabilization of Supercomplexes: The presence of this compound is critical for the stability of the assembled supercomplexes. In the absence of this compound, supercomplexes are either not formed or are highly unstable, readily dissociating into their individual components.[6][7][8]

  • Functional Optimization: Beyond its structural role, this compound is also required for the optimal activity of individual respiratory complexes, particularly Complex IV (cytochrome c oxidase).

The critical importance of this compound is starkly illustrated in Barth syndrome, a rare X-linked genetic disorder caused by mutations in the TAZ gene, which encodes an acyltransferase essential for this compound remodeling.[9][10] Patients with Barth syndrome exhibit abnormal this compound profiles, leading to destabilized respiratory supercomplexes, mitochondrial dysfunction, and a range of clinical manifestations including cardiomyopathy and skeletal myopathy.[9][10]

Quantitative Impact of this compound on Supercomplex Stability

The influence of this compound on the stability and formation of respiratory supercomplexes has been quantified through various experimental approaches, including reconstitution studies in proteoliposomes and analysis of mitochondria from this compound-deficient models.

This compound Stoichiometry in Respiratory Complexes

Mass spectrometry analyses have revealed the number of this compound molecules tightly bound to individual respiratory complexes. This "integral" this compound is thought to be essential for the proper folding and function of the individual complexes.

ComplexOrganismNumber of Tightly Bound this compound MoleculesReference
Complex III (dimer)Saccharomyces cerevisiae8[4][5]
Complex IVSaccharomyces cerevisiae2[4][5]
This compound-Dependent Reconstitution of Supercomplexes

In vitro reconstitution experiments using purified respiratory complexes and liposomes with varying lipid compositions have provided direct evidence for the role of "non-integral" or "bulk" this compound in supercomplex assembly.

ConditionSupercomplex FormationReference
Purified Complexes III and IV mixed in solutionNo supercomplexes formed[4][5]
Reconstitution in proteoliposomes with only phosphatidylcholine and phosphatidylethanolamineLow amounts of III₂IV₁ (trimer) formed[4][5]
Addition of this compound to proteoliposomesDistinct formation of both III₂IV₁ (trimer) and III₂IV₂ (tetramer) supercomplexes[4][5]
Effect of this compound Concentration on Supercomplex Formation

Quantitative analysis of reconstituted supercomplexes demonstrates a clear dependence on the molar percentage of this compound in the membrane.

This compound (mol%) in ProteoliposomesTetramer (III₂IV₂) Formation (Arbitrary Units)Trimer (III₂IV₁) Formation (Arbitrary Units)Reference
0~0~0.2[4]
5~0.4~0.5[4]
10~0.8~0.6[4]
20~1.0~0.7[4]
30~0.9~0.7[4]

Data is estimated from graphical representations in the cited literature and presented in arbitrary units for comparative purposes.

Supercomplex Abundance in this compound-Deficient Models

Studies in yeast models lacking this compound synthase (crd1Δ) have shown a dramatic reduction in the abundance of respiratory supercomplexes.

Yeast StrainSupercomplex AbundanceIndividual Complex AbundanceReference
Wild Type (CRD1)Predominantly supercomplexesLow levels of individual complexes[11]
This compound-deficient (crd1Δ)~10% supercomplexes~90% individual homodimers of Complexes III and IV[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on respiratory supercomplex stability.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions.

Materials:

  • Mitochondrial Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA

  • Solubilization Buffer: 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-Aminocaproic acid, 1 mM EDTA

  • Digitonin (B1670571) Stock Solution: 10% (w/v) in water

  • Sample Buffer (4x): 40% glycerol, 0.04% Coomassie Blue G-250

  • Anode Buffer: 50 mM Bis-Tris pH 7.0

  • Cathode Buffer: 15 mM Bis-Tris pH 7.0, 50 mM Tricine, 0.02% Coomassie Blue G-250

  • Gradient Gels: 3-12% Bis-Tris native PAGE gels

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., BCA).

  • Solubilization:

    • Pellet mitochondria by centrifugation (10,000 x g, 10 min, 4°C).

    • Resuspend the mitochondrial pellet in Solubilization Buffer to a final protein concentration of 10 mg/mL.

    • Add digitonin from the stock solution to achieve a final digitonin-to-protein ratio of 4:1 (w/w).

    • Incubate on ice for 20 minutes with gentle mixing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet insoluble material.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Add 1/4 volume of 4x Sample Buffer.

  • Electrophoresis:

    • Load samples onto the gradient gel.

    • Run the gel at 4°C, initially at 100 V for 30 minutes, then increase to 250 V until the dye front reaches the bottom of the gel.

  • Visualization:

    • In-gel activity assays: Incubate the gel with specific substrates for individual complexes to visualize their activity within the supercomplexes.[12][13][14][15]

    • Immunoblotting: Transfer the proteins to a PVDF membrane and probe with antibodies against subunits of the respiratory complexes.

Lipidomics of Mitochondrial Membranes for this compound Analysis

This protocol outlines a method for the extraction and analysis of this compound and other phospholipids (B1166683) from isolated mitochondria using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Internal Standard: Tetramyristoyl this compound (TMCL)

  • Extraction Solvents: Chloroform, Methanol, Water (LC-MS grade)

  • LC Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate

  • LC Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate

  • C18 Reverse-Phase LC Column

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria and determine the protein concentration.

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known amount of mitochondrial protein (e.g., 1 mg), add the internal standard (TMCL).

    • Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

    • Add 1.25 volumes of chloroform. Vortex.

    • Add 1.25 volumes of water. Vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable volume of mobile phase.

    • Inject the sample onto the C18 reverse-phase column.

    • Elute the lipids using a gradient of mobile phase B into mobile phase A.

    • Detect the eluting lipids using a high-resolution mass spectrometer operating in negative ion mode.

    • Identify this compound species based on their accurate mass and fragmentation patterns (MS/MS).

    • Quantify the different this compound molecular species relative to the internal standard.[16][17][18][19][20]

Cryo-Electron Microscopy (Cryo-EM) of Respiratory Supercomplexes

Cryo-EM allows for the high-resolution structural determination of purified respiratory supercomplexes.

Materials:

  • Purified Supercomplexes: Isolated by a gentle method such as BN-PAGE followed by gel extraction or affinity chromatography.

  • Cryo-EM Grids: Holey carbon grids (e.g., Quantifoil).

  • Vitrification Apparatus: (e.g., Vitrobot).

  • Transmission Electron Microscope (TEM): Equipped with a cryo-stage and a direct electron detector.

Procedure:

  • Sample Preparation:

    • Concentrate the purified supercomplex sample to an appropriate concentration (typically 1-5 mg/mL).

  • Grid Preparation and Vitrification:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply a small volume (3-4 µL) of the sample to the grid.

    • Blot the grid to create a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus.

  • Data Collection:

    • Transfer the vitrified grid to the cryo-TEM.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles at different orientations.

  • Image Processing and 3D Reconstruction:

    • Particle Picking: Select individual supercomplex particles from the micrographs.

    • 2D Classification: Align and average the particles to generate 2D class averages, which represent different views of the supercomplex.

    • 3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined to high resolution using an iterative process.

    • Model Building: Build an atomic model into the final 3D density map.[21][22][23][24][25][26]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the study of this compound and respiratory supercomplexes.

Cardiolipin_Biosynthesis cluster_mito Mitochondrial Inner Membrane PA Phosphatidic Acid CDP_DAG CDP-diacylglycerol PA->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Glycerol-3-P PGS1 PGP Synthase PG Phosphatidylglycerol PGP->PG Pi PGP_phosphatase PGP Phosphatase CL_nascent Nascent This compound PG->CL_nascent CDP-DAG CLS1 This compound Synthase CL_mature Mature This compound CL_nascent->CL_mature Remodeling TAZ Tafazzin (Transacylase) TAZ->CL_mature

This compound biosynthesis and remodeling pathway in the inner mitochondrial membrane.

Supercomplex_Assembly cluster_normal Normal Conditions (Sufficient this compound) cluster_deficient This compound Deficiency (e.g., Barth Syndrome) CIII_n Complex III SC_n Stable Respiratory Supercomplex (III₂IV₂) CIII_n->SC_n CIV_n Complex IV CIV_n->SC_n CL_n This compound CL_n->SC_n CIII_d Complex III NoSC_d Unstable/No Supercomplexes CIII_d->NoSC_d CIV_d Complex IV CIV_d->NoSC_d CL_d Reduced/Altered This compound CL_d->NoSC_d

Impact of this compound on respiratory supercomplex assembly.

Experimental_Workflow start Start: Cells/Tissues mito_iso Mitochondrial Isolation start->mito_iso solubilization Detergent Solubilization mito_iso->solubilization lipidomics Lipidomics (LC-MS) mito_iso->lipidomics bn_page Blue Native PAGE solubilization->bn_page cryo_em Cryo-Electron Microscopy solubilization->cryo_em in_gel In-Gel Activity Assay bn_page->in_gel immunoblot Immunoblotting bn_page->immunoblot data_analysis Data Analysis and Interpretation in_gel->data_analysis immunoblot->data_analysis lipidomics->data_analysis cryo_em->data_analysis

General experimental workflow for studying this compound-supercomplex interactions.

Conclusion and Future Directions

The evidence is unequivocal: this compound is a master regulator of respiratory supercomplex stability and function. Its unique structure and localization within the inner mitochondrial membrane make it an essential component for the proper assembly and maintenance of the cellular energy production machinery. A deficiency or alteration in this compound, as seen in Barth syndrome, leads to a cascade of mitochondrial dysfunction with severe pathological consequences.

For researchers and drug development professionals, understanding the intricate relationship between this compound and respiratory supercomplexes opens up new avenues for therapeutic intervention. Strategies aimed at restoring or preserving normal this compound content and composition could hold promise for treating a range of mitochondrial-related diseases. Future research should focus on:

  • High-resolution structural studies: Elucidating the precise molecular interactions between this compound and the subunits of respiratory supercomplexes.

  • Dynamic studies: Investigating the kinetics of supercomplex assembly and disassembly in response to changes in this compound levels and cellular metabolic state.

  • Therapeutic development: Designing and testing small molecules that can modulate this compound biosynthesis or remodeling, or that can mimic the stabilizing effects of this compound on supercomplexes.

By continuing to unravel the complexities of this compound's role in mitochondrial bioenergetics, we can move closer to developing effective treatments for diseases rooted in mitochondrial dysfunction.

References

The Pivotal Role of Cardiolipin in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique, dimeric phospholipid almost exclusively found in the inner mitochondrial membrane (IMM), where it plays a critical role in a myriad of cellular processes.[1][2][3] Its distinctive conical structure, featuring four acyl chains and two phosphate (B84403) groups, is integral to the architecture of the IMM and the function of numerous mitochondrial proteins.[4][5] This guide provides an in-depth exploration of this compound's emerging role as a key signaling molecule, detailing its involvement in critical cellular pathways, outlining experimental methodologies for its investigation, and presenting quantitative data to support these findings.

This compound's Multifaceted Role in Cellular Signaling

This compound is far more than a structural component of the mitochondrial membrane; it is an active participant and regulator in several key signaling cascades.[6] Its functions are central to mitochondrial bioenergetics, apoptosis, and mitochondrial dynamics.

Mitochondrial Bioenergetics

This compound is indispensable for the optimal functioning of the electron transport chain (ETC) and ATP synthesis.[1][2] It is required for the stabilization and activity of individual respiratory complexes and for their organization into higher-order structures known as respiratory supercomplexes.[1][2][3] This organization enhances the efficiency of electron flow and ATP production.[2] Furthermore, CL interacts with and supports the function of various mitochondrial carrier proteins, including the ADP/ATP carrier.[2]

Apoptosis: The Intrinsic Pathway

This compound acts as a critical signaling platform for the initiation of the intrinsic apoptotic pathway.[7][8][9] Upon pro-apoptotic stimuli, the following key events involving this compound occur:

  • Cytochrome c Mobilization: this compound anchors cytochrome c to the inner mitochondrial membrane.[10] The oxidation of this compound by reactive oxygen species (ROS) weakens this interaction, facilitating the release of cytochrome c into the intermembrane space.[8][11]

  • tBid Targeting: The pro-apoptotic protein tBid is targeted to the mitochondria, a process dependent on the presence of this compound at the contact sites between the inner and outer mitochondrial membranes.[8]

  • Caspase-8 Activation: this compound provides an essential platform for the translocation and autoprocessing of caspase-8 on the mitochondrial surface, a crucial step in amplifying the apoptotic signal in certain cell types.[8][10][12] Deficiencies in this compound can inhibit the formation of tBid and prevent apoptosis by removing this activation platform.[8][9]

Mitophagy and Mitochondrial Dynamics

This compound also plays a role in the quality control of mitochondria through mitophagy, the selective removal of damaged mitochondria. Externalization of this compound to the outer mitochondrial membrane can act as a signal for the recruitment of the autophagic machinery.[13] Additionally, this compound is involved in the complex processes of mitochondrial fusion and fission, which are vital for maintaining a healthy mitochondrial network.[3]

Quantitative Insights into this compound Interactions

The interaction of this compound with various proteins is fundamental to its signaling functions. While extensive quantitative data is still an active area of research, some key interactions have been characterized.

Interacting ProteinBiological ProcessQuantitative AspectReference
Cytochrome c Apoptosis & BioenergeticsInteraction is critical for electron transport and its release initiates apoptosis.[10]
tBid ApoptosisServes as a "docking site" for tBid on the mitochondrial membrane.[10]
Caspase-8 ApoptosisProvides a platform for activation.[7][10]
Respiratory Supercomplexes BioenergeticsEssential for the assembly and stabilization of ETC supercomplexes.[2][3]
ADP/ATP Carrier (ANT) BioenergeticsOptimal activity is dependent on the presence of tetralinoleoyl-CL.[2]

Experimental Protocols for Investigating this compound

A variety of techniques are employed to study the role of this compound in cellular signaling. Below are detailed methodologies for some of the key experiments.

Visualization of this compound by Fluorescence Microscopy

Principle: The fluorescent dye 10-N-Nonyl Acridine Orange (NAO) is commonly used to visualize this compound in living cells. NAO specifically binds to the anionic phosphate groups of this compound.

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Preparation: Prepare a stock solution of NAO in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

  • Staining: Remove the culture medium from the cells and replace it with the NAO-containing medium.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for NAO (Excitation/Emission ~495/519 nm).

Quantification of this compound by Mass Spectrometry

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of different molecular species of this compound.[14][15]

Protocol:

  • Sample Preparation:

    • For cell cultures, harvest cells and wash with PBS.

    • For tissues, homogenize the tissue sample.

  • Lipid Extraction:

    • Perform a lipid extraction using either the Folch or Bligh and Dyer method, which utilize chloroform (B151607) and methanol (B129727) to separate lipids from other cellular components.[14][16]

    • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.[14]

  • LC-MS Analysis:

    • Inject the lipid extract into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[14][15]

    • Use a suitable column (e.g., HILIC silica (B1680970) column) for the separation of this compound species.[14][16]

    • The mass spectrometer is operated in a mode that allows for the detection and quantification of specific this compound molecular species based on their mass-to-charge ratio.[17]

  • Data Analysis:

    • Quantify the different this compound species by comparing their peak areas to those of known internal standards.[14]

In Vitro this compound-Protein Binding Assay

Principle: This assay determines the direct interaction between a protein of interest and this compound-containing liposomes.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture containing a defined molar ratio of this compound and other phospholipids (B1166683) (e.g., phosphatidylcholine) in chloroform.

    • Dry the lipid mixture to a thin film under nitrogen.

    • Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Binding Reaction:

    • Incubate the purified protein of interest with the this compound-containing liposomes and control liposomes (lacking this compound) at a specific temperature for a set duration.

  • Separation of Bound and Unbound Protein:

    • Separate the liposomes (and any bound protein) from the unbound protein by ultracentrifugation.

  • Analysis:

    • Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) fractions by SDS-PAGE and Western blotting or Coomassie staining to determine the amount of protein bound to the liposomes.

Visualizing this compound's Role: Signaling Pathways and Workflows

This compound-Mediated Apoptotic Signaling

Cardiolipin_Apoptosis ProApoptotic_Stimuli Pro-Apoptotic Stimuli (e.g., UV, Chemotherapy) ROS ↑ ROS ProApoptotic_Stimuli->ROS Casp8_Activation Caspase-8 Activation on CL ProApoptotic_Stimuli->Casp8_Activation CL_Oxidation This compound Oxidation ROS->CL_Oxidation CytC_Release Cytochrome c Release CL_Oxidation->CytC_Release Weakens Anchoring Apoptosome Apoptosome Formation CytC_Release->Apoptosome tBid_Activation tBid Activation Mitochondrion Mitochondrion tBid_Activation->Mitochondrion Targets to Casp8_Activation->tBid_Activation Caspase_Cascade Caspase Cascade Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Mitochondrion->CytC_Release

Caption: this compound's central role in the intrinsic apoptotic pathway.

Experimental Workflow for this compound Analysis

Cardiolipin_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Folch/Bligh & Dyer) Sample->Extraction Visualization Fluorescence Microscopy (NAO Staining) Sample->Visualization LC_Separation LC Separation (HILIC) Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation Imaging Image Acquisition & Analysis Visualization->Imaging Imaging->Interpretation

Caption: A typical workflow for the analysis of this compound.

This compound's Role in Respiratory Supercomplex Assembly

Supercomplex_Assembly Complex_I Complex I Supercomplex Respiratory Supercomplex Complex_I->Supercomplex Complex_III Complex III Complex_III->Supercomplex Complex_IV Complex IV Complex_IV->Supercomplex This compound This compound This compound->Supercomplex Stabilizes & Assembles Efficient_ETC Efficient Electron Transport & ATP Production Supercomplex->Efficient_ETC

Caption: this compound's role in the assembly of respiratory supercomplexes.

This compound as a Therapeutic Target

The critical roles of this compound in cellular signaling and mitochondrial function make it an attractive target for drug development.[18] Alterations in this compound content and composition are associated with a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[11][19]

Therapeutic strategies currently being explored include:

  • This compound-Protective Compounds: Molecules that prevent the peroxidation of this compound can help maintain mitochondrial function and prevent the initiation of apoptosis.[18][20] For example, the peptide SS-31 has been shown to selectively bind to this compound and protect it from oxidative damage.[18][21]

  • Targeting this compound Synthesis and Remodeling: Modulating the enzymes involved in the this compound biosynthetic pathway could offer a way to restore normal this compound levels in disease states.[19]

  • Mitochondria-Targeted Therapies: The development of drugs that specifically accumulate in the mitochondria can enhance their efficacy in modulating this compound-dependent processes.[19]

Conclusion

This compound has emerged from its traditional role as a structural lipid to being recognized as a key player in cellular signaling. Its involvement in fundamental processes such as energy metabolism and programmed cell death highlights its importance in cellular health and disease. For researchers and drug development professionals, a deeper understanding of this compound's signaling functions opens up new avenues for therapeutic intervention in a wide array of human diseases. The continued development of advanced analytical techniques will be crucial in further elucidating the complex roles of this fascinating phospholipid.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL), a signature phospholipid of the inner mitochondrial membrane, is indispensable for optimal mitochondrial function.[1][2][3] Its unique dimeric structure with four acyl chains is critical for maintaining the architecture of mitochondrial cristae, as well as for the assembly and stabilization of the electron transport chain (ETC) supercomplexes.[4][5][6] Deficiency in mature this compound, often caused by mutations in the TAZ gene encoding the transacylase Tafazzin, leads to a cascade of mitochondrial dysfunctions.[7][8][9] This guide provides an in-depth exploration of the molecular mechanisms connecting this compound deficiency to mitochondrial impairment, details key experimental protocols for its investigation, and presents quantitative data from relevant studies.

The Pivotal Role of this compound in Mitochondrial Bioenergetics

This compound is a cornerstone of mitochondrial bioenergetics, influencing several critical processes:

  • Electron Transport Chain (ETC) and Supercomplex Stability: this compound acts as a molecular "glue," essential for the assembly and stabilization of individual respiratory complexes (I, III, and IV) into higher-order structures known as supercomplexes or respirasomes.[4][5][10] This organization is believed to enhance the efficiency of electron transfer and reduce the production of reactive oxygen species (ROS).[10]

  • Cristae Morphology: The unique conical shape of this compound molecules induces negative curvature in the inner mitochondrial membrane, a critical factor in the formation and maintenance of the folded structures of the cristae.[6][11][12] Disruption of this compound biosynthesis leads to altered cristae morphology, which in turn impairs the efficiency of oxidative phosphorylation.[11]

  • Protein Function and Anchoring: this compound interacts with and is required for the optimal activity of numerous mitochondrial proteins, including the ADP/ATP carrier (AAC), phosphate (B84403) carrier (PiC), and cytochrome c.[4][13] It electrostatically anchors cytochrome c to the inner membrane, a crucial step for both electron transport and the initiation of apoptosis.[1]

Pathophysiological Consequences of this compound Deficiency

A deficiency in mature this compound, as seen in Barth syndrome (BTHS), a rare X-linked genetic disorder caused by mutations in the TAZ gene, leads to a multisystemic disorder characterized by cardiomyopathy, skeletal myopathy, and neutropenia.[7][8][9][14] The underlying mitochondrial dysfunctions include:

  • Impaired Oxidative Phosphorylation: The destabilization of ETC supercomplexes results in reduced respiratory capacity and decreased ATP synthesis.[15]

  • Increased Reactive Oxygen Species (ROS) Production: Disrupted electron flow within a destabilized ETC leads to electron leakage and increased generation of superoxide (B77818) and other ROS.[16][17][18] This oxidative stress can further damage mitochondrial components, including this compound itself, creating a vicious cycle.[19]

  • Altered Mitochondrial Dynamics: this compound plays a role in mitochondrial fusion and fission, processes essential for mitochondrial quality control.

  • Dysregulation of Apoptosis: this compound is a key player in the intrinsic apoptotic pathway. Its oxidation and externalization to the outer mitochondrial membrane serve as a signal for mitophagy and apoptosis.[5][10][18] In this compound-deficient cells, the apoptotic response can be dysregulated.[20][21][22]

Quantitative Insights into this compound Deficiency

The following tables summarize quantitative data from studies on experimental models of this compound deficiency, such as the Tafazzin knockdown mouse model.

Table 1: Impact of Tafazzin Knockdown on Mitochondrial Respiration in Mouse Heart Mitochondria

SubstrateState 3 Respiration (nmol O2/min/mg protein) - Wild TypeState 3 Respiration (nmol O2/min/mg protein) - Tafazzin KnockdownPercentage ChangeReference
Glutamate + Malate~350Similar to Wild Type~0%[23]
Succinate + Rotenone~500Similar to Wild Type~0%[23]
Palmitoylcarnitine + Malate~120~90-25%[23]
Pyruvate + Malate (Subsarcolemmal)~400~300-25%[23]

Table 2: Changes in this compound and Monolysothis compound in Tafazzin Knockdown Mouse Heart Mitochondria

LipidWild Type (relative abundance)Tafazzin Knockdown (relative abundance)Fold ChangeReference
This compound (CL)100%~50%-50%[23]
Monolysothis compound (MLCL)1%~25%+2500%[23]

Table 3: Effect of this compound Deficiency on Apoptosis

Apoptotic StimulusApoptosis in Control CellsApoptosis in CL-deficient CellsObservationReference
Actinomycin DHighReducedResistance to apoptosis[20][22]
RotenoneHighReducedResistance to apoptosis[22]
γ-irradiationHighReducedResistance to apoptosis[22]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound-related mitochondrial dysfunction.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis

BN-PAGE is a technique used to separate mitochondrial protein complexes in their native state, allowing for the analysis of respiratory supercomplex assembly.[24][25]

Protocol Outline:

  • Mitochondrial Isolation: Isolate mitochondria from tissue or cell samples by differential centrifugation.

  • Solubilization: Solubilize mitochondrial membranes with a mild non-ionic detergent, such as digitonin, to preserve protein-protein interactions. The detergent-to-protein ratio is critical and needs to be optimized.[24]

  • BN-PAGE:

    • Add Coomassie Brilliant Blue G-250 to the solubilized protein sample. The dye binds to the proteins, conferring a negative charge without denaturing them.

    • Separate the protein complexes on a native polyacrylamide gel with a gradient of acrylamide (B121943) concentration.

  • Visualization:

    • In-gel activity assays: After electrophoresis, the gel can be incubated with substrates for specific respiratory complexes to visualize their activity as colored precipitates.

    • Immunoblotting: Transfer the separated complexes to a membrane and probe with antibodies against specific subunits of the respiratory complexes.[24]

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) in real-time to assess key parameters of mitochondrial function.[26][27]

Protocol Outline:

  • Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with a specialized assay medium and incubate in a non-CO2 incubator to allow temperature and pH to equilibrate.[26]

  • Instrument Setup: Hydrate a sensor cartridge with calibrant overnight. Load the cartridge with compounds that modulate mitochondrial respiration.[26]

  • Mito Stress Test: The Seahorse XF Analyzer sequentially injects the following inhibitors and measures OCR after each injection:

    • Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[27]

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay uses a cationic dye to measure mitochondrial membrane potential, a key indicator of mitochondrial health.[28]

Protocol Outline:

  • Cell Treatment: Treat cells with the experimental compounds.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[28][29]

  • Analysis: The change in the ratio of red to green fluorescence is used to determine the degree of mitochondrial depolarization. This can be quantified using a fluorescence microscope, plate reader, or flow cytometer.[30]

Signaling Pathways and Visualizations

This compound's Role in Apoptosis Signaling

This compound deficiency can significantly impact the intrinsic pathway of apoptosis.

Cardiolipin_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Deficiency Effect of CL Deficiency IM Inner Membrane OM Outer Membrane CL This compound (CL) CytC Cytochrome c CL->CytC CL_Ox Oxidized CL CL->CL_Ox Peroxidation Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome CytC->Apoptosome tBid tBid tBid->OM Translocates to tBid->CL Interacts with Bax Bax Casp8 Caspase-8 Casp8->tBid Cleaves Bid to CL_Ox->CytC Promotes dissociation of Casp9 Caspase-9 Apaf1->Apoptosome Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp9 Activates FasL FasL/TNFα FasL->Casp8 Activates Deficiency This compound Deficiency Deficiency->CL Reduces amount of Deficiency->CytC Impairs Cyt c release

Caption: this compound's role in the intrinsic apoptotic pathway.

Experimental Workflow for Investigating CL Deficiency

A typical workflow for studying the effects of this compound deficiency involves multiple stages, from the experimental model to data analysis.

Experimental_Workflow cluster_Model Experimental Model cluster_MitoIsolation Sample Preparation cluster_Analysis Mitochondrial Function Analysis cluster_Data Data Interpretation Model Cell Culture (e.g., TAZ knockdown) or Animal Model (e.g., BTHS mouse) Isolation Mitochondrial Isolation (Differential Centrifugation) Model->Isolation BNPAGE BN-PAGE (Supercomplex Assembly) Isolation->BNPAGE Respirometry High-Resolution Respirometry (e.g., Seahorse XF) Isolation->Respirometry MMP Membrane Potential (JC-1 Assay) Isolation->MMP Lipidomics Lipidomics (Mass Spectrometry) Isolation->Lipidomics Data Quantitative Data Analysis & Interpretation BNPAGE->Data Respirometry->Data MMP->Data Lipidomics->Data Logical_Relationships CL_Def This compound Deficiency Cristae Altered Cristae Morphology CL_Def->Cristae Supercomplex ETC Supercomplex Instability CL_Def->Supercomplex Protein_Func Impaired Protein Function (e.g., AAC) CL_Def->Protein_Func Apoptosis Dysregulated Apoptosis CL_Def->Apoptosis ETC_Dys ETC Dysfunction Cristae->ETC_Dys Supercomplex->ETC_Dys Protein_Func->ETC_Dys ROS Increased ROS Production ETC_Dys->ROS ATP Decreased ATP Synthesis ETC_Dys->ATP Ox_Stress Oxidative Stress ROS->Ox_Stress Cell_Dys Cellular Dysfunction ATP->Cell_Dys Apoptosis->Cell_Dys Ox_Stress->Cell_Dys

References

The Intricate Dance of a Unique Phospholipid: An In-depth Technical Guide to the Distribution of Cardiolipin within the Inner Mitochondrial Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spatial and temporal distribution of cardiolipin (CL), a signature phospholipid of the inner mitochondrial membrane (IMM). A thorough understanding of CL's unique localization is critical for research into mitochondrial function, cellular metabolism, and the development of novel therapeutics targeting a range of pathologies, including cardiovascular and neurodegenerative diseases, and cancer.

Quantitative Distribution of this compound

This compound constitutes a significant portion of the IMM's phospholipidome, but its distribution is far from uniform. It is asymmetrically distributed both across the two leaflets of the IMM and within the lateral plane of the membrane, concentrating in specific microdomains. This strategic positioning is intrinsically linked to its diverse cellular functions.

Table 1: Quantitative Distribution of this compound in Mitochondrial Membranes

Membrane/MicrodomainOrganism/Cell TypeThis compound Content (% of total phospholipids)Citation(s)
Inner Mitochondrial Membrane (IMM)Mammalian (general)15-20%[1]
Inner Mitochondrial Membrane (IMM)Rat Liver14-23%[2]
Inner Mitochondrial Membrane (IMM)Cardiomyocytes~25%[3]
Outer Mitochondrial Membrane (OMM)Mammalian (general)~2%[3]
Cristae MembranesGeneralEnriched[3][4]
Inner Boundary MembraneGeneralLower than cristae[4]
Contact Sites (with OMM)GeneralEnriched[5]

Table 2: Transverse Asymmetry of this compound in the Inner Mitochondrial Membrane

LeafletOrganism/Cell TypeThis compound Distribution (% of total IMM this compound)Citation(s)
Inner (Matrix-facing) LeafletYeast (gluconeogenic)~37%[6][7]
Outer (Intermembrane space-facing) LeafletYeast (gluconeogenic)~63%[6][7]
Inner (Matrix-facing) LeafletYeast (fermentative)~20%[6][7]
Outer (Intermembrane space-facing) LeafletYeast (fermentative)~80%[6][7]
Negatively curved leaflet (facing crista lumen)GeneralEnriched[4]

Experimental Protocols

Accurate determination of this compound distribution requires a combination of robust biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Isolation of Mitochondria and Sub-mitochondrial Fractions

A prerequisite for detailed analysis of this compound distribution is the isolation of high-purity mitochondria and their subsequent fractionation into outer membrane, inner membrane, and contact sites.

Protocol for Isolation of Mitochondria from Cultured Cells:

  • Cell Harvesting: Grow cells to 80-100% confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) containing 1 mM EDTA. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Resuspend the cell pellet in 50 ml of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 5 ml of ice-cold MTiso-buffer (Mitochondria Isolation Buffer, see recipe below). Transfer the suspension to a pre-cooled Dounce homogenizer. Homogenize the cell suspension with approximately 50 strokes.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Mitochondrial Pellet: The resulting pellet contains the isolated mitochondria.

Protocol for Sub-mitochondrial Fractionation using Digitonin (B1670571):

  • Mitochondrial Resuspension: Resuspend the isolated mitochondrial pellet in 1 ml of digitonin buffer containing an appropriate concentration of digitonin (typically 0.15-5 mg/ml).

  • Digitonin Extraction: Mix the suspension vigorously for 15 minutes using a vortex mixer.

  • Separation of Mitoplasts and Outer Membrane: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C. The pellet contains mitoplasts (inner membrane + matrix), and the supernatant contains the solubilized outer membrane and intermembrane space proteins.

  • Isolation of Inner Membrane: Resuspend the mitoplast pellet in a small volume of MTiso-buffer and disrupt by sonication. Centrifuge at 100,000 x g for 30 minutes at 4°C. The resulting pellet is the inner membrane fraction, and the supernatant is the matrix fraction.

Reagent Recipes:

  • MTiso-buffer: 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Digitonin buffer: MTiso-buffer containing a calibrated concentration of digitonin.

Quantitative Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification and characterization of this compound molecular species.

Protocol for this compound Analysis:

  • Lipid Extraction:

    • To the isolated mitochondrial or sub-mitochondrial fraction, add a mixture of chloroform (B151607):methanol (1:2, v/v) and vortex for 3 minutes.

    • Incubate on ice for 30 minutes.

    • Add 1.25 volumes of chloroform and 1.25 volumes of water, vortexing well after each addition.

    • Centrifuge at 1,000 rpm for 5 minutes at room temperature to achieve phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Separation:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of two eluents:

      • Eluent A: Acetonitrile/water/triethylamine/acetic acid (e.g., 450:50:2.5:2.5, v/v/v/v).

      • Eluent B: 2-propanol/water/triethylamine/acetic acid (e.g., 450:50:2.5:2.5, v/v/v/v).

    • A typical gradient could be: 50% B for 5 min, then a linear gradient to 80% B over 10 min, followed by a gradient to 100% B over 15 min, and a final hold at 100% B for 10 min.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in negative ion mode.

    • Perform MS/MS analysis to fragment the this compound precursor ions and identify the fatty acyl chains.

    • Quantify the different this compound species by integrating the peak areas of their respective extracted ion chromatograms.

Visualization of this compound Distribution by Fluorescence Microscopy

The fluorescent dye 10-N-Nonyl Acridine Orange (NAO) is commonly used to visualize this compound in living cells.

Protocol for NAO Staining:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • NAO Incubation: Replace the culture medium with fresh medium containing 100 ng/mL of NAO.

  • Incubation: Incubate the cells for 15 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with excitation at ~488 nm and emission detection at ~530 nm.

Note: Super-resolution microscopy techniques like STED and PALM can provide more detailed insights into the sub-mitochondrial localization of this compound. These methods typically require specialized equipment and expertise.

Signaling Pathways and Logical Relationships

The distribution of this compound is not static; it is dynamically regulated and plays a crucial role in cellular signaling, particularly in apoptosis and mitophagy.

This compound Translocation in Apoptosis and Mitophagy

Cardiolipin_Translocation_Signaling

Experimental Workflow for this compound Analysis

Experimental_Workflow Subfractionation Subfractionation Lipid_Extraction Lipid_Extraction Subfractionation->Lipid_Extraction Mitochondria_Isolation Mitochondria_Isolation NAO_Staining NAO_Staining Mitochondria_Isolation->NAO_Staining

The Role of this compound Distribution in Health and Disease

The precise distribution of this compound is paramount for maintaining mitochondrial homeostasis and overall cellular health.

  • Energy Production: The concentration of this compound at the cristae tips is essential for the stability and activity of the electron transport chain supercomplexes and ATP synthase, thereby optimizing ATP production.[1]

  • Mitochondrial Morphology: this compound's unique conical shape induces negative curvature in the inner mitochondrial membrane, a key factor in the formation and maintenance of cristae.[4]

  • Apoptosis: The regulated translocation of this compound to the outer mitochondrial membrane serves as a critical signal for the initiation of the apoptotic cascade.[5]

  • Mitophagy: Externalized this compound on the mitochondrial surface acts as an "eat-me" signal, recruiting the autophagic machinery to eliminate damaged mitochondria.[8]

Disruptions in the normal distribution and metabolism of this compound are implicated in various diseases. For instance, in Barth syndrome , a rare X-linked genetic disorder, mutations in the TAZ gene lead to defective this compound remodeling.[9][10] This results in decreased levels of mature this compound and an accumulation of monolysothis compound, leading to mitochondrial dysfunction and a range of clinical manifestations, including cardiomyopathy and skeletal myopathy.[10]

Table 3: this compound Profile in Barth Syndrome

AnalyteConditionConcentration (nmol/mg protein) in PlateletsCitation(s)
Tetralinoleoyl-cardiolipinControl2.3 - 5.5[11][12]
Tetralinoleoyl-cardiolipinBarth Syndrome0.1 - 0.5[11][12]
Monolysothis compound (MLCL) / this compound (CL) RatioControl0.03 - 0.12 (in fibroblasts)[8]
Monolysothis compound (MLCL) / this compound (CL) RatioBarth Syndrome5.41 - 13.83 (in fibroblasts)[8]

Conclusion

The distribution of this compound within the inner mitochondrial membrane is a highly regulated and dynamic process with profound implications for cellular function. Its asymmetric localization across the membrane leaflets and its concentration in specific microdomains are crucial for bioenergetics, mitochondrial architecture, and the regulation of critical signaling pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of this unique phospholipid in health and disease. Future research in this area holds the promise of uncovering novel therapeutic targets for a wide range of mitochondrial-related disorders.

References

Basic principles of cardiolipin remodeling and its importance.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Cardiolipin Remodeling and Its Importance

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CL) is the signature phospholipid of the inner mitochondrial membrane, playing a pivotal role in mitochondrial architecture, bioenergetics, and signaling.[1][2][3][4] Unlike other phospholipids, newly synthesized this compound undergoes a crucial maturation process known as remodeling, where its acyl chain composition is tailored to be rich in specific unsaturated fatty acids, predominantly linoleic acid.[2][5][6] This intricate process is essential for optimal mitochondrial function.[4][7] Dysregulation of this compound remodeling is directly linked to severe pathological conditions, most notably Barth syndrome, and is increasingly implicated in a range of other diseases including heart failure, diabetes, and neurodegeneration.[3][8][9][10] This guide provides a comprehensive overview of the core principles of this compound remodeling, the functions of key enzymes, its critical importance in health and disease, and detailed methodologies for its study.

The Fundamental Principle: From Nascent to Mature this compound

This compound is a unique dimeric phospholipid, consisting of two phosphatidylglycerol moieties linked by a central glycerol (B35011) backbone, resulting in four fatty acyl chains.[11][12] Its de novo synthesis occurs exclusively in the inner mitochondrial membrane.[2] However, the nascent CL produced does not possess the tissue-specific acyl chain composition required for its diverse biological functions.[6][13]

The transformation from nascent to mature CL is achieved through a post-synthetic modification process called remodeling . This process involves cycles of deacylation and reacylation that replace the initial, often saturated, fatty acyl chains with predominantly unsaturated ones, such as linoleic acid (18:2).[2][5][14] The importance of this pathway is highlighted by the severe consequences of its disruption, as seen in the X-linked genetic disorder Barth syndrome (BTHS), which is caused by mutations in the primary remodeling enzyme, tafazzin.[5][8][15]

The this compound Remodeling Pathway

The remodeling of this compound is a multi-step enzymatic process primarily involving a phospholipase to initiate deacylation, followed by acyltransferases or a transacylase for reacylation.

Step 1: Deacylation - Formation of Monolysothis compound (MLCL)

The remodeling cascade is initiated by a phospholipase A₂ (PLA₂) enzyme, which hydrolyzes one of the four acyl chains from a nascent this compound molecule.[12][14] This reaction produces the key intermediate, monolysothis compound (MLCL) .[12][16]

  • In mammals, the primary enzyme responsible for this step is the calcium-independent phospholipase A₂γ (iPLA₂γ).[6]

  • In yeast, the functional homolog is the this compound-specific deacylase, Cld1p.[2][11]

Step 2: Reacylation - Maturation of this compound

The MLCL intermediate is subsequently reacylated to form mature, remodeled this compound. This can occur through two distinct mechanisms:

  • Transacylation by Tafazzin (TAZ): This is the principal remodeling pathway in most mammalian tissues.[9][17] Tafazzin, a phospholipid-lysophospholipid transacylase, transfers an acyl chain from a donor phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), directly to MLCL.[14][18][19] This process does not require activated fatty acids (acyl-CoA). Mutations in the TAZ gene lead to Barth syndrome, characterized by decreased levels of mature CL and an accumulation of MLCL.[8][9][15]

  • Acyl-CoA Dependent Acylation: MLCL can also be reacylated by acyltransferases that utilize acyl-coenzyme A (acyl-CoA) as the fatty acid donor. Two such enzymes have been identified in mammals:

    • Monolysothis compound Acyltransferase-1 (MLCL AT-1): This mitochondrial enzyme catalyzes the transfer of a fatty acid from acyl-CoA to MLCL.[5][17][20] It shows a preference for linoleoyl-CoA.[20]

    • Acyl-CoA:Lysothis compound Acyltransferase-1 (ALCAT1): This enzyme also participates in reacylating MLCL and preferentially transfers oleic and linoleic acid acyl chains.[5][21]

The interplay between these enzymes ensures the generation of this compound with a highly specific acyl chain composition, which is critical for its function.

Cardiolipin_Remodeling_Pathway Nascent_CL Nascent this compound (Saturated Acyl Chains) PLA2 iPLA2γ (mammals) Cld1p (yeast) Nascent_CL->PLA2 MLCL Monolysothis compound (MLCL) TAZ Tafazzin (TAZ) Transacylase MLCL->TAZ MLCL_AT1 MLCL AT-1 MLCL->MLCL_AT1 ALCAT1 ALCAT1 MLCL->ALCAT1 Mature_CL Mature this compound (e.g., Tetralinoleoyl-CL) PC_PE Phospholipids (PC, PE) PC_PE->TAZ Acyl_CoA Acyl-CoA (e.g., Linoleoyl-CoA) Acyl_CoA->MLCL_AT1 Acyl_CoA->ALCAT1 PLA2->MLCL Deacylation TAZ->Mature_CL Transacylation MLCL_AT1->Mature_CL Reacylation ALCAT1->Mature_CL Reacylation

Caption: The this compound remodeling pathway, illustrating the deacylation of nascent CL to MLCL and subsequent reacylation/transacylation to mature CL by key enzymes.

The Critical Importance of Remodeled this compound

The specific acyl chain composition of mature this compound is not arbitrary; it is fundamental to numerous mitochondrial and cellular functions.

  • Mitochondrial Bioenergetics and Supercomplex Formation: Mature CL is essential for the structural integrity and optimal function of the electron transport chain (ETC) complexes.[4][7] It acts as a molecular glue, stabilizing the assembly of individual ETC complexes into larger structures known as respiratory supercomplexes, which enhances the efficiency of oxidative phosphorylation and ATP production.[7]

  • Mitochondrial Architecture: this compound's unique cone-shaped structure induces curvature in the inner mitochondrial membrane, which is critical for the formation and maintenance of cristae.[22] These invaginations of the inner membrane vastly increase the surface area available for the ETC and ATP synthesis.[2]

  • Apoptosis and Mitophagy: this compound plays a direct role in programmed cell death. Its translocation to the outer mitochondrial membrane and subsequent oxidation can act as a signal to initiate apoptosis.[7] Furthermore, TAZ-mediated this compound remodeling is selectively required for the initiation of mitophagy, the process of clearing damaged mitochondria, which is a critical quality control mechanism.[19][23]

  • Disease Pathogenesis:

    • Barth Syndrome (BTHS): This is the quintessential disease of faulty this compound remodeling.[8] Caused by TAZ mutations, BTHS leads to a low concentration of mature CL, an accumulation of MLCL, and abnormal acyl chain composition.[9] This results in mitochondrial dysfunction, manifesting clinically as cardiomyopathy, skeletal myopathy, neutropenia, and growth retardation.[8][9][15]

    • Cardiovascular Diseases & Heart Failure: Abnormal CL metabolism and oxidative damage to CL are linked to mitochondrial dysfunction in various forms of heart disease and myocardial ischemia-reperfusion injury.[9][10][21]

    • Diabetes and Obesity: Pathological CL remodeling has been identified as a potential link between oxidative stress and mitochondrial dysfunction in metabolic diseases.[10][13]

Quantitative Data in this compound Remodeling

The analysis of CL and MLCL species provides critical quantitative insights into mitochondrial health and is a primary diagnostic tool for conditions like Barth syndrome.

Table 1: Representative Acyl Chain Composition of this compound in Mammalian Tissues

This table illustrates the tissue-specific nature of CL composition, with a high prevalence of linoleic acid (18:2) in the heart.

Fatty Acyl ChainHeart (%)Liver (%)
Linoleic acid (18:2)~80-90%Variable
Oleic acid (18:1)<10%Variable
Palmitic acid (16:0)<5%Variable
Palmitoleic acid (16:1)<5%Variable
Other<5%Variable
(Data compiled from multiple sources indicating general composition).[12][24]
Table 2: Diagnostic Lipid Ratios in Barth Syndrome (BTHS)

The ratio of monolysothis compound to mature tetralinoleoyl-cardiolipin is a key diagnostic biomarker for BTHS, measured in various patient tissues and cells.[1]

Sample TypeMetricHealthy ControlBarth Syndrome Patient
Blood spots/LeukocytesMLCL / CL RatioLow / UndetectableSignificantly Elevated
FibroblastsMLCL / CL RatioLow / UndetectableSignificantly Elevated
Heart TissueTetralinoleoyl-CLPredominant SpeciesVirtually Absent
(This table represents a qualitative summary of typical findings).[1]

Experimental Protocols for Studying this compound Remodeling

The analysis of this compound requires specialized lipidomic techniques, primarily involving liquid chromatography coupled with mass spectrometry (LC-MS).

Protocol 1: Analysis of this compound and Monolysothis compound by LC-MS/MS

This protocol outlines a general workflow for the extraction, separation, and quantification of CL and MLCL from biological samples.

1. Lipid Extraction (Folch Method):

  • Homogenize the tissue or cell pellet in a glass tube.
  • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenate. A common ratio is 20 volumes of solvent to 1 volume of sample.
  • Add an internal standard, such as a commercially available non-physiological CL species (e.g., CL(14:0)₄), to the mixture for quantification.[25]
  • Vortex the mixture vigorously for 20-30 minutes at room temperature to ensure thorough extraction.[26]
  • Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl or PBS) to the mixture to induce phase separation.[26]
  • Centrifuge at low speed (e.g., 2,500 x g) for 10-20 minutes to separate the layers.[26]
  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
  • Dry the extracted lipids under a stream of nitrogen gas.
  • Resuspend the dried lipid film in an appropriate solvent (e.g., chloroform or mobile phase) for LC-MS analysis.[26]

2. Chromatographic Separation (HPLC):

  • Column: A reverse-phase C18 column is commonly used for separating CL species based on acyl chain length and saturation.[27]
  • Mobile Phase: A gradient elution is typically employed.
  • Mobile Phase A: Acetonitrile/Water with additives like triethylamine (B128534) and acetic acid.[28]
  • Mobile Phase B: Isopropanol/Water with the same additives.[28]
  • Gradient: A typical gradient might start at 50% B, increase to 100% B over 20-30 minutes, and then re-equilibrate at starting conditions.[28]
  • Flow Rate: ~300-400 µL/min.[26][28]
  • Injection Volume: 10-30 µL.[26]

3. Detection and Quantification (Tandem Mass Spectrometry - MS/MS):

  • Ionization: Electrospray ionization (ESI) is the most common method, typically in negative ion mode, as CL is an anionic phospholipid.[25]
  • Analysis: A hybrid triple quadrupole or Q-TRAP mass spectrometer is ideal.[28]
  • Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific CL and MLCL species or full scan mode for discovery.
  • Fragmentation (MS/MS): Collision-induced dissociation of the parent CL ion yields characteristic fragment ions corresponding to the fatty acyl chains and the diacylglycerol phosphate (B84403) backbone, allowing for structural identification of the molecular species.[28]
  • Quantification: Calculate the concentration of each CL and MLCL species by comparing its peak area to the peak area of the known amount of internal standard.[25]

// Nodes Sample [label="Biological Sample\n(Tissue, Cells, Mitochondria)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Folch Method + Internal Std)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Separation\n(Reverse-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(ESI-MS/MS, Negative Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> HPLC [label=" Dried & Resuspended\nLipid Extract"]; HPLC -> MS [label=" Eluent"]; MS -> Data [label=" Mass Spectra"]; }

Caption: General experimental workflow for the analysis of this compound species using liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: In Vitro Tafazzin Activity Assay

This protocol allows for the functional characterization of the TAZ enzyme.

1. Reagents and Preparation:

  • Enzyme: Purified recombinant tafazzin protein.[29]
  • Liposomes: Prepare liposomes containing:
  • An acyl donor: e.g., Phosphatidylcholine with a known acyl composition (PC(18:2)₂).[29]
  • An acyl acceptor: e.g., Monolysothis compound (MLCL(18:2)₃).[29]
  • Buffer: A suitable reaction buffer (e.g., Tris-HCl, pH 7.4).

2. Reaction:

  • Combine the liposomes and the purified tafazzin enzyme in the reaction buffer.
  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding solvent for lipid extraction (e.g., chloroform/methanol).

3. Analysis:

  • Extract the lipids from the reaction mixture as described in Protocol 1.
  • Analyze the lipid extract by LC-MS or direct infusion mass spectrometry.
  • Measure the decrease in the MLCL substrate and the corresponding increase in the remodeled CL product to determine enzyme activity.[29]

Conclusion and Future Directions

This compound remodeling is a fundamental biological process essential for maintaining mitochondrial integrity and function. The intricate enzymatic pathway that tailors the acyl chain composition of this unique phospholipid is critical for health, and its disruption leads to devastating diseases like Barth syndrome. As research continues to unravel the complexities of CL metabolism, its role in a broader spectrum of common diseases is becoming increasingly apparent. The development of advanced lipidomic techniques provides powerful tools to investigate these mechanisms further. Targeting the this compound remodeling pathway, whether through gene therapy for monogenic disorders like BTHS or through pharmacological or dietary interventions for more complex diseases, represents a promising therapeutic frontier for a host of mitochondrial-related pathologies.[21]

References

Methodological & Application

Application Notes & Protocols for Cardiolipin Extraction from Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cardiolipin (CL) is a dimeric phospholipid found almost exclusively within the inner mitochondrial membrane, where it constitutes about 15-20% of the total lipid content.[1][2] This unique phospholipid is crucial for maintaining the structural integrity of mitochondrial cristae and regulating the function of numerous mitochondrial proteins, including the enzyme complexes of the electron transport chain.[1][2][3] Aberrations in this compound content, structure, or acyl chain composition are linked to mitochondrial dysfunction and are implicated in various pathologies, including Barth syndrome, heart failure, diabetes, and neurodegenerative disorders.[1][3][4]

The accurate extraction and analysis of this compound from isolated mitochondria are therefore vital for researchers, scientists, and drug development professionals investigating mitochondrial function and disease.[1][5] These application notes provide detailed protocols for the isolation of mitochondria and the subsequent extraction of this compound using established solvent-based methods.

Core Principle of Extraction

The extraction of this compound, like other lipids, relies on the principle of liquid-liquid extraction. This process uses a mixture of organic solvents, typically chloroform (B151607) and methanol, to disrupt cell membranes and solubilize lipids. The addition of an aqueous solution then induces a phase separation, resulting in an organic phase containing the lipids (including this compound) and an aqueous phase containing polar molecules. The most widely used methods for this purpose are the Folch and the Bligh & Dyer methods.[6][7][8]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Tissue or Cultured Cells

This protocol describes a standard method for isolating mitochondria using differential centrifugation.[9] All steps should be performed at 4°C to maintain mitochondrial integrity.

Materials:

  • Mitochondria Isolation Buffer (MIB): e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Homogenizer (Dounce or Potter-Elvehjem).

  • Refrigerated centrifuge.

Procedure:

  • Sample Preparation:

    • For Tissue: Mince 100-200 mg of fresh tissue on ice. Wash with ice-cold MIB.

    • For Cultured Cells: Harvest cells and wash the pellet with ice-cold PBS, followed by a wash with MIB.

  • Homogenization:

    • Resuspend the tissue or cell pellet in 5-10 volumes of ice-cold MIB.

    • Homogenize the sample using a Dounce homogenizer (approximately 10-15 strokes for tissue, 20-30 for cells) until a uniform homogenate is achieved.[10]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[10]

    • Carefully collect the supernatant and transfer it to a new, pre-chilled tube.

    • Centrifuge the supernatant at 8,000-10,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[10][11]

    • Discard the supernatant.

  • Washing:

    • Resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

    • Repeat the high-speed centrifugation (10,000 x g for 10 minutes at 4°C).

    • Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction.

  • Quantification:

    • Resuspend the final mitochondrial pellet in a minimal volume of MIB or buffer appropriate for downstream applications.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay) to normalize the sample for lipid extraction.[2]

Protocol 2: this compound Extraction via Modified Folch Method

The Folch method is highly effective for the exhaustive extraction of a broad range of lipids from biological tissues.[6][8]

Materials:

  • Chloroform (purified)

  • Methanol (purified)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Homogenization:

    • To the mitochondrial pellet (e.g., containing 1 mg of protein), add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.[6][12] For 100 mg of mitochondrial pellet, this would be 2 mL of the solvent mixture.

    • Vortex vigorously for 1 minute or sonicate for 10-15 minutes to ensure thorough mixing and lipid solubilization.[6][12]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL solvent mixture).[6]

    • Vortex the mixture for 30-60 seconds.

    • Centrifuge at a low speed (e.g., 2,000 rpm or ~500 x g) for 5-10 minutes to facilitate the separation of the two phases.[6]

  • Lipid Phase Collection:

    • Three layers will be visible: a top aqueous phase (methanol/water), a protein disk at the interface, and a bottom organic phase (chloroform) containing the lipids.

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer to the bottom of the tube and collect the lower organic phase.[7] Transfer this to a new clean glass tube.

  • Drying and Storage:

    • Evaporate the chloroform solvent from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator (e.g., SpeedVac).[6][13]

    • The dried lipid film, which contains this compound, can be stored under nitrogen or argon at -20°C or -80°C until analysis.

    • For analysis, resuspend the lipid film in an appropriate solvent, such as chloroform or a mobile phase compatible with LC-MS.[14]

Protocol 3: this compound Extraction via Bligh & Dyer Method

This method is particularly well-suited for samples that are already in an aqueous suspension, such as isolated mitochondria resuspended in buffer.[7]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Initial Monophasic Mixture:

    • Start with the mitochondrial sample in an aqueous buffer (e.g., 1 mL).

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[7][15]

    • Vortex vigorously for 10-15 minutes to create a single-phase mixture and extract the lipids.[7]

  • Induction of Phase Separation:

    • Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[7][15]

    • Add 1.25 mL of deionized water to the mixture and vortex for another minute.[7][15] The final solvent ratio will be approximately 2:2:1.8 chloroform:methanol:water, which induces phase separation.

  • Phase Separation & Collection:

    • Centrifuge the mixture at 1,000 rpm (~200 x g) for 5 minutes to separate the phases.[15]

    • As with the Folch method, collect the lower organic (chloroform) phase containing the lipids.[7]

  • Drying and Storage:

    • Evaporate the solvent under a stream of nitrogen.[13]

    • Store the dried lipid extract at -20°C or -80°C until further analysis.

Data Presentation: Comparison of Extraction Protocols

The following table summarizes the key quantitative parameters for the two primary extraction methods.

ParameterModified Folch MethodBligh & Dyer Method
Initial Solvent Ratio Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (1:2, v/v)
Sample to Solvent Volume 1 part sample to 20 parts solvent1 part sample to 3.75 parts solvent
Phase Separation Agent 0.9% NaCl or Water (0.2 volumes)Chloroform and Water (1.25 + 1.25 volumes)
Centrifugation Speed ~500 x g (2,000 rpm)~200 x g (1,000 rpm)
Primary Application Solid tissues, cell pelletsAqueous suspensions, homogenates

Visualization of Workflows and Principles

The following diagrams illustrate the experimental workflow and the core principle of phase separation.

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Downstream Analysis A Tissue or Cultured Cells B Homogenization in Isolation Buffer A->B C Differential Centrifugation B->C D Isolated Mitochondria Pellet C->D E Add Chloroform:Methanol & Vortex/Sonicate D->E Proceed to Extraction F Induce Phase Separation (add NaCl/Water) E->F G Centrifuge to Separate Phases F->G H Collect Lower Organic Phase G->H I Dry Lipid Extract (Nitrogen Stream) H->I J Resuspend Dried Lipids I->J Prepare for Analysis K LC-MS Analysis or Fluorometric Assay J->K G A Homogenate in Chloroform:Methanol:Water B Upper Aqueous Phase (Methanol/Water) Protein Interface Lower Organic Phase (Chloroform + Lipids) A->B Centrifugation C Aqueous Phase D Protein Disc E Organic Phase (Contains this compound)

References

Application Note: Quantification of Cardiolipin Species using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function, including energy metabolism and apoptosis.[1][2] Alterations in this compound content and composition are associated with various pathological conditions, making its accurate quantification essential for research and drug development.[1][2][3] This application note provides a detailed, step-by-step protocol for the quantification of this compound molecular species using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][2][3]

Experimental Workflow

The overall workflow for this compound quantification by LC-MS involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Biofluids) Homogenization Homogenization Sample->Homogenization Spike Spike with Internal Standard Homogenization->Spike Extraction Lipid Extraction (e.g., Folch or BUME) Spike->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC Liquid Chromatography (e.g., Reversed-Phase) Drydown->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Overall workflow for this compound analysis by LC-MS.

Experimental Protocols

Sample Preparation

Accurate quantification begins with proper sample preparation. The goal is to efficiently extract lipids while minimizing degradation.

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal Standard (IS): e.g., tetramyristoyl this compound (TMCL) or a commercially available this compound mix.[4]

  • Chloroform (B151607), Methanol (B129727), Water (HPLC grade)

  • Butanol, Methanol (HPLC grade) for BUME method[1]

  • Centrifuge, Nitrogen evaporator, Vortex mixer, Sonicator

Protocol: Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the biological sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate. This is crucial for correcting for sample loss during preparation and for matrix effects during analysis.[1][3]

  • Solvent Addition: Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) with the sample volume. For instance, for 100 µL of sample, add 200 µL of chloroform and 100 µL of methanol.

  • Vortexing/Sonication: Vortex the mixture vigorously for 1-2 minutes or sonicate to ensure thorough mixing and lipid extraction.[4]

  • Phase Separation: Add 0.2 volumes of water (or 0.9% NaCl solution) to induce phase separation. Vortex again briefly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of the initial mobile phase.[4]

Liquid Chromatography (LC)

The choice of chromatography will depend on the specific this compound species of interest. Reversed-phase chromatography is commonly used for separating different molecular species.[1][5]

Table 1: Example LC Conditions for this compound Analysis

ParameterSetting
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is typically used for this compound analysis due to the phosphate (B84403) groups in its structure.[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 2: Example MS Conditions for this compound Analysis

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI)
Ion Spray Voltage -4500 V
Source Temperature 500 °C
Curtain Gas 20 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for each this compound species and the internal standard need to be determined. The precursor ion is typically the deprotonated molecule [M-H]⁻ or the doubly charged ion [M-2H]²⁻. Product ions often correspond to the fatty acyl chains.

Table 3: Example MRM Transitions for Common this compound Species

This compound SpeciesPrecursor Ion (m/z)Product Ion (m/z)
(18:2)₄-CL1447.9281.2 (Linoleic acid)
(18:1)₄-CL1451.9283.2 (Oleic acid)
(16:0)₄-CL1356.9255.2 (Palmitic acid)
(14:0)₄-CL (IS)1244.8227.2 (Myristic acid)

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of this compound standards spiked with the internal standard. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of the analyte in the unknown sample.[3][7]

Table 4: Example Quantitative Data for this compound Species in a Biological Sample

This compound SpeciesRetention Time (min)Peak Area (Analyte)Peak Area (IS)Analyte/IS RatioConcentration (pmol/mg protein)
(18:2)₄-CL12.51.25E+065.00E+052.50125
(18:1)(18:2)₃-CL12.88.75E+055.00E+051.7587.5
(16:0)(18:2)₃-CL13.14.50E+055.00E+050.9045.0

Signaling Pathway Visualization

This compound is a key component of the mitochondrial electron transport chain and is involved in apoptosis signaling.

G cluster_mito Mitochondrion ETC Electron Transport Chain Complexes CytochromeC Cytochrome c ETC->CytochromeC releases This compound This compound This compound->ETC stabilizes Apoptosis Apoptosis CytochromeC->Apoptosis initiates

Caption: Role of this compound in mitochondrial function and apoptosis.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound species by LC-MS. The described methods, from sample preparation to data analysis, offer a robust framework for researchers in various fields to accurately measure these critical mitochondrial lipids. Adherence to a standardized protocol is essential for obtaining reliable and reproducible results.

References

Application of Fluorescent Probes for Imaging Cardiolipin in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid almost exclusively found in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function.[1][2] It is essential for the optimal function of numerous enzymes involved in mitochondrial energy metabolism and is implicated in cellular processes such as apoptosis.[2][3] Abnormalities in this compound content and composition have been linked to various diseases, making it a significant target for research and drug development.[3] Fluorescent probes offer a powerful tool for the real-time visualization and quantification of this compound in live cells, providing valuable insights into mitochondrial dynamics and pathology.

This document provides detailed application notes and protocols for the use of common fluorescent probes for imaging this compound in live cells.

Fluorescent Probes for this compound Imaging

Several fluorescent probes are available for imaging this compound, each with its own set of advantages and limitations. The choice of probe will depend on the specific experimental requirements, such as the need for quantitative analysis, photostability, and selectivity.

Probe NameExcitation (nm)Emission (nm)Quantum YieldStaining ConcentrationKey Features
10-N-Nonyl Acridine Orange (NAO) 495522 (monomer), 640 (dimer)Low100-200 nMCommercially available, but suffers from low selectivity and photostability.[4][5] Its fluorescence is dependent on mitochondrial membrane potential.[6]
TTAPE-Me ~350~480Not Reported10 µMAggregation-induced emission (AIE) probe with "turn-on" fluorescence in the presence of CL.[4] Shows higher sensitivity than NAO, but its selectivity for CL over other anionic phospholipids (B1166683) has been questioned.[7]
HKCL-1M ~455~550Not Reported1-2 µMA "turn-on" fluorescent probe with high sensitivity and selectivity for CL.[6][8] Its staining is independent of mitochondrial membrane potential and it exhibits superior photostability compared to NAO.[6][8]

Experimental Protocols

General Considerations for Live Cell Imaging
  • Cell Culture: Culture cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Ensure cells are healthy and in the exponential growth phase.

  • Media: Use phenol (B47542) red-free media during imaging to reduce background fluorescence.

  • Environment: Maintain physiological conditions (37°C, 5% CO2) throughout the experiment using a stage-top incubator or a heated microscope enclosure.[9]

Protocol 1: Staining with 10-N-Nonyl Acridine Orange (NAO)

NAO is a widely used but less specific probe for this compound.

Materials:

  • 10-N-Nonyl Acridine Orange (NAO) stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (phenol red-free)

  • Cultured cells on glass-bottom dishes

Procedure:

  • Prepare Staining Solution: Dilute the NAO stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-200 nM.[5]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the NAO staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for NAO (Excitation/Emission: ~495/522 nm for monomers and ~495/640 nm for dimers).[10]

Protocol 2: Staining with TTAPE-Me

TTAPE-Me is an AIE probe that fluoresces upon binding to this compound.

Materials:

  • TTAPE-Me stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (phenol red-free)

  • Cultured cells on glass-bottom dishes

Procedure:

  • Prepare Staining Solution: Dilute the TTAPE-Me stock solution in pre-warmed live-cell imaging medium to a final concentration of 10 µM.[7]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the TTAPE-Me staining solution to the cells.

  • Incubation: Incubate the cells for 10 minutes at room temperature in the dark.[7]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TTAPE-Me (Excitation/Emission: ~350/480 nm).

Protocol 3: Staining with HKCL-1M

HKCL-1M is a highly selective and photostable "turn-on" probe for this compound.

Materials:

  • HKCL-1M stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (phenol red-free, e.g., HBSS)

  • Cultured cells on glass-bottom dishes

Procedure:

  • Prepare Staining Solution: Dilute the HKCL-1M stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-2 µM.[6][11]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the HKCL-1M staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C.[6][11]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for HKCL-1M (Excitation/Emission: ~455/550 nm).[8]

Data Analysis

Quantitative analysis of this compound content can be performed by measuring the fluorescence intensity of the stained mitochondria.

Procedure:

  • Image Acquisition: Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all experimental conditions.

  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji) to outline the mitochondrial regions of interest (ROIs). Co-staining with a mitochondrial marker like MitoTracker can aid in segmentation.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.

  • Background Correction: Subtract the mean fluorescence intensity of a background region from the mitochondrial ROI intensity.

  • Normalization: Normalize the fluorescence intensity to a control group or to another cellular parameter (e.g., cell area) to account for variations in cell size and probe uptake.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dishes prepare_staining Prepare staining solution cell_culture->prepare_staining incubate Incubate cells with probe prepare_staining->incubate wash Wash to remove unbound probe incubate->wash acquire_images Acquire images on fluorescence microscope wash->acquire_images analyze_images Analyze fluorescence intensity acquire_images->analyze_images

Caption: Experimental workflow for imaging this compound in live cells.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondria Mitochondrial Involvement cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8_activation Caspase-8 Activation death_receptor->caspase8_activation Signal tBid_formation tBid Formation caspase8_activation->tBid_formation cleaves Bid This compound This compound (CL) on mitochondrial membrane This compound->tBid_formation acts as docking site for tBid bax_bak_activation Bax/Bak Activation tBid_formation->bax_bak_activation cytochrome_c_release Cytochrome c Release bax_bak_activation->cytochrome_c_release apoptosome Apoptosome Formation cytochrome_c_release->apoptosome caspase9_activation Caspase-9 Activation apoptosome->caspase9_activation caspase3_activation Caspase-3 Activation caspase9_activation->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

Caption: this compound's role in the extrinsic apoptosis pathway.[1][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Optimize probe concentration and incubation time.- Use an anti-fade mounting medium.- Minimize exposure to excitation light.[13]
High Background - Incomplete removal of unbound probe- Autofluorescence of cells or media- Probe precipitation- Increase the number and duration of washing steps.- Use phenol red-free medium and check for cellular autofluorescence in an unstained control.[14]- Ensure the probe is fully dissolved in the staining solution.
Non-specific Staining - Probe binding to other cellular structures- For NAO, dependence on mitochondrial membrane potential- Use a more selective probe like HKCL-1M.- Confirm mitochondrial localization with a co-stain (e.g., MitoTracker).- For NAO, be aware that changes in mitochondrial membrane potential can affect its signal.[6]
Phototoxicity - Excessive exposure to high-intensity light- Use the lowest possible laser power and exposure time.- Use a more photostable probe like HKCL-1M.- Acquire images at longer intervals for time-lapse experiments.[9]

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to 10-N-Nonyl Acridine (B1665455) Orange (NAO) for Cardiolipin Staining

Introduction

10-N-Nonyl Acridine Orange (NAO) is a fluorescent dye widely utilized for the specific staining of this compound (CL), a unique phospholipid predominantly found in the inner mitochondrial membrane.[1][2] Its distinct spectral properties upon binding to this compound make it an invaluable tool for investigating mitochondrial content, dynamics, and the role of this compound in various cellular processes, most notably apoptosis.[3][4] This guide provides detailed application notes, experimental protocols, and troubleshooting advice for the effective use of NAO in this compound staining for fluorescence microscopy and flow cytometry.

Mechanism of Action

NAO is a lipophilic cation that selectively binds to anionic phospholipids.[5] Its high affinity for this compound is attributed to the unique dimeric structure of this compound, which possesses two phosphate (B84403) groups. This allows for a stoichiometric interaction where two NAO molecules bind to one this compound molecule, leading to the formation of NAO dimers.[6] This dimerization results in a characteristic red shift in the fluorescence emission spectrum, from green (monomeric NAO) to red-orange (dimeric NAO).[7] While NAO can bind to other anionic phospholipids, its affinity for this compound is significantly higher.[8]

Data Presentation

Table 1: Spectral Properties of 10-N-Nonyl Acridine Orange (NAO)

PropertyValueReference
Excitation Maximum (Monomer)~495 nm[4]
Emission Maximum (Monomer)~522 nm (Green)[4]
Excitation Maximum (Dimer with CL)~490 nm[9]
Emission Maximum (Dimer with CL)~640 nm (Red)[10]

Table 2: Recommended NAO Concentrations and Incubation Times for Cellular Staining

ApplicationCell StateNAO ConcentrationIncubation TimeReference
Fluorescence MicroscopyLive Cells100 nM - 1 µM15-30 minutes[10][11]
Fluorescence MicroscopyFixed Cells1 µM - 10 µM15-30 minutes[12]
Flow CytometryLive Cells100 ng/mL (~210 nM) - 4.75 µM15 minutes[6]
Flow CytometryFixed Cells0.1 µM - 35 µM15 minutes[9]

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is designed for the visualization of this compound in the mitochondria of living cells.

Materials:

  • 10-N-Nonyl Acridine Orange (NAO) stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or imaging dishes

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Staining Solution Preparation: Prepare a fresh working solution of NAO by diluting the stock solution in a complete cell culture medium to a final concentration of 100 nM to 1 µM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the NAO working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Immediately visualize the stained cells using a fluorescence microscope. Capture images in both the green (monomeric NAO) and red (this compound-bound NAO) channels.

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is suitable for preserving cell morphology and analyzing this compound distribution in fixed samples.

Materials:

  • NAO stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If required for other co-staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Staining: Dilute the NAO stock solution in PBS to a final concentration of 1-10 µM. Add the NAO working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.

  • Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize under a fluorescence microscope.

Protocol 3: Staining of Live Cells for Flow Cytometry

This protocol allows for the quantitative analysis of this compound content in a population of living cells.

Materials:

  • NAO stock solution (1 mM in DMSO)

  • Cell suspension

  • Cell culture medium or PBS

  • Flow cytometer with blue laser excitation (488 nm) and appropriate emission filters for green and red fluorescence.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in culture medium or PBS.

  • Staining: Add NAO to the cell suspension to a final concentration of 100 ng/mL to 4.75 µM. Incubate for 15 minutes at room temperature or 37°C in the dark.[6]

  • Analysis: Analyze the cells directly on the flow cytometer without washing. Excite with a 488 nm laser and collect fluorescence in both the green (e.g., 530/30 nm filter) and red (e.g., >650 nm filter) channels.

Protocol 4: Staining of Fixed Cells for Flow Cytometry

This protocol is for the quantification of this compound in fixed cell populations.

Materials:

  • NAO stock solution (1 mM in DMSO)

  • Cell suspension

  • PBS

  • Fixative solution (e.g., 1-4% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation: Resuspend cells in PBS and add an equal volume of 2-8% paraformaldehyde (for a final concentration of 1-4%). Incubate for 15 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.

  • Staining: Resuspend the fixed cells in PBS containing NAO at a concentration range of 0.1 µM to 35 µM.[9] Incubate for 15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS to remove unbound dye.

  • Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.

Mandatory Visualizations

G cluster_workflow NAO Staining Experimental Workflow prep Sample Preparation (Live/Fixed Cells or Isolated Mitochondria) stain NAO Incubation (Optimize Concentration & Time) prep->stain wash Washing Steps (Remove Unbound Dye) stain->wash acquire Data Acquisition (Microscopy or Flow Cytometry) wash->acquire analyze Data Analysis (Quantification/Localization) acquire->analyze G cluster_pathway This compound-Mediated Apoptosis Signaling Pathway apoptotic_stimuli Apoptotic Stimuli (e.g., Fas Ligand) This compound This compound (Platform) apoptotic_stimuli->this compound recruits pro-caspase-8 caspase8_activation Pro-Caspase-8 Activation at Mitochondrial Surface bid_cleavage Bid Cleavage to tBid caspase8_activation->bid_cleavage This compound->caspase8_activation provides platform for bax_bak_activation Bax/Bak Oligomerization & MOMP bid_cleavage->bax_bak_activation tBid induces cytochrome_c Cytochrome c Release bax_bak_activation->cytochrome_c leads to apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_cascade Effector Caspase Activation (e.g., Caspase-3) apoptosome->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

References

Advanced Mass Spectrometry Techniques for Cardiolipin Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function, including energy metabolism and apoptosis.[1][2][3] Aberrations in this compound content and composition are associated with various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.[4][5] Consequently, the precise and comprehensive analysis of this compound molecular species is of significant interest in biomedical research and drug development.

This document provides a detailed overview of advanced mass spectrometry (MS)-based techniques for the qualitative and quantitative profiling of cardiolipins. It includes detailed experimental protocols and data presentation guidelines to assist researchers in implementing these powerful analytical methods. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS), Shotgun Lipidomics, and Ion Mobility Mass Spectrometry.[3][4]

Advanced Mass Spectrometry Techniques

A variety of MS-based methods are available for the analysis of cardiolipins, each offering distinct advantages in terms of sensitivity, specificity, and throughput.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that separates this compound species from other phospholipids (B1166683) prior to MS analysis.[7] Reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are common separation strategies.[4] LC-MS provides excellent specificity and allows for the quantification of individual CL species.[3]

  • Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[8][9][10] It offers high throughput and is well-suited for the global analysis of the lipidome.[10] Identification and quantification are achieved through specific MS/MS scanning strategies.[8][9]

  • Ion Mobility Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions.[7][11] Cyclic ion mobility mass spectrometry (cIMS-MS) is a recent advancement that enhances the separation of isomeric and isobaric this compound species.[5][12]

  • Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI and DESI-MSI enable the visualization of the spatial distribution of this compound species within tissue sections, providing valuable contextual information.[3]

Experimental Workflows

A typical workflow for this compound analysis by LC-MS involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch or MTBE) Sample->Extraction Cleanup Solid Phase Extraction (Optional Cleanup) Extraction->Cleanup LC Liquid Chromatography (e.g., Reversed-Phase) Cleanup->LC MS Mass Spectrometry (e.g., ESI-MS/MS) LC->MS Identification Peak Identification MS->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General workflow for this compound analysis using LC-MS.

This compound in Cellular Signaling

This compound is not only a structural component of mitochondria but also an active participant in cellular signaling, particularly in apoptosis (programmed cell death).[1][2][13]

cardiolipin_signaling cluster_mito Mitochondrion cluster_imm_components IMM Inner Mitochondrial Membrane (IMM) OMM Outer Mitochondrial Membrane (OMM) Bax_Bak Bax/Bak OMM->Bax_Bak activates CL This compound (CL) CytC Cytochrome c CL->CytC anchors Caspases Caspase Activation & Apoptosis CytC->Caspases activates Apoptotic_Stimulus Apoptotic Stimulus tBid tBid Apoptotic_Stimulus->tBid tBid->OMM translocates to Bax_Bak->OMM oligomerize on Bax_Bak->CytC induce release of

Caption: Role of this compound in the intrinsic apoptotic pathway.

During apoptosis, this compound is thought to play a role in the translocation of pro-apoptotic proteins like tBid to the mitochondria and facilitates the release of cytochrome c, a key step in activating the caspase cascade.[14]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from LC-MS/MS analysis of this compound (18:2)4 in various biological samples.[15]

Sample TypeConcentration Range (nM)LLOQ (nM)Precision (RSD%)Accuracy (%)
Human Leukemia/Lymphoma Cells0.120 - 60.20.120≤ 8%≤ ±5%
Human White Blood CellsVaries by individual---
Mouse Skeletal Muscle MitochondriaVaries by sample---

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including cardiolipins, from various biological samples.[15]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (e.g., CL (14:0)4)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube containing the biological sample, add the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 2 minutes to ensure complete mixing and cell lysis.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., acetonitrile/water).

Protocol 2: LC-MS/MS Analysis of this compound (18:2)4

This protocol describes a rapid and sensitive method for the quantification of tetralinoleoyl this compound (CL (18:2)4).[15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Waters XBridge® BEH C18 XP column

  • Mobile Phase: 0.1% ammonium (B1175870) hydroxide (B78521) in acetonitrile/water (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Run Time: 2.0 minutes

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • CL (18:2)4: Monitor appropriate precursor and product ions

    • CL (14:0)4 (Internal Standard): Monitor appropriate precursor and product ions

Data Analysis:

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Advanced mass spectrometry techniques provide powerful tools for the detailed profiling of this compound molecular species. The choice of technique depends on the specific research question, with LC-MS offering high specificity for targeted quantification and shotgun lipidomics providing high-throughput global analysis. The integration of ion mobility spectrometry further enhances the resolution of complex this compound profiles. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of lipidomics and drug development, enabling a deeper understanding of the role of this compound in health and disease.

References

Comprehensive Lipidomics Workflow for the Analysis of Cardiolipin Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, playing a crucial role in mitochondrial structure, bioenergetics, and the regulation of apoptosis.[1][2][3] Aberrations in this compound content and composition are implicated in a variety of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making it a significant target in drug development and disease diagnostics.[4] This document provides a detailed workflow for the comprehensive analysis of this compound species, including their oxidized forms (oxCL) and lysocardiolipins (MLCL), from biological samples using liquid chromatography-mass spectrometry (LC-MS).

This compound's distinctive dimeric structure with four acyl chains presents unique analytical challenges that necessitate specialized lipidomics workflows.[1][2] This guide offers detailed protocols for sample preparation, LC-MS analysis, and data processing to enable robust and reproducible quantification of various this compound species.

Experimental Workflow Overview

The comprehensive analysis of this compound species involves a multi-step process beginning with sample collection and culminating in data analysis and interpretation. The key stages include efficient lipid extraction from the biological matrix, chromatographic separation of this compound species, sensitive detection and fragmentation by mass spectrometry, and finally, data processing for identification and quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Mitochondria) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC Liquid Chromatography (Reversed-Phase Separation) Drying->LC MS Mass Spectrometry (Detection and Fragmentation) LC->MS Processing Data Processing (Peak Picking, Alignment) MS->Processing Identification Lipid Identification Processing->Identification Quantification Quantification Identification->Quantification

Fig. 1: Overall experimental workflow for this compound analysis.

Experimental Protocols

Lipid Extraction: Modified Folch Method

The Folch method is a widely used protocol for the extraction of lipids from biological samples.[5][6]

Materials:

Protocol:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[5][7]

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the mixture at 2,000-3,000 x g for 10 minutes to separate the liquid and solid phases.

  • Collect the supernatant (liquid phase).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge again to facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of this compound Species

This protocol outlines a typical reversed-phase liquid chromatography method coupled with tandem mass spectrometry for the separation and detection of this compound species.

Instrumentation and Columns:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[8]

Mobile Phases:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

LC Gradient:

Time (min)Flow Rate (µL/min)% Mobile Phase B
0.130090
6.030095
15.030098
18.030098
18.130090
20.030090

Mass Spectrometry Parameters (Example for Q-TOF in Negative Ion Mode):

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage2.5 kV
Cone Voltage40 V
Source Temperature100 °C
Desolvation Temperature500 °C
Desolvation Gas Flow500 L/h
Cone Gas Flow50 L/h
Scan Rangem/z 400-2000

Quantitative Data Summary

Accurate quantification of this compound species is achieved by using appropriate internal standards. Tetramyristoyl this compound (TMCL, CL(14:0)4) is a commonly used internal standard as it is not typically found in endogenous samples.[9]

Table 1: Comparison of LC-MS Parameters for this compound Analysis

ParameterMethod 1 (Reversed-Phase)[8]Method 2 (HILIC)[10]Method 3 (Normal Phase)[11]
Column Waters ACQUITY UPLC BEH C18HILIC silica (B1680970) columnLuna Silica column
Mobile Phase A 5 mM ammonium formate in water0.2% formic acid and 200 mM ammonium formate in waterHexane/propanol/water (43:57:1) with 10 mM ammonium acetate
Mobile Phase B 5 mM ammonium formate in methanol/2-propanol (1:1)Acetonitrile with 0.2% formic acidHexane/propanol/water (43:57:10) with 10 mM ammonium acetate
Ionization Mode ESI NegativeESI PositiveESI Negative
Mass Analyzer Q-TOFTriple QuadrupoleQ-TOF

Table 2: Typical Abundance of this compound in Mitochondria

This compound constitutes a significant portion of the inner mitochondrial membrane's phospholipid composition.

Organism/TissueThis compound Abundance (% of total phospholipids)Reference
Mammalian Mitochondria15-20%[1][12]
Yeast Mitochondria~15-20%[13]
Bovine Heart Mitochondria25-50 nmol/mg protein[13]

Data Analysis

The raw data acquired from the LC-MS/MS is processed using specialized software to identify and quantify the different this compound species.

G RawData Raw LC-MS Data PeakPicking Peak Picking and Feature Detection RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Deconvolution Deconvolution and Isotope Filtering Alignment->Deconvolution Identification Lipid Identification (Database Matching) Deconvolution->Identification Quantification Quantification (Internal Standard Normalization) Identification->Quantification Stats Statistical Analysis Quantification->Stats

Fig. 2: Data analysis workflow for lipidomics data.

Several software packages are available for processing lipidomics data, including LipidFinder, LipidMatch, and vendor-specific software like MassLynx.[8][14][15][16] These tools facilitate peak detection, alignment, and identification of lipid species based on their accurate mass and fragmentation patterns.

This compound's Role in Apoptosis Signaling

This compound plays a pivotal role in the intrinsic pathway of apoptosis by acting as a signaling platform on the mitochondrial membrane.[17][18][19] Upon apoptotic stimuli, this compound is translocated to the outer mitochondrial membrane where it interacts with key apoptotic proteins.

G cluster_mito Mitochondrion cluster_IM cluster_OM IM Inner Membrane OM Outer Membrane CL_IM This compound CL_OM This compound CL_IM->CL_OM Translocation CytC_bound Cytochrome c CytC_released Cytochrome c (released) CytC_bound->CytC_released Release tBid tBid CL_OM->tBid Recruits Casp8 Caspase-8 CL_OM->Casp8 Activates Bax Bax tBid->Bax Activates Bax->OM Pore Formation ApoptoticStimuli Apoptotic Stimuli ApoptoticStimuli->CL_IM ROS Apoptosome Apoptosome Formation CytC_released->Apoptosome CaspaseCascade Caspase Cascade Apoptosome->CaspaseCascade

Fig. 3: this compound's role in the apoptosis signaling pathway.

Oxidation of this compound by reactive oxygen species (ROS) weakens its interaction with cytochrome c, facilitating its release into the cytosol.[2] Externalized this compound on the outer mitochondrial membrane serves as a docking site for the pro-apoptotic protein tBid, which in turn promotes the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[18][19] Furthermore, this compound acts as a platform for the activation of caspase-8 on the mitochondrial surface.[19] The release of cytochrome c into the cytosol triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

References

Isolating Cardiolipin from Beef Heart Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the isolation and purification of cardiolipin from beef heart tissue. This compound, a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, is crucial for mitochondrial function and bioenergetics. Its isolation is essential for various research applications, including studies on mitochondrial diseases, apoptosis, and the development of therapeutic agents.

The following sections present a comprehensive overview of established protocols, quantitative data on expected yields, and detailed experimental workflows.

Comparative Analysis of this compound Isolation Methodologies

The selection of an appropriate isolation method depends on the desired purity, yield, and available laboratory equipment. The table below summarizes quantitative data from two prominent methods found in the literature.

MethodologyKey StepsYield of Pure this compoundPurityReference
Method 1: Smaal et al. (1985) Chloroform-methanol extraction, acetone (B3395972) precipitation, CaCl2 precipitation, partition column chromatography, and HPLC.1.5-2.1 g per kg of moist ventricular tissue>99% (as sodium salt)[1][2]
Method 2: Eichberg & Burnham (1970) Solvent fractionation to obtain a lipid-protein complex, salt denaturation, gel filtration (Sephadex LH-20), and bicarbonate-treated silicic acid column chromatography.85-100 mg per 100 g of fresh tissueHighly purified (as sodium salt)[3][4]

Experimental Protocols

Two primary methods for this compound isolation from beef heart are detailed below.

Protocol 1: High-Yield Isolation via Partition Chromatography and HPLC

This method, adapted from Smaal et al. (1985), is designed for obtaining a high yield of very pure this compound.[1][2]

Materials and Reagents:
  • Beef heart ventricular tissue

  • Chloroform (B151607)

  • Methanol (B129727)

  • Acetone (pre-chilled)

  • 4% (w/v) aqueous CaCl2 in methanol

  • Silica (B1680970) gel (Polygosil 60-63100)

  • 2-propanol

  • Cyclohexane

  • HPLC grade silica gel (Lichrosorb Si 60-5)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

  • HPLC system

Experimental Workflow Diagram:

Protocol1_Workflow A Homogenize Beef Heart in Chloroform-Methanol B Centrifuge to Separate Phases A->B C Collect Chloroform Phase (Crude Lipid Extract) B->C D Precipitate Phospholipids (B1166683) with Cold Acetone C->D E Reprecipitate with 4% CaCl2 in Methanol D->E F Partition Column Chromatography on Silica Gel Eluent: 2-propanol-cyclohexane-water (50:43:7) E->F G Collect this compound-Containing Fractions F->G H Further Purification by HPLC on Silica Gel Eluent: 2-propanol-cyclohexane-water (45:50:5) G->H I Quantitative Conversion to Sodium Salt H->I J Pure this compound (>99%) I->J

Caption: Workflow for High-Yield this compound Isolation.

Step-by-Step Procedure:
  • Homogenization and Extraction:

    • Homogenize fresh beef heart ventricular tissue in a chloroform-methanol mixture.

    • Centrifuge the homogenate to separate the phases.

    • Carefully collect the lower chloroform phase which contains the crude lipid extract.[1]

  • Initial Purification:

    • Reduce the volume of the chloroform extract using a rotary evaporator.

    • Precipitate the phospholipids by adding an excess of cold acetone and centrifuging.

    • Dissolve the phospholipid pellet and reprecipitate it using 4% aqueous CaCl2 in methanol to form calcium salts of acidic phospholipids.[1][2]

  • Column Chromatography:

    • Separate this compound from other acidic phospholipids using partition column chromatography on silica gel (Polygosil 60-63100).

    • Elute with a solvent system of 2-propanol-cyclohexane-water (50:43:7, v/v/v).[1][2]

    • Monitor the fractions (e.g., by thin-layer chromatography) and pool those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • For final purification, subject the this compound-containing fractions to HPLC on a silica gel column (Lichrosorb Si 60-5).

    • Use a neutral eluent of 2-propanol-cyclohexane-water (45:50:5, v/v/v).[1][2]

  • Salt Conversion:

    • The purified this compound is in its calcium salt form. Convert it to the sodium salt for improved stability and solubility in certain applications.[1]

Protocol 2: Isolation via Lipid-Protein Complex Fractionation

This method, based on the work of Eichberg & Burnham (1970), utilizes the association of this compound with mitochondrial proteins for initial enrichment.[3][4]

Materials and Reagents:
  • Beef heart tissue

  • Solvents for total lipid extraction (e.g., chloroform-methanol)

  • Salt solution for denaturation

  • Sephadex LH-20

  • Bicarbonate-treated silicic acid

  • Chromatography columns

  • Centrifuge

  • Rotary evaporator

Experimental Workflow Diagram:

Protocol2_Workflow A Total Lipid Extraction from Beef Heart B Solvent Fractionation to Obtain Lipid-Protein Complex A->B C Salt Denaturation to Free this compound from Protein B->C D Centrifuge to Remove Denatured Protein C->D E Gel Filtration on Sephadex LH-20 D->E F Collect this compound-Enriched Fractions E->F G Column Chromatography on Bicarbonate-Treated Silicic Acid F->G H Elute and Collect Pure this compound Fractions G->H I Pure this compound (Sodium Salt) H->I

Caption: Workflow for this compound Isolation via Complex Fractionation.

Step-by-Step Procedure:
  • Lipid-Protein Complex Isolation:

    • Perform a total lipid extraction from the beef heart tissue.

    • Utilize a one-step solvent fractionation to isolate a lipid-protein complex that is rich in this compound.[3][4]

  • Protein Removal:

    • Denature the protein component of the complex using a salt solution to release the associated this compound.

    • Centrifuge to pellet the denatured protein and collect the supernatant containing the lipids.[4]

  • Gel Filtration:

    • Further purify the lipid extract by gel filtration chromatography on a Sephadex LH-20 column. This step separates lipids based on size.[3][4]

  • Silicic Acid Chromatography:

    • The final purification step involves column chromatography on bicarbonate-treated silicic acid.[3][4]

    • This allows for the separation of this compound from other remaining phospholipids.

    • The highly purified this compound is typically obtained as the sodium salt.[3]

Quality Control and Analysis

The purity of the isolated this compound can be assessed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A common method for a quick assessment of purity by comparing the Rf value of the isolated sample to a commercial this compound standard.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[1][7]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity and determine the molecular species of the isolated this compound.[7]

By following these detailed protocols, researchers can successfully isolate high-purity this compound from beef heart tissue for a wide range of applications in biomedical and pharmaceutical research.

References

Utilizing Internal Standards for Accurate Cardiolipin Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure, bioenergetics, and signaling pathways.[1][2][3] Accurate quantification of this compound species is essential for understanding mitochondrial function in health and disease, including cardiovascular diseases, neurological disorders, and cancer.[1][2] However, the inherent complexity of biological matrices and the variability in sample preparation and analysis can lead to inaccuracies in quantification. The use of a suitable internal standard (IS) is paramount to correct for sample loss during extraction, variations in instrument response, and matrix effects, thereby ensuring the reliability and accuracy of quantitative data.[2][4][5]

This application note provides a detailed protocol for the accurate quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard. The recommended internal standard is tetramyristoyl this compound (CL (14:0)4), a structural analog to endogenous cardiolipins.[6][7][8][9]

Experimental Workflow

The overall workflow for accurate this compound quantification involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining reliable results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Mitochondria) Homogenization Homogenization Sample->Homogenization Spike_IS Spike with CL (14:0)4 Internal Standard Homogenization->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G cluster_mito Mitochondrion cluster_imm Inner Membrane cluster_omm Outer Membrane CL_in This compound CL_out Oxidized This compound tBid tBid CL_out->tBid Recruits Bax Bax CytoC_in Cytochrome c (Intermembrane Space) Bax->CytoC_in Promotes Release CytoC_out Cytochrome c (Cytosol) Stress Cellular Stress (e.g., ROS) Stress->CL_in Oxidation & Translocation tBid->Bax Activates Caspase8 Caspase-8 Caspase8->tBid Cleaves Bid Apoptosome Apoptosome Formation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC_out->Apoptosome

References

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure, function, and dynamics. Aberrations in this compound content and composition are implicated in various pathologies, including Barth syndrome, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate separation and quantification of this compound from other phospholipids (B1166683) are essential for both basic research and clinical diagnostics.

Thin-layer chromatography (TLC) offers a cost-effective, rapid, and versatile method for the separation of this compound from complex lipid mixtures. This application note provides detailed protocols for the extraction, separation, and visualization of this compound from biological samples using one-dimensional TLC.

I. Lipid Extraction from Biological Samples

Accurate analysis of this compound begins with efficient extraction of total lipids from the biological matrix. The Folch and Bligh & Dyer methods are the most widely used protocols for this purpose.

Protocol 1: Modified Folch Method for Tissues

This protocol is suitable for the extraction of lipids from tissue samples.[1][2]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the tissue sample and homogenize it in a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[1]

  • Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Separate the liquid phase by filtration or centrifugation.

  • Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, which contains the lipids, is collected and the solvent is evaporated using a rotary evaporator or under a gentle stream of nitrogen.

  • The dried lipid extract is then reconstituted in a small volume of chloroform:methanol (2:1, v/v) for TLC analysis.

Protocol 2: Bligh & Dyer Method for Isolated Mitochondria

This method is optimized for lipid extraction from isolated mitochondrial fractions.[3]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a pellet of isolated mitochondria (e.g., 600 µg), add a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Add 1.25 volumes of chloroform and 1.25 volumes of deionized water to the mixture.

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge at 1000 rpm for 5 minutes at room temperature to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent and resuspend the lipid extract in a chloroform:methanol (1:1, v/v) mixture for spotting on the TLC plate.[3]

Experimental Workflow for Lipid Extraction

cluster_extraction Lipid Extraction start Biological Sample (Tissue/Mitochondria) homogenize Homogenize in Chloroform/Methanol start->homogenize phase_separation Add Aqueous Solution & Centrifuge homogenize->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic dry_down Evaporate Solvent collect_organic->dry_down reconstitute Reconstitute in Chloroform/Methanol dry_down->reconstitute end_extraction Lipid Extract for TLC reconstitute->end_extraction

Fig 1. General workflow for lipid extraction from biological samples.

II. One-Dimensional TLC Protocol for this compound Separation

This protocol provides a reliable method for the separation of this compound from other major phospholipid classes.

Materials:

  • Whatman LK5 Silica gel 150 Å TLC plates (or equivalent)[4]

  • Developing tank

  • Boric acid solution (1.8% w/v in 100% ethanol)[4]

  • Pre-wash solution: Chloroform:Methanol (1:1, v/v)[4]

  • Developing solvent (Mobile Phase): Chloroform:Ethanol:Water:Triethylamine (30:35:7:35, v/v/v/v)[4]

  • This compound standard

  • Phospholipid standards (e.g., Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylserine)

  • Microsyringe or capillary tubes for spotting

  • Oven

Procedure:

1. TLC Plate Preparation:

  • To remove impurities, pre-develop the TLC plates in a clean tank with the chloroform:methanol (1:1, v/v) pre-wash solution. Allow the solvent front to migrate to the top of the plate.[4]

  • Air-dry the plates in a fume hood.

  • Prepare a 1.8% (w/v) boric acid solution in 100% ethanol.[4]

  • Immerse the pre-washed TLC plate in the boric acid solution for approximately 2 minutes, ensuring uniform impregnation.[4]

  • Air-dry the plate for 15 minutes.

  • Activate the plate by heating it in an oven at 100-110°C for 15 minutes.[3][4]

  • Let the plate cool to room temperature before spotting.

2. Sample Application (Spotting):

  • Using a fine-point pencil, gently draw a faint origin line about 1.5-2 cm from the bottom of the plate.

  • Carefully apply the lipid extract and standards as small spots onto the origin line using a microsyringe or capillary tube.

  • Allow the solvent to evaporate completely between applications to keep the spots as small as possible.

3. Chromatogram Development:

  • Line the inside of the TLC developing tank with filter paper and add the developing solvent (Chloroform:Ethanol:Water:Triethylamine; 30:35:7:35, v/v/v/v).[4]

  • Close the tank and allow it to saturate with solvent vapors for at least 30 minutes.

  • Carefully place the spotted TLC plate into the tank, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Experimental Workflow for One-Dimensional TLC

cluster_tlc One-Dimensional TLC Protocol plate_prep Prepare Boric Acid-Impregnated TLC Plate spotting Spot Lipid Extract and Standards plate_prep->spotting development Develop Plate in Saturated Tank spotting->development visualization Dry and Visualize Spots development->visualization analysis Analyze Rf Values and Quantify visualization->analysis

Fig 2. Workflow for the one-dimensional TLC separation of this compound.

III. Visualization and Quantification

Several methods can be used to visualize the separated phospholipid spots on the TLC plate.

Protocol 3: Visualization Methods

A. Primuline (B81338) Staining (Non-destructive):

  • Prepare a 0.05% primuline solution in acetone:water (80:20, v/v).[5]

  • Spray the dried TLC plate with the primuline solution until it is evenly coated.

  • Visualize the fluorescent lipid spots under UV light (366 nm).[5]

  • The spots can be marked with a pencil for subsequent scraping and analysis.

B. Iodine Vapor (Non-destructive):

  • Place the dried TLC plate in a sealed tank containing a few crystals of iodine.

  • Lipid spots will appear as brown-yellow spots as they absorb the iodine vapor.

  • This method is transient as the iodine will sublimate upon removal from the tank.

C. Sulfuric Acid Charring (Destructive):

  • Prepare a 50% sulfuric acid solution in water.

  • Spray the dried TLC plate evenly with the sulfuric acid solution.

  • Heat the plate on a hot plate or in an oven at 110°C for 5-10 minutes.

  • Lipids will appear as dark, charred spots.

Protocol 4: Quantification
  • Image Acquisition: After visualization (e.g., charring), immediately photograph or scan the TLC plate to create a digital image.

  • Densitometry: Use image analysis software such as ImageJ to measure the density and area of the spots.

  • Standard Curve: A standard curve should be generated by spotting known amounts of a this compound standard on the same plate.

  • Calculation: The amount of this compound in the sample can be calculated by comparing the spot density to the standard curve.

IV. Data Presentation

The migration of a compound in TLC is characterized by its retention factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf values are dependent on the specific chromatographic conditions (stationary phase, mobile phase, temperature, humidity). The following table provides approximate Rf values for major phospholipids in two different solvent systems.

PhospholipidSolvent System 1 (Chloroform:Methanol:Ammonium Hydroxide, 65:25:4)Solvent System 2 (Chloroform:Ethanol:Water:Triethylamine, 30:35:7:35)
This compound (CL) ~0.29Varies (Good separation from other PLs)
Monolysothis compound~0.45Varies
Phosphatidylethanolamine (PE)~0.75Varies
Phosphatidylcholine (PC)~0.34Varies
Phosphatidylserine (PS)~0.33Varies
Phosphatidylinositol (PI)~0.39Varies
Phosphatidylglycerol (PG)Co-migrates with CLSeparated from CL
Sphingomyelin (SM)~0.28Varies

Note: Rf values are relative and can vary based on experimental conditions. It is crucial to run standards alongside samples for accurate identification.

V. Troubleshooting

  • Poor Separation:

    • Ensure the TLC tank is properly saturated with the developing solvent.

    • Check the composition of the developing solvent.

    • Ensure the TLC plate was properly activated.

  • Streaking of Spots:

    • The sample may be overloaded. Try applying a smaller amount.

    • The lipid extract may contain impurities. Ensure proper extraction and clean-up.

  • Inconsistent Rf Values:

    • Maintain consistent temperature and humidity.

    • Use the same batch of TLC plates and solvents for comparative analyses.

By following these detailed protocols, researchers can achieve reliable and reproducible separation and analysis of this compound using thin-layer chromatography, facilitating further investigations into its critical role in health and disease.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the separation, identification, and quantification of cardiolipin (CL) and its molecular species from biological samples using High-Performance Liquid Chromatography (HPLC), primarily coupled with Mass Spectrometry (MS). The protocols are intended for researchers, scientists, and professionals in drug development.

This compound is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function.[1][2] Aberrations in this compound content and composition have been linked to various pathologies, making its analysis critical for understanding disease mechanisms.[1][2] HPLC offers high sensitivity and resolution for analyzing the complex molecular diversity of cardiolipins.[3]

General Experimental Workflow

The analysis of this compound by HPLC-MS generally follows a series of steps from sample collection to data interpretation. This workflow ensures the effective extraction, separation, and detection of this compound species.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (Tissues, Cells, Fluids) extraction Lipid Extraction (e.g., Folch/Bligh & Dyer) sample->extraction cleanup Optional: Solid Phase Extraction (SPE) extraction->cleanup hplc HPLC Separation (Normal or Reverse Phase) cleanup->hplc Inject ms Mass Spectrometry (ESI-MS/MS) hplc->ms Elution acquisition Data Acquisition ms->acquisition Ion Detection identification Peak Identification & Integration acquisition->identification quantification Quantification identification->quantification stats Statistical Analysis quantification->stats

Caption: Overall workflow for this compound analysis using HPLC-MS.

Experimental Protocols

Sample Preparation: Lipid Extraction

Accurate analysis begins with efficient extraction of lipids from the biological matrix. The Folch and Bligh & Dyer methods are most commonly used.[1]

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for HPLC injection (e.g., a mixture of the initial mobile phase).[4]

For samples with low this compound abundance, a solid-phase extraction (SPE) step using a silica (B1680970) or HILIC-based cartridge can be employed for enrichment.[1]

HPLC Separation of this compound Species

Both normal-phase (NP) and reverse-phase (RP) HPLC can be used for this compound analysis. Reverse-phase is more common for separating individual molecular species based on their fatty acyl chain hydrophobicity.[1][2]

Protocol 1: Reverse-Phase Ion-Pair HPLC

This method provides excellent separation of this compound molecular species, including isomers.[4]

  • Column: C18, 5 µm, 150 x 3.9 mm[4]

  • Mobile Phase A: Acetonitrile/Water/Triethylamine/Acetic Acid (90:10:0.5:0.5, v/v/v/v)[4]

  • Mobile Phase B: 2-Propanol/Water/Triethylamine/Acetic Acid (90:10:0.5:0.5, v/v/v/v)[4]

  • Flow Rate: 400 µL/min[4]

  • Column Temperature: 35°C[4]

  • Gradient:

    • Start at 50% B, hold for 5 min.[4]

    • Linear gradient to 80% B over 10 min.[4]

    • Linear gradient to 100% B over 15 min.[4]

    • Hold at 100% B for 10 min.[4]

Protocol 2: Normal-Phase HPLC for Class Separation

This approach is useful for isolating the entire this compound class from other phospholipids (B1166683) before further analysis.[5]

  • Column: Silica, normal phase[5]

  • Mobile Phase A: n-hexane:2-propanol (3:2, v/v)[5]

  • Mobile Phase B: n-hexane:2-propanol:water (56.7:37.8:5.5, v/v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Gradient: Start with 95% A and 5% B.[5]

Mass Spectrometry Detection

Electrospray ionization (ESI) is the most common ionization technique for this compound analysis, typically in negative ion mode.[1] Tandem mass spectrometry (MS/MS) is used for structural characterization.

MS Parameters:

  • Ionization Mode: Negative ESI[6]

  • MS/MS Analysis: Collision-induced dissociation (CID) of the precursor ion reveals characteristic fragments corresponding to the diacylglycerol phosphate, monoacylglycerol phosphate, and fatty acid components, allowing for structural elucidation.[4]

Quantitative Data Summary

The following tables summarize typical parameters for different HPLC methods used in this compound analysis.

Table 1: Reverse-Phase HPLC Methods

ParameterMethod 1Method 2
Column Symmetry® C18, 5µm, 150 x 3.9 mm[4]Hypersil MOS, 3µm, 150 x 2.1 mm[7]
Mobile Phase A Acetonitrile/Water/Triethylamine/Acetic Acid (90:10:0.5:0.5)[4]Acetonitrile/Methanol/15 mM Ammonium Acetate (60:30:10)[7]
Mobile Phase B 2-Propanol/Water/Triethylamine/Acetic Acid (90:10:0.5:0.5)[4]Acetonitrile/Methanol/15 mM Ammonium Acetate (60:38:2)[7]
Flow Rate 400 µL/min[4]0.4 mL/min[7]
Temperature 35°C[4]35°C[7]
Gradient 50% B (5 min) -> 80% B (10 min) -> 100% B (15 min)[4]Linear gradient over 30 min[7]

Table 2: Normal-Phase HPLC Method

ParameterMethod 3
Column Normal Phase Silica[5]
Mobile Phase A n-hexane:2-propanol (3:2, v/v)[5]
Mobile Phase B n-hexane:2-propanol:water (56.7:37.8:5.5, v/v/v)[5]
Flow Rate 1.5 mL/min[5]
Temperature Not specified
Gradient Initial: 95% A, 5% B[5]

Signaling Pathways and Logical Relationships

This compound remodeling is a critical process for maintaining mitochondrial function. The tafazzin enzyme plays a key role in this pathway, and its dysfunction leads to Barth syndrome, characterized by an accumulation of monolysothis compound (MLCL).

G cluster_pathway This compound Remodeling Pathway cluster_disease Barth Syndrome nascent_cl Nascent this compound mlcl Monolysothis compound (MLCL) nascent_cl->mlcl Deacylation mature_cl Mature this compound mlcl->mature_cl Reacylation pla2 Phospholipase A2 pla2->nascent_cl tafazzin Tafazzin tafazzin->mlcl tafazzin_mutation Tafazzin Mutation mlcl_accumulation MLCL Accumulation tafazzin_mutation->mlcl_accumulation cl_decrease Mature CL Decrease tafazzin_mutation->cl_decrease mitochondrial_dysfunction Mitochondrial Dysfunction mlcl_accumulation->mitochondrial_dysfunction cl_decrease->mitochondrial_dysfunction

Caption: this compound remodeling and its link to Barth syndrome.

The analysis of the MLCL/CL ratio is a key diagnostic marker for Barth syndrome.[6] HPLC-MS methods provide the necessary sensitivity and specificity for this application.

Conclusion

HPLC coupled with mass spectrometry is a powerful and versatile technique for the detailed analysis of this compound. The choice between normal-phase and reverse-phase chromatography depends on the specific research question, whether it is to isolate the entire this compound class or to separate individual molecular species. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust methods for this compound analysis in various biological contexts.

References

MALDI imaging mass spectrometry for spatial localization of cardiolipin.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cardiolipin Localization

This compound (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid composition.[1] This molecule is critical for maintaining the structural integrity and function of mitochondria. CL's distinctive structure, with four acyl chains and two phosphate (B84403) groups, allows it to interact with and stabilize numerous mitochondrial proteins essential for cellular respiration and energy production.[2][3]

Beyond its structural role, this compound is a key player in cellular signaling, particularly in the apoptosis cascade.[2] During cellular stress, CL can be oxidized and translocated to the outer mitochondrial membrane. This event acts as a signal for the recruitment of pro-apoptotic proteins, leading to the initiation of programmed cell death.[1][2] Given its central role in mitochondrial health and cell death pathways, understanding the spatial distribution and molecular composition of this compound within tissues is of paramount importance in various fields, including cancer research, neurodegenerative diseases, and toxicology.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) has emerged as a powerful label-free technique to visualize the spatial distribution of lipids, including this compound, directly in tissue sections.[1][4] This technology provides molecular specificity and spatial information, enabling researchers to map different CL species and their oxidation products within distinct anatomical regions of a tissue sample.[5]

Experimental Protocols

A successful MALDI-IMS experiment for this compound localization hinges on meticulous sample preparation and optimized instrument parameters. The following protocols provide a detailed methodology for the analysis of this compound in tissue sections.

  • Tissue Collection and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to minimize degradation and preserve tissue morphology.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-20 µm.[2]

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides or stainless steel MALDI targets.[2]

    • Store the mounted sections at -80°C until further processing.

  • Tissue Washing (Optional but Recommended):

    • To enhance the detection of phospholipids (B1166683) and reduce alkali adducts, a washing step can be performed.[6][7]

    • Gently drip cold ammonium (B1175870) formate (B1220265) solution over the tissue section.[6] This helps in depleting alkali adducts which can complicate the mass spectra.[6]

    • Allow the tissue to dry completely under a vacuum before matrix application.

The choice of matrix is critical for the successful ionization of cardiolipins. Several matrices have been evaluated, with some showing superior performance for CL analysis.[2][6]

Recommended Matrix: Norharmane (NRM) has been shown to be highly effective for the detection of cardiolipins in both prokaryotic and eukaryotic samples.[8][9] 2,6-Dihydroxyacetophenone (DHA) is another matrix that has been successfully used.[2]

Matrix Preparation:

  • Norharmane (NRM): Prepare a solution of NRM in a suitable solvent system.

  • 2,6-Dihydroxyacetophenone (DHA): Prepare a 30 mg/ml solution of DHA.[2] For enhanced sensitivity, 100 mM Cesium Iodide (CsI) can be added to the matrix solution to promote the formation of cesium adducts of this compound.[10]

Application Methods:

  • Automated Spraying: Use an automated sprayer for a uniform and thin layer of matrix deposition. This method provides excellent crystal formation and reproducibility.

  • Manual Droplet Application: For targeted analysis, small droplets (0.1–0.2 µL) of the matrix solution can be manually deposited onto specific regions of interest on the tissue.[2]

  • Instrumentation: A MALDI-TOF/TOF mass spectrometer is typically used for these analyses.[2]

  • Ionization Mode: Acquire spectra in negative ion reflectron mode, as cardiolipins readily form negative ions.[2]

  • Laser: A Nd:YAG laser (355 nm) is commonly employed.[2]

  • Spatial Resolution: A spatial resolution of 50-200 µm is often used as a compromise between signal intensity and image resolution.[1][5]

  • Data Acquisition: For each pixel (spot) on the tissue, a predefined number of laser shots are accumulated to generate a mass spectrum.

  • Data Import and Preprocessing: Import the raw data into a specialized imaging mass spectrometry software.

  • Baseline Correction and Normalization: Apply baseline correction to remove background noise and normalize the spectra to the total ion current (TIC) or a specific internal standard to account for variations in matrix deposition and ionization efficiency.

  • Image Generation: Generate ion intensity maps for specific m/z values corresponding to different this compound species.

  • Structural Confirmation (MS/MS): To confirm the identity of detected this compound species, perform tandem mass spectrometry (MS/MS) on selected precursor ions. The fragmentation pattern will provide structural information about the fatty acyl chains.[2][5]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data relevant to the MALDI-IMS analysis of this compound.

Table 1: Common this compound Species and their m/z Values.

This compound SpeciesFatty Acyl CompositionTheoretical m/z [M-H]⁻
CL(72:8)(18:2)₄1447.9
CL(72:7)(18:2)₃/(18:1)₁1449.9
CL(70:4)(16:0)₄1395.9
CL(74:9)(18:1)₂(18:2)₁(20:4)₁1476.0
CL(76:10)(18:1)₂(20:4)₂1500.0

Data compiled from multiple sources.[2][5][11]

Table 2: Comparison of Matrices for this compound Analysis.

MatrixAbbreviationEfficacy for this compound DetectionNotes
NorharmaneNRMHighDemonstrated superior signal-to-noise for CL ions.[6][8][9]
2,6-DihydroxyacetophenoneDHAModerate to HighOne of the first matrices used for CL detection.[2][6]
9-Aminoacridine9-AALowGenerally fails to generate significant CL ions.[6][9]
1,5-DiaminonaphthaleneDANLowIneffective for this compound detection in studies.[9]
2,5-Dihydroxybenzoic acidDHBLowCommonly used for lipids but not optimal for CL.[5][6][9]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

MALDI_Workflow MALDI Imaging Workflow for this compound Analysis cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis Tissue_Collection 1. Tissue Collection & Snap Freezing Cryosectioning 2. Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Thaw_Mounting 3. Thaw-Mounting on Conductive Slide Cryosectioning->Thaw_Mounting Washing 4. Optional Washing (Ammonium Formate) Thaw_Mounting->Washing Matrix_Prep 5. Matrix Preparation (e.g., NRM or DHA) Washing->Matrix_Prep Matrix_App 6. Automated Spraying or Manual Spotting Matrix_Prep->Matrix_App MALDI_Acq 7. MALDI-IMS Data Acquisition (-ve mode) Matrix_App->MALDI_Acq Data_Proc 8. Data Preprocessing (Baseline, Normalization) MALDI_Acq->Data_Proc Image_Gen 9. Ion Image Generation (m/z maps) Data_Proc->Image_Gen MSMS 10. MS/MS for Structural Confirmation Image_Gen->MSMS

Caption: A step-by-step workflow for MALDI imaging of this compound.

Cardiolipin_Apoptosis Simplified Role of this compound in Apoptosis cluster_IMM Inner Mitochondrial Membrane cluster_OMM Outer Mitochondrial Membrane Mitochondrion Mitochondrion CL_IMM This compound (CL) CL_OMM Translocated Oxidized CL CL_IMM->CL_OMM CytC Cytochrome c Apoptosis Apoptosis Cascade CytC->Apoptosis activates Bax Bax/Bak CL_OMM->Bax recruits Bax->CytC releases Stress Oxidative Stress Stress->CL_IMM Oxidation & Translocation

Caption: this compound's translocation in the apoptotic pathway.

Applications and Future Directions

The ability to map this compound distribution has significant implications for understanding disease pathology. For instance, alterations in CL composition and localization have been linked to astrocytoma tumor tissues, suggesting a role in cancer metabolism.[3] In models of oxidative lung injury, MALDI-IMS has been used to visualize an increase in oxidized this compound species, providing direct evidence of lipid peroxidation in damaged tissue regions.[12]

Future advancements in MALDI-IMS technology, such as improved spatial resolution and sensitivity, will further enhance our ability to study this compound biochemistry at the subcellular level. Integrating MALDI-IMS with other imaging modalities and 'omic' technologies will provide a more comprehensive understanding of the complex roles of this compound in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Shotgun Lipidomics for High-Throughput Cardiolipin Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, playing a crucial role in mitochondrial structure and function.[1][2][3] It is essential for the optimal function of numerous mitochondrial proteins and is involved in processes such as cellular energy metabolism and apoptosis.[1][2] Aberrations in this compound content and composition have been linked to mitochondrial dysfunction in a variety of diseases, including cardiovascular diseases, neurodegenerative disorders, and the rare genetic disorder Barth syndrome.[1][4][5] Consequently, high-throughput screening of this compound profiles is of significant interest for disease diagnosis, drug discovery, and mechanistic studies.[3][6][7]

Shotgun lipidomics, a direct infusion-based mass spectrometry approach, offers a powerful platform for the rapid, sensitive, and quantitative analysis of this compound molecular species from complex biological samples.[8][9][10] This method bypasses the need for time-consuming chromatographic separation, enabling high-throughput screening of large sample cohorts.[8][9][10] These application notes provide a detailed overview and protocols for the high-throughput screening of this compound using a shotgun lipidomics approach.

Key Principles of Shotgun Lipidomics for this compound Analysis

The shotgun lipidomics approach for this compound analysis relies on a few key principles:

  • Direct Infusion: Total lipid extracts are directly infused into the mass spectrometer, eliminating the need for chromatographic separation and enabling high throughput.[9]

  • Negative Ion Mode Electrospray Ionization (ESI-MS): Cardiolipins readily form doubly charged anions ([M-2H]2-) in negative ion ESI, which is a distinctive feature used for their selective detection and quantification.[8]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the doubly charged precursor ions provides structural information about the fatty acyl chains, allowing for the identification of individual this compound molecular species.[11]

  • Quantitative Analysis: The use of internal standards allows for accurate quantification of this compound species across different samples.

Applications in Research and Drug Development

  • Disease Biomarker Discovery: High-throughput screening of this compound profiles in patient samples can lead to the identification of novel biomarkers for diseases associated with mitochondrial dysfunction.[4][12]

  • Drug Screening and Development: This approach can be used to screen compound libraries for their effects on this compound metabolism, aiding in the discovery of new therapeutic agents.[6][7][13]

  • Mechanistic Studies: Shotgun lipidomics facilitates the investigation of the role of this compound in various cellular processes and the elucidation of disease mechanisms.[14]

  • Toxicology Studies: The method can be employed to assess the impact of drugs or environmental toxins on mitochondrial membrane integrity by analyzing changes in the this compound profile.

Experimental Workflow

The overall workflow for shotgun lipidomics-based this compound screening is depicted below.

G cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample_Collection->Homogenization Protein_Quantification Protein Quantification Homogenization->Protein_Quantification Internal_Standard Addition of Internal Standard Protein_Quantification->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Internal_Standard->Lipid_Extraction Organic_Phase_Collection Collect Organic Phase Phase_Separation->Organic_Phase_Collection Drying Drying Organic_Phase_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Direct_Infusion Direct Infusion (Shotgun) Reconstitution->Direct_Infusion ESI_MS Negative Ion ESI-MS Direct_Infusion->ESI_MS MS_MS_Acquisition MS/MS Data Acquisition ESI_MS->MS_MS_Acquisition Peak_Identification Peak Identification MS_MS_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Data_Normalization Data Normalization Quantification->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis G cluster_biosynthesis De Novo Biosynthesis (Inner Mitochondrial Membrane) cluster_remodeling Remodeling PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG TAMM41 PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGS1 PG Phosphatidylglycerol (PG) PGP->PG PTPMT1 Nascent_CL Nascent this compound PG->Nascent_CL CRLS1 MLCL Monolysothis compound (MLCL) Nascent_CL->MLCL iPLA2 (putative) Mature_CL Mature this compound MLCL->Mature_CL Tafazzin (TAZ)

References

Practical Applications of Cardiolipin Analysis in Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, playing a pivotal role in mitochondrial structure and function.[1] Alterations in this compound content, composition, and oxidation state have been implicated in the pathophysiology of a wide range of diseases, making its analysis a critical tool in disease research and drug development. This document provides detailed application notes and experimental protocols for the analysis of this compound in various disease contexts, including cardiovascular diseases, neurodegenerative disorders, cancer, and the rare genetic disorder Barth syndrome.

Application Notes

Cardiovascular Diseases

In cardiovascular diseases such as heart failure and ischemia, alterations in this compound metabolism are a key feature of mitochondrial dysfunction. A notable change is the decrease in the content of tetralinoleoyl-cardiolipin (TLCL), the most abundant and functionally important this compound species in the healthy heart.[2][3] This reduction in TLCL is associated with decreased activity of electron transport chain complexes, leading to impaired ATP production and increased oxidative stress.[2] Analysis of this compound profiles in cardiac tissues or patient-derived cells can therefore serve as a biomarker for disease progression and a tool to evaluate the efficacy of therapeutic interventions aimed at preserving mitochondrial function.[4]

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5] Emerging evidence suggests that changes in this compound content and composition contribute to the pathogenesis of these disorders. For instance, a decline in this compound levels has been observed in a mouse model of Alzheimer's disease, potentially leading to synaptic mitochondrial dysfunction.[6] In Parkinson's disease models, a 23% decrease in the this compound precursor phosphatidylglycerol has been reported.[7] The analysis of this compound in brain tissue and cerebrospinal fluid is a promising area of research for identifying early biomarkers and therapeutic targets for neurodegenerative conditions.

Cancer

The role of this compound in cancer is complex and appears to be tumor-type specific.[8][9] Some cancers, like colon cancer, exhibit a significant increase in this compound levels, which may reflect an adaptation to meet the high bioenergetic demands of tumor cells.[10][11] In contrast, other cancers, such as hepatocellular carcinoma and certain brain tumors, show decreased this compound content.[8][12] These alterations in this compound can influence mitochondrial metabolism, apoptosis, and mitophagy, all of which are critical processes in cancer progression and response to therapy.[13] Therefore, this compound analysis in tumor tissues can provide insights into the metabolic phenotype of a cancer and may help in identifying novel therapeutic strategies.

Barth Syndrome

Barth syndrome (BTHS) is an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes an enzyme responsible for this compound remodeling.[14] A pathognomonic feature of BTHS is a markedly elevated ratio of monolysothis compound (MLCL) to this compound (CL).[14][15] This biochemical signature is the basis for the primary diagnostic test for the disease. The analysis of the MLCL/CL ratio in various tissues, including blood spots, fibroblasts, and platelets, provides a sensitive and specific method for diagnosing Barth syndrome.[14][16][17]

Quantitative Data Summary

The following tables summarize quantitative data on this compound alterations in various diseases.

Table 1: this compound Alterations in Cardiovascular and Neurodegenerative Diseases

DiseaseTissue/Sample TypeKey FindingMethodReference(s)
Heart Failure Human and Rat Cardiac MitochondriaProgressive loss of tetralinoleoyl this compound (L4CL).Mass Spectrometry[2][10]
Spontaneously Hypertensive Heart Failure RatsSignificant decrease in the major cardiac CL species (tetralinoleoyl).Electrospray Ionization Mass Spectrometry[18]
Alzheimer's Disease (murine model) Synaptic MitochondriaDecline in the most representative molecular species of this compound.Lipidomics[6]
Parkinson's Disease (murine model) -23% decrease in phosphatidylglycerol (CL precursor).Lipid Scintillation Counting[7]

Table 2: this compound Alterations in Cancer

Cancer TypeTissue/Sample TypeKey FindingMethodReference(s)
Colon Cancer Human Tumor TissueSignificant 33% increase in total this compound levels compared to adjacent healthy tissue.Fluorescent Probe (MitoCLue)[10][11]
Hepatocellular Carcinoma Human Tumor TissueGradual decrease in total this compound content during tumor progression.Not Specified[8]
Astrocytoma Human Tumor TissueSignificantly lower relative abundance of longer chain this compound species in tumor tissues versus normal cortex.Mass Spectrometry Imaging[12]
Prostate Cancer Human Tumor TissueIncreased this compound content in regions with high tumor cell density.Not Specified[8]
Various Cancer Cell Lines (breast, colon, pancreatic, T-cell leukemia) Cultured CellsSignificantly higher levels of this compound compared to non-cancerous cells.Not Specified[10]

Table 3: Monolysothis compound to this compound (MLCL/CL) Ratio in Barth Syndrome

Sample TypeBTHS Patients (MLCL/CL Ratio Range)Control Subjects (MLCL/CL Ratio Range)MethodReference(s)
Cultured Fibroblasts 5.41 - 13.830.03 - 0.12HPLC-Mass Spectrometry[14]
Blood Spots > 0.40< 0.23Mass Spectrometry[14]
Lymphoblasts, Platelets ElevatedNormalMass Spectrometry[14]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Role in Apoptosis Signaling

This compound acts as a crucial platform on the mitochondrial outer membrane for the initiation of apoptosis.[19] Upon apoptotic stimuli, this compound is externalized and serves as a docking site for pro-apoptotic proteins like tBid.[20][21] This interaction facilitates the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[20][22]

Apoptotic_Stimulus Apoptotic Stimulus Caspase8_Activation Caspase-8 Activation Apoptotic_Stimulus->Caspase8_Activation CL_Externalization This compound Externalization Apoptotic_Stimulus->CL_Externalization Bid_Cleavage Bid -> tBid Caspase8_Activation->Bid_Cleavage tBid_Translocation tBid Translocation to Mitochondria Bid_Cleavage->tBid_Translocation tBid_CL_Binding tBid binds to This compound tBid_Translocation->tBid_CL_Binding CL_Externalization->tBid_CL_Binding Bax_Bak_Activation Bax/Bak Activation & Oligomerization tBid_CL_Binding->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosis_Execution Apoptosis Cytochrome_c_Release->Apoptosis_Execution

Caption: this compound-mediated apoptosis pathway.

Experimental Workflow for LC-MS based this compound Analysis

The following diagram outlines a typical workflow for the quantitative analysis of this compound from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample_Collection Sample Collection (Tissue, Cells, Blood) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: LC-MS workflow for this compound analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids, including this compound, from tissue samples.[23]

Materials:

  • Tissue sample (e.g., heart, brain)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Weigh the frozen tissue sample (typically 10-100 mg).

  • Add the tissue to a glass homogenizer with a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis. Store at -80°C.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound species using a targeted LC-MS/MS approach.[5][23]

Materials:

  • Lipid extract (from Protocol 1)

  • This compound internal standards (e.g., tetramyristoyl-cardiolipin)

  • LC-MS/MS system (e.g., QTRAP 6500+ with a C18 column)

  • Mobile phase A: Acetonitrile/Water/Formic Acid

  • Mobile phase B: Isopropanol/Acetonitrile/Formic Acid

Procedure:

  • Sample Preparation: Spike the lipid extract with a known amount of this compound internal standard.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases A and B to separate the different this compound species based on their hydrophobicity. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species and the internal standard. The precursor ion is the deprotonated molecule [M-2H]2-, and product ions are typically the fatty acyl chains.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standards.

    • Quantify the amount of each this compound species in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Protocol 3: Fluorescence Microscopy of this compound using 10-N-Nonyl Acridine (B1665455) Orange (NAO)

NAO is a fluorescent probe that binds to this compound and can be used to visualize mitochondria and assess relative this compound content.[24][25][26][27][28]

Materials:

  • Live or fixed cells

  • 10-N-Nonyl Acridine Orange (NAO) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (Excitation ~495 nm, Emission ~519 nm)

Procedure:

  • Cell Preparation:

    • For live-cell imaging, grow cells on glass-bottom dishes.

    • For fixed-cell imaging, grow cells on coverslips and fix with a suitable fixative (e.g., 4% paraformaldehyde).

  • NAO Staining:

    • Prepare a working solution of NAO in PBS or cell culture medium (typically 1-10 µM).

    • Remove the culture medium and wash the cells once with PBS.

    • Incubate the cells with the NAO working solution for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the NAO solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of mounting medium (for fixed cells) or add fresh PBS/media (for live cells).

    • Visualize the stained mitochondria using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software to estimate relative this compound content.

Protocol 4: Shotgun Lipidomics Analysis of this compound

Shotgun lipidomics allows for the direct analysis of this compound from a total lipid extract without prior chromatographic separation.[1][29][30][31][32]

Materials:

  • Lipid extract (from Protocol 1)

  • This compound internal standards

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a nano-electrospray ionization (nESI) source.

Procedure:

  • Sample Preparation: Add a known amount of this compound internal standard to the lipid extract.

  • Direct Infusion: Infuse the sample directly into the mass spectrometer via a nESI source at a constant flow rate.

  • Mass Spectrometry Analysis:

    • Acquire high-resolution mass spectra in negative ion mode.

    • This compound species are identified by their characteristic doubly charged ions [M-2H]2-.

    • Perform tandem mass spectrometry (MS/MS) to confirm the identity of the this compound species by fragmenting the precursor ions and analyzing the resulting product ions (fatty acyl chains).

  • Quantification:

    • Quantify the abundance of each this compound species by comparing the intensity of its ion signal to that of the internal standard. Isotopic correction algorithms are often necessary for accurate quantification.

References

Application Notes and Protocols for Tracing Cardiolipin Metabolism Using Radiolabeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function, including energy metabolism and apoptosis.[1][2] Dysregulation of this compound metabolism has been implicated in various pathologies, making it a significant area of research and a potential therapeutic target.[1][2] Radiolabeling techniques offer a highly sensitive and direct method for tracing the synthesis, turnover, and remodeling of this compound, providing valuable insights into its metabolic pathways.[3] This document provides detailed protocols and application notes for utilizing radiolabeling to study this compound metabolism in cultured cells.

Principle of the Technique

Radiolabeling to trace this compound metabolism involves introducing a precursor molecule containing a radioactive isotope into a biological system, such as cultured cells.[3] The cells incorporate this radiolabeled precursor into newly synthesized this compound molecules. By tracking the radioactivity, researchers can follow the metabolic fate of the precursor and quantify the rate of this compound synthesis and turnover.[4][5][6] Commonly used radiolabeled precursors for this compound include [³²P]orthophosphate to label the phosphate (B84403) head group, and [¹⁴C]glycerol or [¹⁴C]palmitate to label the glycerol (B35011) backbone or acyl chains, respectively.[7][8][9][10] Following incubation with the radiolabel, lipids are extracted, and this compound is separated from other phospholipids, typically by thin-layer chromatography (TLC).[11][12][13] The amount of radioactivity incorporated into the this compound spot is then quantified using liquid scintillation counting.[14][15][16][17]

Data Presentation

The following table summarizes typical quantitative data obtained from radiolabeling experiments for this compound metabolism. These values can serve as a reference for expected outcomes.

ParameterValueCell TypeRadiolabelNotesReference
Radiolabel Concentration 10-50 µCi/mLYeast³²P-orthophosphateFor steady-state labeling.[12]
1 µCi/µLYeast³H-myo-inositolFor phosphoinositides, adaptable for this compound precursors.[18]
VariesHela cells[¹⁴C(U)]palmitateBound to albumin (1:1 molar ratio).[7][9]
Incubation Time (Pulse) 15 minutesYeast³²P-orthophosphateFor determining the rate of synthesis (pulse-labeling).[12]
90 minutesMammalian cells³²P-orthophosphateTo reach a steady state of ATP labeling.[8]
16 hoursHela cells[¹⁴C(U)]palmitateFor measuring incorporation into various lipids.[7][9]
Incorporation of [¹⁴C(U)]palmitate into this compound 0.04 - 0.08% of total dpmHela cells[¹⁴C(U)]palmitateVaries with cell conditions (e.g., serum presence).[9]
Lipid Extraction Sample Amount 15 - 90 µg proteinCell lysatesN/AFor fluorescence-based assay, adaptable for radiolabeling.[19]
10 - 40 µg proteinIsolated mitochondriaN/AFor fluorescence-based assay, adaptable for radiolabeling.[19]

Experimental Protocols

Protocol 1: Steady-State Radiolabeling of this compound with [³²P]Orthophosphate

This protocol is designed to determine the relative abundance of newly synthesized this compound after a prolonged labeling period.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Complete culture medium

  • Phosphate-free culture medium[20]

  • [³²P]Orthophosphate (carrier-free)[20]

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (Chloroform, Methanol, 0.9% NaCl)

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform (B151607):methanol:acetic acid, 65:25:10, v/v/v)

  • Iodine vapor or other visualization agent

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a culture dish and grow to the desired confluency (typically 70-80%).

  • Pre-incubation: Gently wash the cells twice with pre-warmed phosphate-free medium. Then, incubate the cells in phosphate-free medium for 1-2 hours to deplete intracellular phosphate pools.

  • Radiolabeling (Pulse): Add [³²P]orthophosphate to the phosphate-free medium at a final concentration of 10-50 µCi/mL.[12] Incubate the cells for a period sufficient to achieve steady-state labeling (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Harvesting: After incubation, aspirate the radioactive medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction:

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cells and scrape them from the dish.

    • Transfer the cell suspension to a glass tube.

    • Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a chamber equilibrated with the developing solvent.

    • Allow the solvent to migrate to the top of the plate.

    • Air-dry the plate and visualize the lipid spots using iodine vapor or by autoradiography. This compound can be identified by co-migration with a this compound standard.[11][12]

  • Quantification:

    • Scrape the silica area corresponding to the this compound spot into a scintillation vial.

    • Add liquid scintillation cocktail and vortex.

    • Measure the radioactivity in a liquid scintillation counter.[15][16] The counts per minute (CPM) can be converted to disintegrations per minute (DPM) to determine the amount of radiolabel incorporated.

Protocol 2: Pulse-Chase Analysis of this compound Turnover

This protocol allows for the determination of the metabolic stability or turnover rate of this compound.

Procedure:

  • Pulse Labeling: Follow steps 1-3 of Protocol 1, but use a shorter incubation time (the "pulse"), for example, 15-90 minutes, to label a cohort of newly synthesized molecules.[6][8][12][21][22]

  • Chase:

    • After the pulse, quickly aspirate the radioactive medium.

    • Wash the cells twice with pre-warmed complete culture medium containing an excess of non-radioactive phosphate (the "chase").[4][5][6][21]

    • Incubate the cells in the chase medium for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection and Analysis: At each time point, harvest the cells and perform lipid extraction, TLC, and scintillation counting as described in steps 4-7 of Protocol 1.

  • Data Analysis: Plot the radioactivity (DPM) remaining in the this compound spot against the chase time. This will allow for the calculation of the half-life of this compound.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_radiolabeling Radiolabeling cluster_analysis Analysis start Seed and Culture Cells preincubation Wash and Pre-incubate in Phosphate-Free Medium start->preincubation pulse Pulse: Add [32P]Orthophosphate preincubation->pulse chase Chase: Add Excess Cold Phosphate (Optional) pulse->chase For Turnover Studies harvest Harvest Cells pulse->harvest chase->harvest extraction Lipid Extraction (Folch Method) harvest->extraction tlc TLC Separation extraction->tlc quantification Scintillation Counting tlc->quantification

Caption: Experimental workflow for radiolabeling this compound.

cardiolipin_metabolism cluster_pathway This compound Synthesis Pathway cluster_labels Radiolabel Incorporation glycerol3p Glycerol-3-Phosphate pa Phosphatidic Acid (PA) glycerol3p->pa cdp_dag CDP-Diacylglycerol pa->cdp_dag pgp Phosphatidylglycerol Phosphate (PGP) cdp_dag->pgp cl This compound (CL) cdp_dag->cl pg Phosphatidylglycerol (PG) pgp->pg pg->cl c14_glycerol [14C]Glycerol c14_glycerol->glycerol3p p32_ortho [32P]Orthophosphate p32_ortho->pa c14_palmitate [14C]Palmitate c14_palmitate->pa

Caption: Simplified this compound metabolic pathway with radiolabel entry points.

References

Application Note: High-Throughput Analysis of Cardiolipin Subspecies Using Cyclic Ion Mobility Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, playing a crucial role in mitochondrial structure and function.[1][2][3][4] Aberrations in this compound content and composition are associated with various pathologies, including cardiovascular and neurological diseases.[1][2][3][4] The analysis of this compound and its subspecies, such as monolysothis compound (MLCL), is critical for understanding disease mechanisms and for biomarker discovery.[5][6][7][8] Traditional methods for this compound analysis, like liquid chromatography-mass spectrometry (LC-MS), can be time-consuming and may introduce artifacts.[6]

Cyclic ion mobility-mass spectrometry (cIM-MS) has emerged as a powerful technique for the rapid and detailed analysis of this compound subspecies.[5][6][7][8] This method offers several advantages, including simplified sample preparation, reduced analysis time, and the ability to separate this compound from other abundant phospholipids (B1166683) based on charge state.[6] The unique multi-pass capability of cIM-MS allows for the amplification and isolation of less abundant this compound subspecies, providing a deeper understanding of the this compound profile.[5][6][8]

This application note provides a detailed protocol for the analysis of this compound and monolysothis compound from biological samples using cIM-MS.

Experimental Workflow

The overall workflow for this compound subspecies analysis using cIM-MS involves sample preparation to isolate a crude mitochondrial fraction, followed by direct infusion into the cIM-MS for data acquisition and subsequent analysis.

This compound Analysis Workflow Experimental Workflow for cIM-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_cIM_MS cIM-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization in Isolation Buffer Sample->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) Supernatant1->Centrifugation2 Mitochondria Crude Mitochondrial Pellet Centrifugation2->Mitochondria Resuspend Resuspend in Buffer Mitochondria->Resuspend DirectInfusion Direct Infusion into cIM-MS Resuspend->DirectInfusion IonMobility Ion Mobility Separation (Single or Multiple Pass) DirectInfusion->IonMobility MassAnalysis Mass Analysis (TOF) IonMobility->MassAnalysis DataExtraction Extract Region of Interest MassAnalysis->DataExtraction Quantification Relative Quantification (Area Under the Curve) DataExtraction->Quantification RatioCalculation Calculate MLCL/CL Ratio Quantification->RatioCalculation ProfileAnalysis This compound Profile Analysis RatioCalculation->ProfileAnalysis Tafazzin Function and Barth Syndrome Logical Relationship in this compound Remodeling TAZ_gene TAZ Gene Tafazzin_enzyme Functional Tafazzin Enzyme TAZ_gene->Tafazzin_enzyme Encodes CL Mature this compound (CL) Tafazzin_enzyme->CL Converts MLCL Monolysothis compound (MLCL) MLCL->Tafazzin_enzyme Substrate TAZ_mutated Mutated TAZ Gene Tafazzin_defective Defective Tafazzin Enzyme TAZ_mutated->Tafazzin_defective Encodes MLCL_accum MLCL Accumulation Tafazzin_defective->MLCL_accum Leads to CL_reduced Reduced Mature CL Tafazzin_defective->CL_reduced Leads to

References

Troubleshooting & Optimization

Common issues with cardiolipin extraction and how to resolve them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cardiolipin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complexities of this compound isolation and analysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, offering potential causes and solutions to help you optimize your experiments.

Issue 1: Low this compound Yield

Low recovery of this compound is a frequent challenge. The expected yield can vary significantly depending on the source material and extraction method. For instance, a typical yield of this compound sodium salt from beef heart is between 1.5 and 2.1 grams per kilogram of moist ventricular tissue.[1][2]

Troubleshooting Low this compound Yield

Potential Cause Recommended Solution Expected Outcome
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the tissue or lysis of cells. For tissues, use a high-speed homogenizer and ensure the sample is finely minced. For cells, methods like sonication or freeze-thawing can be effective.Improved release of mitochondrial contents, leading to a higher yield of this compound.
Inefficient Extraction Solvent The choice of solvent is critical. The Folch method (chloroform:methanol (B129727), 2:1 v/v) is a robust and widely used protocol for exhaustive lipid extraction.[3][4][5] For a safer and faster alternative, consider a methyl tert-butyl ether (MTBE)-based extraction.[6][7][8][9][10]Enhanced recovery of total lipids, including this compound.
Suboptimal Phase Separation After adding water or a salt solution to induce phase separation in the Folch method, ensure complete separation of the organic (lower) and aqueous (upper) phases by thorough centrifugation.[5][11]Minimizes loss of this compound into the aqueous phase, thereby increasing yield in the organic phase.
Loss During Purification Purification steps such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can lead to sample loss. Optimize these steps by carefully selecting the appropriate columns and elution solvents.[12][13]Higher recovery of purified this compound.
Degradation of this compound This compound is susceptible to degradation. Work quickly and at low temperatures to minimize enzymatic degradation. Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative degradation.[3]Preservation of this compound integrity and improved yield of the intact molecule.
Issue 2: this compound Oxidation

This compound is rich in polyunsaturated fatty acids, making it highly susceptible to oxidation, which can compromise downstream analysis and biological interpretation.[14]

Troubleshooting this compound Oxidation

Potential Cause Recommended Solution Expected Outcome
Exposure to Oxygen Minimize exposure of the sample to air. Perform extraction steps under a nitrogen or argon atmosphere whenever possible.[15] Use degassed solvents.Reduced formation of oxidized this compound species.
Presence of Metal Ions Metal ions can catalyze lipid oxidation. Add a chelating agent like EDTA to your buffers to sequester metal ions.Inhibition of metal-catalyzed oxidation of this compound.
Inadequate Antioxidant Protection Incorporate antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) into the extraction solvents to prevent free radical-mediated oxidation.[3][16]Preservation of the native, non-oxidized state of this compound.
Harsh Experimental Conditions Avoid high temperatures and exposure to UV light during the extraction process, as these can promote oxidation.[17]Minimized artificial oxidation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound?

A1: The "best" method depends on your specific experimental needs, including the starting material, required purity, and safety considerations.

  • Folch Method (Chloroform:Methanol): This is a classic and highly effective method for total lipid extraction, including this compound.[3][4][5] It is well-established and known for its high extraction efficiency.

  • Methyl tert-butyl ether (MTBE) Method: This method is a safer and faster alternative to the Folch method, as it uses a less toxic solvent and the upper organic phase is easier to collect.[6][7][8][9][10]

Q2: How can I purify extracted this compound?

A2: Several chromatographic techniques can be used to purify this compound from a total lipid extract.

  • Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for separating lipid classes.[12][13][18] Aminopropyl-bonded silica (B1680970) columns are commonly used to separate neutral lipids, free fatty acids, and phospholipids (B1166683). Acidic phospholipids like this compound can then be eluted with a more polar solvent system.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of lipid species.[19][20] Normal-phase HPLC can be used to isolate this compound from other phospholipid classes.[19] Reverse-phase HPLC can further separate different molecular species of this compound.[20]

Q3: How do I accurately quantify this compound?

A3: Accurate quantification of this compound, especially when using mass spectrometry, requires the use of appropriate internal standards.[21][22][23]

  • Internal Standards: A stable isotope-labeled this compound standard with a similar acyl chain composition to the endogenous species is ideal.[21][23] If a perfect match is not available, a non-naturally occurring this compound species (e.g., tetramyristoyl this compound) can be used.[22] Adding the internal standard at the beginning of the extraction process helps to correct for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.[23]

Q4: My mass spectrometry signal for this compound is low. What can I do?

A4: Low signal in mass spectrometry can be due to several factors.

  • Ion Suppression: Co-eluting lipids can suppress the ionization of this compound. Improving the chromatographic separation to resolve this compound from other abundant phospholipids can enhance its signal.

  • Incorrect Mass Spectrometry Mode: this compound is an acidic phospholipid and is typically analyzed in negative ion mode. Ensure your mass spectrometer is set to the correct polarity.

  • Suboptimal Source Conditions: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, to maximize the signal for this compound.

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol describes a standard method for extracting total lipids, including this compound, from tissues.[3][4][5]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or ultrapure water)

  • Butylated hydroxytoluene (BHT)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the tissue sample and place it in a homogenizer tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. The total volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 20 mL for 1 g of tissue).

  • Homogenize the tissue thoroughly until a uniform suspension is obtained.

  • Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the tissue debris.

  • Collect the supernatant (the lipid extract).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture vigorously and centrifuge to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in an appropriate solvent for storage or further analysis.

Protocol 2: MTBE Method for Lipid Extraction

This protocol provides a safer alternative to the Folch method.[6][7][8][9][10]

Materials:

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the sample (e.g., cell pellet or tissue homogenate) in a glass tube.

  • Add 1.5 mL of methanol and vortex thoroughly.

  • Add 5 mL of MTBE and incubate for 1 hour at room temperature with shaking.

  • Induce phase separation by adding 1.25 mL of ultrapure water.

  • Vortex and then centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase, which contains the lipids.

  • The lower aqueous phase can be re-extracted with 2 mL of an MTBE/methanol/water (10:3:2.5, v/v/v) mixture to improve recovery.

  • Combine the organic phases and dry under a stream of nitrogen or in a vacuum centrifuge.

  • Resuspend the dried lipid extract in a suitable solvent.

Visualizations

experimental_workflow cluster_folch Folch Extraction Method cluster_mtbe MTBE Extraction Method folch_start Sample (Tissue/Cells) folch_homogenize Homogenize in Chloroform:Methanol (2:1) folch_start->folch_homogenize folch_separate Add Saline Solution & Centrifuge folch_homogenize->folch_separate folch_collect Collect Lower Organic Phase folch_separate->folch_collect folch_dry Dry Down Solvent folch_collect->folch_dry folch_end This compound-Rich Lipid Extract folch_dry->folch_end mtbe_start Sample (Tissue/Cells) mtbe_extract Add Methanol, then MTBE & Incubate mtbe_start->mtbe_extract mtbe_separate Add Water & Centrifuge mtbe_extract->mtbe_separate mtbe_collect Collect Upper Organic Phase mtbe_separate->mtbe_collect mtbe_dry Dry Down Solvent mtbe_collect->mtbe_dry mtbe_end This compound-Rich Lipid Extract mtbe_dry->mtbe_end

Caption: Comparison of Folch and MTBE this compound extraction workflows.

troubleshooting_low_yield q_node q_node s_node s_node start Low this compound Yield q1 Was homogenization/ lysis complete? start->q1 s1 Improve homogenization/ lysis technique q1->s1 No q2 Is the extraction solvent optimal? q1->q2 Yes s1->q2 s2 Use Folch or MTBE method q2->s2 No q3 Was phase separation clean? q2->q3 Yes s2->q3 s3 Ensure complete separation by centrifugation q3->s3 No q4 Is there loss during purification? q3->q4 Yes s3->q4 s4 Optimize SPE/HPLC conditions q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Challenges in Cardiolipin Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of cardiolipin (CL) and its related species by mass spectrometry.

Frequently Asked Questions (FAQs)

1. General

  • Q1: What makes the quantification of this compound by mass spectrometry challenging?

    A: The quantification of this compound (CL) is complex due to several factors:

    • Low Abundance: CL is a relatively low-abundance phospholipid compared to other cellular lipids, making its detection and quantification challenging.[1][2]

    • Structural Diversity: CL exists as a complex mixture of molecular species with varying fatty acyl chain lengths and degrees of unsaturation.[1][3][4] This diversity leads to a wide range of molecular weights and potential for isomeric and isobaric overlaps.

    • Chemical Instability: The polyunsaturated fatty acyl chains in many CL species are susceptible to oxidation, which can occur during sample handling and analysis, leading to inaccurate quantification of native CL.[5][6]

    • Unique Dimeric Structure: Its unique structure with two phosphate (B84403) groups allows for the formation of both singly and doubly charged ions in mass spectrometry, which can complicate data analysis.[1][7][8]

    • Lack of Commercial Standards: A major hurdle is the limited availability of appropriate internal standards for every CL molecular species, which is crucial for accurate quantification.[1]

2. Sample Preparation and Extraction

  • Q2: Which lipid extraction method is best for this compound analysis?

    A: The choice of extraction method is critical for optimal recovery of CL. The most widely used methods are the Folch and Bligh & Dyer protocols, which use a chloroform/methanol (B129727) solvent system.[9] A faster and safer alternative is the methyl-tert-butyl ether (MTBE) method.[1][2] The best method depends on the sample matrix and downstream analysis. For samples with very low CL content, a solid-phase extraction (SPE) step may be necessary to enrich the CL fraction.[8]

  • Q3: How can I minimize the artificial oxidation of this compound during sample preparation?

    A: To minimize oxidation, it is crucial to:

    • Work quickly and on ice whenever possible.

    • Use solvents with antioxidants, such as butylated hydroxytoluene (BHT).

    • Store samples at -80°C under an inert gas (e.g., argon or nitrogen) to prevent long-term oxidation.

    • Minimize sample exposure to light and air.

3. Chromatographic Separation

  • Q4: What are the advantages of using liquid chromatography (LC) before mass spectrometry for this compound analysis?

    A: LC separation is highly recommended for CL analysis as it:

    • Separates CL from other more abundant phospholipid classes that can cause ion suppression and interfere with quantification.[10]

    • Resolves different CL molecular species, including isomers, which is crucial for accurate identification and quantification.[3][11]

    • Improves the sensitivity and specificity of the analysis.[12]

  • Q5: Which LC method is most suitable for this compound separation: reversed-phase, normal-phase, or HILIC?

    A: All three methods can be used, each with its own advantages:

    • Reversed-phase (RP) LC is the most common technique for separating CL molecular species based on their fatty acyl chain length and degree of unsaturation.[1][9] Ion-pair reagents like triethylamine (B128534) can be added to the mobile phase to improve peak shape and retention.[3][11]

    • Normal-phase (NP) LC separates lipids based on the polarity of their head groups. It is effective for isolating the entire CL class from other phospholipids.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) also separates based on head group polarity and is increasingly popular due to its compatibility with electrospray ionization (ESI).[1][7][9]

4. Mass Spectrometry Analysis

  • Q6: Should I use positive or negative ion mode for this compound analysis?

    A: Negative ion mode is generally preferred for CL analysis.[8] This is because CL readily forms doubly charged ions [M-2H]2-, which are highly specific and can be detected with high sensitivity.[13] Positive ion mode can also be used, where CL is often detected as sodiated [M+Na]+ or [M-H+2Na]+ adducts, but this can be less predictable.[14][15]

  • Q7: What is "shotgun lipidomics" and is it suitable for this compound quantification?

    A: Shotgun lipidomics is the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[1][3] This high-throughput method relies heavily on the mass resolution and tandem MS capabilities of the instrument to differentiate and quantify lipid species. While it can be used for CL analysis, it is more susceptible to ion suppression and isobaric interferences from other lipid classes compared to LC-MS methods.[6][16]

5. Quantification and Data Analysis

  • Q8: How do I choose an appropriate internal standard for this compound quantification?

    A: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these are not available for most CL species. Therefore, common strategies include:

    • Using a non-naturally occurring CL species with fatty acyl chains that are not present in the sample, such as tetramyristoyl this compound (CL(14:0)4).[1][17]

    • Using a commercially available CL mix that contains several species to better account for variations in ionization efficiency across different CLs.[1]

    • For relative quantification, the ratio of monolysothis compound (MLCL) to CL is often measured, which can be achieved by comparing the peak areas of their respective extracted ion chromatograms.[1]

  • Q9: How can I address the issue of isotopic overlap in my mass spectra?

    A: Isotopic overlap, where the isotopic peaks of one CL species overlap with the monoisotopic peak of another, can lead to overestimation. This is particularly problematic for high molecular weight lipids like CL, especially in MS/MS experiments.[7] Using high-resolution mass spectrometers can help to resolve these overlapping signals. Additionally, correction algorithms can be applied during data processing to account for the contribution of isotopic peaks.[7]

Troubleshooting Guides

Problem 1: Low or No this compound Signal

Potential Cause Troubleshooting Steps
Inefficient Lipid Extraction - Ensure the correct solvent ratios are used for the chosen extraction method (e.g., Folch, Bligh & Dyer). - Consider using a more robust method like the MTBE protocol.[1][2] - For very low abundance samples, perform a CL enrichment step using solid-phase extraction (SPE) or anion exchange chromatography.[8]
This compound Degradation - Work on ice and use pre-chilled solvents. - Add an antioxidant like BHT to your solvents. - Store extracts at -80°C under inert gas.
Ion Suppression - Dilute the sample extract to reduce matrix effects. - Improve chromatographic separation to resolve CL from co-eluting, high-abundance lipids.[10] - If using shotgun lipidomics, consider switching to an LC-MS method.
Incorrect Mass Spectrometer Settings - Ensure the mass spectrometer is operating in negative ion mode for optimal sensitivity.[8] - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for CL analysis. - Check for the presence of doubly charged ions [M-2H]2-.

Problem 2: Poor Chromatographic Peak Shape or Resolution

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry - For reversed-phase LC, ensure the C18 column is suitable for lipid analysis. - Consider using a different stationary phase (e.g., C8, HILIC) to achieve better separation.[9]
Suboptimal Mobile Phase Composition - In reversed-phase LC, try adding an ion-pair reagent like acidified triethylamine to improve peak shape and retention of the acidic CL molecules.[3][11] - Optimize the gradient profile to improve the resolution of different CL species.
Sample Overload - Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column - Flush the column with a strong solvent. - Replace the guard column or, if necessary, the analytical column.

Problem 3: Inaccurate or Non-Reproducible Quantification

Potential Cause Troubleshooting Steps
Inappropriate or Degraded Internal Standard - Use a high-quality internal standard, such as a non-endogenous CL species (e.g., CL(14:0)4).[17] - Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent losses. - Verify the stability and concentration of your internal standard stock solution.
Matrix Effects - Use a stable isotope-labeled internal standard if available. - If not, use a structurally similar analog that co-elutes with the analytes. - Perform a standard addition experiment to assess the extent of matrix effects.
Non-Linear Detector Response - Prepare a calibration curve with a series of standards to determine the linear dynamic range of the assay.[17][18] - Ensure that the concentration of the endogenous CL and the internal standard fall within this linear range.
Isotopic Overlap - Use a high-resolution mass spectrometer to resolve isotopic peaks. - Apply an isotopic correction algorithm during data processing.[7]

Experimental Protocols & Data

Table 1: Comparison of Common Lipid Extraction Methods for this compound

Method Principle Advantages Disadvantages Reference
Folch / Bligh & Dyer Biphasic extraction with chloroform, methanol, and water.Well-established, good recovery for a wide range of lipids.Uses toxic chlorinated solvents, can be time-consuming.[9]
Methyl-tert-butyl ether (MTBE) Biphasic extraction with MTBE, methanol, and water.Faster and uses less toxic solvents than Folch/B&D, good recovery.May be less efficient for very polar lipids.[1][2]

Table 2: Key Parameters for Different LC-MS Approaches for this compound Analysis

LC Method Stationary Phase Typical Mobile Phases MS Ion Mode Key Advantage Reference
Reversed-Phase C18, C8Acetonitrile/Methanol/Water with additives (e.g., ammonium (B1175870) formate, formic acid, triethylamine)NegativeExcellent separation of CL molecular species based on acyl chain properties.[3][11]
HILIC Silica, DiolAcetonitrile/Water with buffer (e.g., ammonium formate)NegativeGood separation of lipid classes based on head group polarity.[1][7][9]
Normal-Phase SilicaHexane/Isopropanol/WaterNegativeEffective for class separation of phospholipids.[3][19]

Protocol: Generic LC-MS/MS Method for this compound Quantification

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a methanol solution containing an appropriate internal standard (e.g., CL(14:0)4).

    • Perform a Bligh & Dyer or MTBE extraction.

    • Dry the organic phase under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Perform a full scan to identify the m/z of the doubly charged CL species.

    • Use tandem MS (MS/MS) to confirm the identity of the CL species by observing characteristic fragment ions (e.g., fatty acid neutral losses).

    • For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor specific precursor-to-fragment ion transitions for both the endogenous CL and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, etc.) add_is Add Internal Standard (e.g., CL(14:0)4) sample->add_is extract Lipid Extraction (e.g., MTBE method) add_is->extract lc LC Separation (Reversed-Phase C18) extract->lc Reconstituted Lipid Extract ms Mass Spectrometry (Negative Ion Mode, MS/MS) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Ratio to Internal Standard) integrate->quantify stats Statistical Analysis quantify->stats

Caption: A typical experimental workflow for the quantification of this compound by LC-MS.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No This compound Signal cause1 Inefficient Extraction start->cause1 cause2 Ion Suppression start->cause2 cause3 Analyte Degradation start->cause3 sol1 Optimize Extraction Protocol (e.g., use MTBE, add SPE step) cause1->sol1 sol2 Improve Chromatography (Dilute sample, better separation) cause2->sol2 sol3 Minimize Oxidation (Use antioxidants, work on ice) cause3->sol3

Caption: Troubleshooting logic for low this compound signal in mass spectrometry experiments.

cardiolipin_pathway pg Phosphatidylglycerol (PG) nascent_cl Nascent this compound pg->nascent_cl This compound Synthase cdp_dag CDP-Diacylglycerol cdp_dag->nascent_cl This compound Synthase mlcl Monolysothis compound (MLCL) nascent_cl->mlcl Deacylation mature_cl Mature this compound mlcl->mature_cl Reacylation (Tafazzin)

Caption: Simplified this compound biosynthesis and remodeling pathway.

References

Optimizing the signal-to-noise ratio in cardiolipin LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio in cardiolipin (CL) liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound species. What are the potential causes and how can I troubleshoot this?

A complete or significant loss of signal can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]

Troubleshooting Workflow for Low/No Signal:

LowSignalTroubleshooting start Low or No this compound Signal Detected check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Evaluate the LC System check_ms->check_lc MS is functioning correctly solution_ms Solution: Tune and calibrate MS. Check for stable spray. check_ms->solution_ms Issue Identified check_sample 3. Assess Sample Preparation check_lc->check_sample LC system is functioning correctly solution_lc Solution: Check for leaks, clogs, and mobile phase issues. Verify column integrity. check_lc->solution_lc Issue Identified solution_sample Solution: Optimize extraction protocol. Check for sample degradation. check_sample->solution_sample Issue Identified LC_Method_Selection goal Analytical Goal rp Reversed-Phase (RP) LC goal->rp Focus on acyl chain composition hilic Hydrophilic-Interaction Liquid Chromatography (HILIC) goal->hilic Focus on lipid class separation separation_by_chains Separation based on fatty acyl chain length and unsaturation rp->separation_by_chains separation_by_headgroup Separation based on polar head group hilic->separation_by_headgroup compatibility Better compatibility with ESI hilic->compatibility CL_Fragmentation CL This compound Precursor Ion [M-2H]²⁻ FA Fatty Acyl Chains (e.g., [RCOO]⁻) CL->FA CID LCL Lyso-cardiolipin fragments CL->LCL CID DAG Diacylglycerol-phosphate fragments CL->DAG CID

References

Limitations of NAO as a fluorescent probe for cardiolipin and potential alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center content on the limitations of NAO as a fluorescent probe for cardiolipin and potential alternatives.

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 10-N-Nonyl Acridone Orange (NAO) and its alternatives for the detection and quantification of this compound, a key phospholipid of the inner mitochondrial membrane.

Frequently Asked Questions (FAQs)

Q1: What is 10-N-Nonyl Acridone Orange (NAO) and how does it detect this compound?

A1: NAO is a fluorescent dye that is widely used to label mitochondria.[1] It is reported to bind to this compound, a phospholipid predominantly found in the inner mitochondrial membrane.[1] The mechanism of detection involves an electrostatic interaction between the positively charged NAO molecule and the negatively charged phosphate (B84403) groups of this compound. This interaction can cause a shift in the fluorescence emission spectrum of NAO, which can be used to infer the presence and amount of this compound.[2][3]

Q2: What are the primary limitations of using NAO as a this compound probe?

A2: While widely used, NAO has several significant drawbacks. These include low sensitivity and selectivity, as it can also bind to other anionic phospholipids.[4][5] Its fluorescence is dependent on the mitochondrial membrane potential, which can confound results.[5][6] Furthermore, achieving a stoichiometric 2:1 ratio of NAO to this compound is necessary for quantitative measurements, which can be difficult to control in cellular experiments.[4][6] NAO also suffers from photo-instability and can induce cytotoxicity.[5]

Q3: Are there any alternatives to NAO for this compound detection?

A3: Yes, several alternatives have been developed to overcome the limitations of NAO. These include aggregation-induced emission (AIE) active fluorogens like TTAPE-Me and other novel "turn-on" fluorescent probes such as HKCL-1M.[4][5] These newer probes often offer higher sensitivity, greater selectivity for this compound over other phospholipids, and are less dependent on mitochondrial membrane potential.[4][5]

Q4: How does a "turn-on" fluorescent probe for this compound work?

A4: A "turn-on" fluorescent probe is a molecule that is non-emissive or weakly fluorescent when it is free in solution but becomes highly fluorescent upon binding to its target, in this case, this compound.[4] This is in contrast to NAO, which is a "turn-off" sensor where the green fluorescence decreases in the presence of this compound.[4] The "turn-on" mechanism of probes like TTAPE-Me is due to the restriction of intramolecular motions upon binding to this compound, leading to a significant increase in fluorescence intensity.[4]

Q5: Can NAO be used for fixed cells?

A5: NAO can be used on both live and fixed cells.[2][7] For fixed-cell staining, a common protocol involves fixation with formaldehyde (B43269).[2] However, it's important to note that fixation can alter membrane structures and potentially affect NAO binding and fluorescence.

Troubleshooting Guide for NAO Staining

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal Low this compound Content: The cells may have a naturally low level of this compound, or the experimental conditions may have led to this compound loss.- Use a positive control cell line known to have high mitochondrial content and this compound levels.- Consider that this compound levels can decrease during apoptosis.[8]
Incorrect NAO Concentration: The concentration of NAO may be too low for detection.- Perform a titration experiment to determine the optimal NAO concentration for your cell type and experimental setup.[2]
Suboptimal Staining Conditions: Incubation time or temperature may not be optimal.- Increase the incubation time or perform the staining at room temperature or 37°C. A typical incubation is 15-30 minutes.[2][9]
Photobleaching: The fluorescent signal may have been bleached by excessive exposure to the excitation light.- Minimize the exposure of the sample to the excitation light source.- Use an anti-fade mounting medium.
High Background Signal Excessive NAO Concentration: Using too high a concentration of NAO can lead to non-specific binding to other cellular membranes.[7]- Reduce the concentration of NAO used for staining.- Ensure adequate washing steps after staining to remove unbound dye.[2][9]
Autofluorescence: The cells or tissue may have endogenous fluorophores that emit in the same spectral range as NAO.[10]- Image an unstained control sample to assess the level of autofluorescence.- Consider using spectral unmixing if your imaging system supports it.
Inconsistent or Non-Reproducible Results Dependence on Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential during the experiment can affect NAO accumulation in mitochondria, leading to variability.[5][6]- If possible, use a mitochondrial membrane potential-independent probe as an alternative.- If using NAO, carefully control the experimental conditions to minimize fluctuations in mitochondrial health.
NAO/Cardiolipin Stoichiometry: For quantitative analysis, a strict 2:1 NAO to this compound molar ratio is required, which is difficult to achieve and maintain in live cells.[4][6]- For quantification, consider using an alternative probe with a linear response to this compound concentration, such as TTAPE-Me.[4]
Lipid Peroxidation: High levels of reactive oxygen species (ROS) can cause lipid peroxidation, which may alter NAO staining.[11]- Assess the levels of oxidative stress in your experimental system.- Consider co-staining with a ROS indicator if oxidative stress is a suspected confounding factor.

Potential Alternatives to NAO

Several newer fluorescent probes have been developed to address the shortcomings of NAO.

  • TTAPE-Me: This is an aggregation-induced emission (AIE) active fluorogen. It is non-emissive when dissolved but becomes highly fluorescent upon aggregation, which is induced by binding to this compound.[4] It offers improved sensitivity and excellent selectivity for this compound over other major mitochondrial membrane lipids.[4]

  • HKCL-1M: A novel "turn-on" fluorescent probe designed for detecting this compound in situ.[5] It is reported to be highly selective and sensitive.[5]

  • MitoTracker Red CMXRos: While primarily known as a mitochondrial stain that accumulates based on membrane potential, it has been used in conjunction with NAO for co-localization studies.[8][12][13][14][15] Its retention after fixation is a key advantage.[15][16]

Quantitative Data Summary

ProbeDetection MechanismSelectivity for this compoundDependence on Mitochondrial Membrane PotentialSuitability for Quantification
NAO Fluorescence quenching/shiftLow (binds to other anionic lipids)[4]Yes[5][6]Difficult (requires strict 2:1 stoichiometry)[4][6]
TTAPE-Me Aggregation-Induced Emission ("Turn-on")High[4]No (implied)Yes (linear response)[4]
HKCL-1M "Turn-on" fluorescenceHigh[5]Low[5]Yes[5]

Experimental Protocols

Protocol 1: NAO Staining for this compound in Fixed Cells

This protocol is adapted from established methods for staining fixed cells with NAO.[2]

  • Cell Preparation:

    • Culture cells on coverslips or in a multi-well plate suitable for imaging.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells with 1% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Prepare a stock solution of NAO in DMSO.

    • Dilute the NAO stock solution in PBS to the desired final concentration (a titration from 0.1 to 10 µM is recommended to find the optimal concentration).

    • Incubate the fixed cells with the NAO staining solution for 15 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with cold PBS to remove unbound NAO.

  • Imaging:

    • Mount the coverslips onto microscope slides with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for NAO (Excitation: ~495 nm, Emission: ~522 nm for the monomeric form).[1]

Protocol 2: General Protocol for a "Turn-On" this compound Probe (e.g., TTAPE-Me)

This is a generalized protocol based on the principles of "turn-on" probes. Refer to the manufacturer's specific instructions for the chosen probe.

  • Probe Preparation:

    • Prepare a stock solution of the "turn-on" probe in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a suitable buffer (e.g., HEPES buffer, pH 7.4) to the final working concentration.

  • Cell Preparation:

    • Culture cells in a format suitable for fluorescence measurement (e.g., 96-well plate for plate reader assays or coverslips for microscopy).

    • Wash the cells with the assay buffer.

  • Staining:

    • Add the probe solution to the cells and incubate for the recommended time and temperature, protected from light.

  • Measurement:

    • For microscopy, image the cells directly using the appropriate excitation and emission wavelengths for the probe.

    • For quantitative analysis using a plate reader, measure the fluorescence intensity at the specified wavelengths.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging start Start with Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with NAO Solution wash2->stain wash3 Wash with Cold PBS stain->wash3 mount Mount on Slide wash3->mount image Fluorescence Microscopy mount->image troubleshooting_flowchart node_sol node_sol start Problem with NAO Staining? q_signal Weak or No Signal? start->q_signal q_background High Background? q_reproducibility Inconsistent Results? q_signal->q_background No sol_signal Increase NAO concentration Optimize incubation time Check for photobleaching q_signal->sol_signal Yes q_background->q_reproducibility No sol_background Decrease NAO concentration Improve washing steps Check for autofluorescence q_background->sol_background Yes sol_reproducibility Consider mitochondrial potential effects Be aware of stoichiometry issues Consider using an alternative probe q_reproducibility->sol_reproducibility Yes signaling_pathway cluster_mito Mitochondrion imm Inner Mitochondrial Membrane This compound signal Fluorescence Signal imm:f1->signal Generates probe Fluorescent Probe (e.g., NAO, TTAPE-Me) probe->imm:f1 Binding

References

Technical Support Center: Correcting for Isotopic Overlap in Cardiolipin Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic overlap in cardiolipin (CL) mass spectrometry data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is isotopic overlap in this compound mass spectrometry and why is it a significant problem?

A1: Isotopic overlap occurs when the isotopic peaks of one lipid species coincide with the mass-to-charge ratio (m/z) of another. This is particularly problematic for cardiolipins due to their high molecular weight and the presence of four acyl chains, which results in a complex and wide isotopic pattern. There are two main types of isotopic interference:

  • Type I Interference: This arises from the natural abundance of heavy isotopes (like ¹³C) within a single molecule. The contribution of these isotopes creates a pattern of peaks (M+1, M+2, etc.) following the monoisotopic peak (M). For large molecules like cardiolipins, the M+2 peak can be very significant, complicating quantification if not corrected.[1]

  • Type II Interference: This is an isobaric overlap where the isotopic peaks of one lipid species (e.g., the M+2 peak of a more saturated CL) overlap with the monoisotopic peak of a different, co-eluting lipid species (e.g., a CL with one additional double bond).[1][2] This can lead to the overestimation of the less abundant species and misidentification.[3][4]

Correction is crucial because co-elution of different lipid species within a class is common in techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), making accurate quantification impossible without resolving this overlap.[5][6][7]

Q2: My software reports this compound species with poor isotopic fits or inaccurate quantification, especially for low-abundance species. What are the initial troubleshooting steps?

A2: This is a classic symptom of uncorrected Type II isotopic interference.[2] When a low-abundance CL species co-elutes with a high-abundance, structurally similar CL, the M+1 or M+2 peak of the abundant species can be mistaken for the monoisotopic peak of the low-abundance one.

Troubleshooting Steps:

  • Verify with High-Resolution MS: If possible, re-analyze the sample on a high-resolution mass spectrometer (like an Orbitrap or FT-ICR) to resolve the isobaric overlap.[2][4] These instruments can often distinguish between the small mass differences of the overlapping species.

  • Manually Inspect Raw Data: Examine the extracted ion chromatograms and mass spectra for the species . Look for the characteristic isotopic pattern of cardiolipins. If the peak shape or isotopic ratio is distorted, it strongly suggests interference.

  • Apply Isotopic Correction Algorithms: Utilize software designed for isotopic deconvolution.[2] Many modern lipidomics software packages have built-in algorithms to correct for these overlaps.[8][9]

  • Optimize Chromatography: Modify your liquid chromatography (LC) method to improve the separation between the interfering CL species.[2] Even partial separation can significantly simplify the deconvolution process.

  • Use Stable Isotope-Labeled Standards: Spiking your sample with a stable isotope-labeled internal standard for the low-abundance lipid can aid in its accurate quantification, even in the presence of interference.[2]

Q3: How can I manually correct for Type II isotopic overlap between two co-eluting this compound species?

A3: Manual correction requires calculating the theoretical isotopic distribution of the interfering (more abundant) species and subtracting its contribution from the signal of the target (less abundant) species. This is typically done sequentially, starting from the most saturated (lowest mass) species in a cluster.[2]

Step-by-Step Correction Example:

Let's consider two co-eluting this compound species:

  • CL (72:8) - High abundance

  • CL (72:7) - Low abundance

The M+2 peak of CL (72:8) will overlap with the monoisotopic peak of CL (72:7).

  • Calculate Theoretical Isotope Distribution: Determine the elemental formula for CL (72:8) and use a tool or algorithm to calculate the theoretical relative abundance of its M, M+1, and M+2 isotopes.[2]

  • Measure Peak Intensities: From your experimental data, measure the peak intensity at the m/z corresponding to the monoisotopic peak of CL (72:8) and the peak at the m/z corresponding to the monoisotopic peak of CL (72:7).

  • Calculate Interference: Multiply the measured intensity of the CL (72:8) monoisotopic peak by the calculated theoretical abundance of its M+2 isotope. This gives you the intensity contribution from CL (72:8) that is interfering with the CL (72:7) signal.

  • Subtract and Correct: Subtract the calculated interference value from the total measured intensity at the m/z of the CL (72:7) monoisotopic peak. The result is the corrected intensity for CL (72:7).[10]

SpeciesElemental Formula (Example)Monoisotopic MassIsotopeTheoretical Relative Abundance (%)Overlap Scenario
CL (18:2)₄ C₈₁H₁₃₂O₁₇P₂1448.88M100.00Interfering Species
M+190.55
M+242.10Overlaps with M of CL(72:7)
CL (18:1)₁(18:2)₃ C₈₁H₁₃₄O₁₇P₂1450.90M100.00Target Species
M+190.65
M+242.18

Note: The elemental formula and masses are illustrative. Actual values depend on the specific acyl chains.

Q4: How does the formation of doubly charged this compound ions affect isotopic overlap correction?

A4: Cardiolipins readily form doubly charged ions ([M-2H]²⁻) in negative mode electrospray ionization (ESI).[11] This alters the observed m/z values and the spacing of the isotopic peaks. Instead of appearing at M+1 and M+2, the isotopic peaks for a doubly charged ion will appear at M+0.5 and M+1.0 Da from the monoisotopic peak.[11]

When performing corrections, it is critical to use the appropriate m/z values for the doubly charged species. Deconvolution algorithms must be configured to recognize this 0.5 Da spacing to correctly identify isotopic patterns and subtract overlapping signals. High-resolution mass spectrometry is particularly beneficial here to accurately resolve these closely spaced peaks.[11]

Experimental Protocols

Protocol: HILIC-MS/MS for this compound Analysis with Isotope Correction

This protocol outlines a typical workflow for analyzing cardiolipins using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, a method that often requires robust isotopic overlap correction due to the co-elution of lipid species.[5][6]

  • Lipid Extraction:

    • Homogenize tissue or cell samples.

    • Perform a lipid extraction using a standard method such as a modified Bligh-Dyer or Folch procedure.

    • Spike the sample with an appropriate internal standard, such as CL (14:0)₄, prior to extraction.[8]

    • Dry the final organic phase under nitrogen and reconstitute in the initial mobile phase for injection.

  • HILIC Separation:

    • Column: Use a HILIC silica (B1680970) column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[8]

    • Mobile Phase A: Acetonitrile with 0.2% formic acid.[8]

    • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[8]

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar this compound species.

    • Flow Rate: A typical flow rate is 200-400 µL/min.

  • Mass Spectrometry Detection:

    • Instrument: A hybrid triple quadrupole linear ion trap mass spectrometer or a high-resolution instrument like a QTOF or Orbitrap.[8]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for detecting doubly charged CL ions.

    • MS1 Scan: Acquire full scan data to observe the isotopic envelopes of the eluting CL species.

    • MS/MS Analysis: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment precursor ions. For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific transitions corresponding to the loss of diacylglycerol (DAG) moieties.[8]

  • Data Processing and Correction:

    • Software: Use software such as LipidView, MZmine, or custom scripts to process the raw data.[8]

    • Peak Picking & Integration: Identify and integrate the chromatographic peaks for all potential CL species.

    • Isotopic Overlap Correction: Apply a sequential, algorithm-based correction. Start with the lowest mass (most saturated) species in a co-eluting cluster and subtract the contribution of its isotopic tail (M+2, M+4, etc.) from the signals of the higher mass (more unsaturated) species.[2][5]

    • Quantification: Quantify the corrected peak areas relative to the internal standard.

Workflow Visualization

The following diagram illustrates the logical workflow for processing mass spectrometry data to correct for isotopic overlap and accurately quantify this compound species.

Isotopic_Correction_Workflow raw_data Raw LC-MS Data Acquisition peak_picking Peak Picking & Feature Detection raw_data->peak_picking isotope_id Isotope Pattern Recognition (M, M+1, M+2...) peak_picking->isotope_id deconvolution Deconvolution Algorithm isotope_id->deconvolution Input: Measured Intensities & Theoretical Patterns correction Sequential Correction (Subtract Overlap) deconvolution->correction corrected_intensities Corrected Peak Intensities correction->corrected_intensities Output: Interference-free data quantification Lipid Identification & Quantification corrected_intensities->quantification

Isotopic Overlap Correction Workflow for CL Data.

References

Improving the selectivity and sensitivity of fluorescent probes for cardiolipin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using fluorescent probes to detect cardiolipin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using fluorescent probes for this compound detection?

The primary challenges in detecting this compound (CL) with fluorescent probes include achieving high selectivity and sensitivity.[1][2] Since CL is a minor component of the inner mitochondrial membrane, probes must be able to distinguish it from more abundant phospholipids.[1][2] Additionally, delivering the probe specifically to the mitochondria in living cells without being affected by factors like mitochondrial membrane potential (Δψm) is a significant hurdle.[1]

Q2: What are the limitations of 10-N-nonyl acridine (B1665455) orange (NAO), the most common this compound probe?

While widely used, 10-N-nonyl acridine orange (NAO) has several drawbacks:

  • Low Selectivity and Sensitivity: NAO can bind to other anionic phospholipids, leading to non-specific staining.[1][3]

  • Dependence on Mitochondrial Membrane Potential: Its accumulation in mitochondria can be influenced by the membrane potential (Δψm), which can confound the interpretation of results, especially in studies involving mitochondrial dysfunction.[1][4]

  • Photostability and Phototoxicity: NAO is prone to photobleaching and can be toxic to cells upon illumination.[1]

  • Complex Stoichiometry: For quantitative measurements, a strict 2:1 NAO to CL molar ratio is required.[5]

  • Fluorescence Quenching: The green fluorescence of NAO decreases in the presence of CL, which can be less intuitive to quantify than a "turn-on" signal.[5]

Q3: Are there newer, improved fluorescent probes for this compound?

Yes, several newer probes have been developed to overcome the limitations of NAO. Two notable examples are:

  • TTAPE-Me: This is an aggregation-induced emission (AIE) fluorogen that becomes highly fluorescent when it binds to CL.[5][6][7] It offers a "turn-on" fluorescence response and shows excellent selectivity for CL over other mitochondrial lipids.[5][6][7]

  • HKCL-1M: This is another "turn-on" fluorescent probe with high sensitivity and selectivity for CL.[1][2] Its localization in mitochondria is independent of the mitochondrial membrane potential, and it exhibits superior photostability and lower phototoxicity compared to NAO.[2][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence Signal Probe Concentration Too Low: Insufficient probe to bind to this compound.Optimize the probe concentration by performing a titration experiment.
Incorrect Filter Set: Excitation and emission wavelengths are not optimal for the probe.Check the spectral properties of your probe and use the appropriate microscope filter sets.
Photobleaching: The fluorophore has been damaged by excessive light exposure.Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium for fixed cells.
Low this compound Levels: The experimental model has inherently low levels of this compound.Use a positive control with known high this compound content. Consider using a more sensitive probe.
High Background Fluorescence Probe Concentration Too High: Excess unbound probe is contributing to background signal.Reduce the probe concentration. Increase the number and duration of washing steps after staining.
Non-specific Binding: The probe is binding to other cellular components.For NAO, this is a known issue.[1][3] Consider using a more selective probe like TTAPE-Me or HKCL-1M.[2][5] Include appropriate controls to assess non-specific binding.
Autofluorescence: The cells or medium have endogenous fluorescence.Image an unstained sample to determine the level of autofluorescence. Use fluorophores with emission in the red or far-red spectrum to minimize autofluorescence.
Signal Not Localized to Mitochondria Probe is Not Mitochondria-Specific: The probe may be accumulating in other organelles.Confirm the probe's localization by co-staining with a known mitochondrial marker (e.g., MitoTracker).
Loss of Mitochondrial Membrane Potential (for Δψm-dependent probes): Probes like NAO may not be retained in mitochondria with depolarized membranes.[1][4]Use a Δψm-independent probe like HKCL-1M.[2][8] Measure Δψm separately to confirm mitochondrial health.
Inconsistent or Unreliable Quantitative Data Variable Staining Conditions: Inconsistent probe concentration, incubation time, or temperature.Standardize all staining protocol parameters.
NAO Stoichiometry Issues: The required 2:1 NAO:CL ratio for quantification is not met.[5]For quantitative analysis with NAO, careful concentration control is critical. Consider using a probe with a linear response to CL concentration, like TTAPE-Me.[5]
Phototoxicity Affecting Cell Health: Light exposure is altering the biological system being measured.Minimize light exposure. Use a probe with low phototoxicity like HKCL-1M.[2]

Quantitative Data Summary

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Key CharacteristicsDetection Limit
10-N-Nonyl Acridine Orange (NAO) ~495 (monomer), ~518~519 (monomer), ~640 (dimer)"Turn-off" green fluorescence, dependent on Δψm, low selectivity.[1][4][5]0.2 µM[9][10]
TTAPE-Me ~350~480"Turn-on" AIE probe, highly selective for CL, linear response to CL concentration (0-10 µM).[5]Not explicitly stated
HKCL-1M / HKCL-1 ~455~550"Turn-on" probe, high selectivity and sensitivity, Δψm-independent, photostable.[1][2]Not explicitly stated

Experimental Protocols

General Protocol for Staining Live Cells with a this compound Fluorescent Probe

This is a generalized protocol. Optimal concentrations and incubation times should be determined empirically for each probe and cell type.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or buffer.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with a pre-warmed buffer (e.g., PBS or HBSS).

    • Add the probe-containing medium to the cells and incubate at 37°C. Incubation times can vary from 15 to 60 minutes depending on the probe.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed buffer to remove excess unbound probe.

  • Imaging:

    • Add fresh pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe.

Protocol for Staining with TTAPE-Me (in vitro vesicle assay)

This protocol is adapted from an in vitro assay using lipid vesicles.[5]

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with and without this compound. For example, CL-containing vesicles can be a mix of 1,1′,2,2′-tetraoleoyl this compound (TOCL) and 1,2-dioleoyl-sn-glycero-4-phosphocholine (DOPC).

  • Probe Solution: Prepare a stock solution of TTAPE-Me.

  • Fluorescence Measurement:

    • In a cuvette, add the lipid vesicle solution.

    • Inject a small aliquot of the TTAPE-Me solution into the vesicle solution.

    • Record the fluorescence emission spectrum (e.g., λex = 350 nm). The fluorescence intensity will increase in the presence of CL-containing vesicles.[5]

  • Quantification: A linear relationship between fluorescence enhancement and CL concentration can be established within a certain range (e.g., 0-10 µM).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start cell_culture Culture Cells start->cell_culture wash1 Wash Cells (x1) cell_culture->wash1 probe_prep Prepare Probe Solution stain Incubate with Probe probe_prep->stain wash1->stain wash2 Wash Cells (x2-3) stain->wash2 image Fluorescence Microscopy wash2->image analyze Analyze Data image->analyze end_node End analyze->end_node

Caption: General experimental workflow for live-cell imaging of this compound.

troubleshooting_workflow start Problem with Fluorescence Signal weak_signal Weak or No Signal? start->weak_signal Start Here high_bg High Background? weak_signal->high_bg No check_conc Optimize Probe Concentration weak_signal->check_conc Yes mislocalization Mislocalization? high_bg->mislocalization No reduce_conc Reduce Probe Concentration Increase Washes high_bg->reduce_conc Yes co_stain Co-stain with MitoTracker mislocalization->co_stain Yes check_filters Verify Filter Sets check_conc->check_filters reduce_exposure Reduce Light Exposure check_filters->reduce_exposure solution Problem Resolved reduce_exposure->solution use_selective_probe Use More Selective Probe (e.g., HKCL-1M) reduce_conc->use_selective_probe check_autofluor Check for Autofluorescence use_selective_probe->check_autofluor check_autofluor->solution use_potential_ind_probe Use Δψm-Independent Probe co_stain->use_potential_ind_probe use_potential_ind_probe->solution

Caption: Troubleshooting decision tree for this compound fluorescence experiments.

References

Troubleshooting poor chromatographic separation of cardiolipin species.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of cardiolipin species.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Question 1: Why are my this compound peaks broad and showing poor shape (fronting or tailing)?

Answer:

Poor peak shape in this compound analysis is a common issue that can be attributed to several factors, including problems with the column, mobile phase, or sample preparation.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The stationary phase of the column can degrade over time, leading to peak tailing.

    • Solution: Replace the column with a new one of the same type. To prevent this, ensure the mobile phase pH is within the column's recommended range.[1]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: Silanol (B1196071) groups on the silica-based columns can interact with the phosphate (B84403) groups of cardiolipins, causing peak tailing.

    • Solution: Use a mobile phase additive, such as acidified triethylamine (B128534), to mask the silanol groups and improve peak shape.[2][3]

Question 2: I am observing co-elution of different this compound species. How can I improve the resolution?

Answer:

Co-elution of this compound species is a frequent challenge due to their structural similarity. Improving resolution often requires optimization of the chromatographic method.

Strategies to Enhance Resolution:

  • Mobile Phase Optimization:

    • Reverse-Phase Chromatography: The addition of an ion-pairing reagent like acidified triethylamine to the mobile phase can increase the retention and resolution of this compound species.[2][3]

    • Gradient Adjustment: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Selection:

    • Stationary Phase: Different stationary phases (e.g., C18, C8, HILIC) will provide different selectivities. HILIC chromatography, which separates based on polarity, is becoming increasingly popular for phospholipid separation.[4][5]

    • Particle Size: Columns with smaller particle sizes (e.g., UHPLC columns) generally provide higher resolution and faster analysis times.[4][5]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally leads to better resolution, but also longer run times.

Question 3: My this compound signal is very low, and I'm having trouble with detection. What can I do to improve sensitivity?

Answer:

Low sensitivity in this compound analysis can be due to a variety of factors, from sample preparation to mass spectrometer settings.

Tips for Improving Sensitivity:

  • Sample Preparation:

    • Lipid Extraction: Ensure an efficient lipid extraction method is used. The Folch and Bligh and Dyer methods are commonly employed for this compound extraction.[4]

    • Sample Concentration: Concentrate the lipid extract before analysis to increase the amount of this compound injected.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Cardiolipins are anionic lipids and are typically analyzed in negative ion mode.[6]

    • Detection of Singly Charged Species: Analyzing singly charged this compound and monolysothis compound species can reduce background noise and improve sensitivity.[4]

    • Internal Standards: The use of appropriate internal standards, such as tetramyristoyl this compound (CL(14:0)₄), is crucial for accurate quantification and can help to account for matrix effects and ionization suppression.[4]

Data Presentation

Table 1: Effect of Mobile Phase Additive on this compound Retention Time

This compound SpeciesRetention Time without Triethylamine (min)Retention Time with Acidified Triethylamine (min)
(C18:2)₂(C18:1)₂15.221.8
(C18:2)₃(C18:0)₁15.222.5

Data adapted from a study using reverse-phase ion pair chromatography. The addition of acidified triethylamine significantly increased the retention times, allowing for better separation of isomeric species.[2][3]

Experimental Protocols

1. Lipid Extraction from Biological Samples (Folch Method)

  • Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.[4]

2. Reverse-Phase Ion Pair HPLC-MS for this compound Separation

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile/Water/Triethylamine/Acetic Acid.

  • Mobile Phase B: Isopropanol/Water/Triethylamine/Acetic Acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: ~0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.[2][3]

Visualizations

Signaling Pathways and Experimental Workflows

Cardiolipin_Biosynthesis This compound Biosynthesis and Remodeling Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PGP Phosphatidylglycerol Phosphate G3P->PGP PA Phosphatidic Acid LPA->PA Acyltransferase CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase CDP_DAG->PGP PGP Synthase PCL Premature this compound CDP_DAG->PCL PG Phosphatidylglycerol PGP->PG PGP Phosphatase PG->PCL This compound Synthase MLCL Monolysothis compound PCL->MLCL Deacylation CL Mature this compound MLCL->CL Reacylation (Tafazzin)

Caption: Overview of the this compound biosynthesis and remodeling pathway.[4][6]

LC_MS_Workflow General LC-MS Workflow for this compound Analysis Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC Liquid Chromatography (e.g., Reverse-Phase HPLC) Extraction->LC MS Mass Spectrometry (e.g., ESI-MS/MS) LC->MS Data Data Acquisition MS->Data Analysis Data Analysis (Peak Integration, Identification, Quantification) Data->Analysis

Caption: A generalized workflow for the analysis of cardiolipins using LC-MS.[4]

Troubleshooting_Workflow Troubleshooting Poor this compound Separation Start Poor Chromatographic Separation Peak_Shape Broad or Asymmetric Peaks? Start->Peak_Shape Resolution Co-elution of Peaks? Start->Resolution Sensitivity Low Signal Intensity? Start->Sensitivity Check_Column Check Column Condition Peak_Shape->Check_Column Yes Optimize_Mobile_Phase Optimize Mobile Phase Gradient & Additives Resolution->Optimize_Mobile_Phase Yes Check_Extraction Review Lipid Extraction Protocol Sensitivity->Check_Extraction Yes Replace_Column Replace Column Check_Column->Replace_Column Degraded Check_Sample Check Sample Concentration & Solvent Check_Column->Check_Sample OK Adjust_Sample Reduce Concentration / Change Solvent Check_Sample->Adjust_Sample Inappropriate Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Check_Sample->Add_Modifier OK Improved_Peak Problem Solved Add_Modifier->Improved_Peak Improved Change_Column Try Different Column (e.g., HILIC) Optimize_Mobile_Phase->Change_Column No Improvement Improved_Res Problem Solved Optimize_Mobile_Phase->Improved_Res Improved Change_Column->Improved_Res Improved Optimize_MS Optimize MS Parameters (Ionization, Detection) Check_Extraction->Optimize_MS Efficient Re_Extract Re-extract Sample Check_Extraction->Re_Extract Inefficient Use_IS Use Appropriate Internal Standard Optimize_MS->Use_IS No Improvement Improved_Sens Problem Solved Optimize_MS->Improved_Sens Improved Use_IS->Improved_Sens Improved

Caption: A logical workflow for troubleshooting common issues in this compound chromatography.

References

Best practices for the storage and handling of cardiolipin standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of cardiolipin standards. Adherence to these best practices is crucial for ensuring the integrity and stability of the standards, which is essential for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should this compound standards be stored upon receipt?

A1: Upon receipt, this compound standards, whether in powder form or dissolved in an organic solvent, should be stored at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[1][2][3] It is crucial to minimize exposure to light and moisture.

Q2: What is the recommended solvent for reconstituting powdered this compound standards?

A2: Unsaturated or tissue-derived this compound standards are not stable as powders and should be dissolved in a suitable organic solvent.[1][2] Ethanol (B145695) or chloroform (B151607) are commonly used.[4][5][6] For instance, one protocol suggests reconstituting this compound in ethanol.[4][6] Another source indicates solubility in chloroform and alcohol (warmed, with 3-5% water content) at concentrations up to 10 mg/mL.[5]

Q3: Can I use plastic containers or pipette tips when handling this compound solutions in organic solvents?

A3: No. Organic solutions of lipids should never be stored in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as this can lead to the leaching of impurities.[1][2][3] Similarly, plastic pipette tips should be avoided for transferring organic solutions of lipids.[2] Always use glass, stainless steel, or Teflon-lined equipment.[1][2]

Q4: How should I prepare working solutions of this compound standards?

A4: To prepare a working solution, allow the container with the standard to warm to room temperature before opening to prevent condensation.[1][2] If the standard is in a powdered form, reconstitute it in the appropriate organic solvent. For serial dilutions, it is recommended to use the same solvent or an assay buffer as specified in your experimental protocol.[4][7] Always prepare fresh working standard dilutions for each use, as they do not store well.[4][6]

Q5: What is the long-term stability of this compound standards?

A5: When stored properly at -20°C in a suitable organic solvent and protected from light and air, this compound standards can be stable for several months.[4][8] However, it is always best to refer to the manufacturer's certificate of analysis for specific stability information. Powdered saturated lipids are stable, but unsaturated lipids are hygroscopic and should be dissolved in an organic solvent for storage.[1][2]

Troubleshooting Guides

Guide 1: Immunoassay (ELISA) Issues
Issue Potential Cause Troubleshooting Step Expected Outcome
High Background Contaminated wash buffer or substrate reagent.Use fresh, sterile buffers and reagents. Ensure proper washing steps are performed.Reduced background signal and improved signal-to-noise ratio.
Insufficient washing.Increase the number of wash steps or the volume of wash buffer.[9]Removal of unbound reagents, leading to lower background.
Low Signal Degraded this compound standard.Use a fresh vial of this compound standard or prepare new dilutions from a stock solution that has been stored correctly.Accurate and reproducible standard curve and sample measurements.
Incorrect sample dilution.Optimize the sample dilution to fall within the linear range of the standard curve.[10]Signal intensity within the detectable range of the assay.
Insufficient incubation time or temperature.Ensure incubation times and temperatures adhere to the protocol recommendations.[11]Proper binding of antibodies to the antigen, resulting in a stronger signal.
Poor Reproducibility Inconsistent pipetting.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[10]Reduced variability between replicate wells.
Inconsistent washing technique.Ensure all wells are washed uniformly. Automated plate washers can improve consistency.Consistent results across the plate.
Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue Potential Cause Troubleshooting Step Expected Outcome
Poor Peak Shape (Tailing or Fronting) Inappropriate sample solvent.Reconstitute the final lipid extract in a solvent that is compatible with the initial mobile phase.[12]Symmetrical and sharp chromatographic peaks.
Column contamination.Wash the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.[12]Improved peak shape and resolution.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phases consistently and accurately.Stable and reproducible retention times.[12]
Insufficient column equilibration.Ensure adequate column equilibration time between injections.[12]Consistent retention times across the analytical run.
Low Signal Intensity Sample degradation.Ensure proper sample handling and storage. Analyze samples as quickly as possible after preparation.[12]More accurate representation of the lipid profile with better signal intensity.
Suboptimal MS settings.Optimize source parameters (e.g., gas flows, temperatures) and fragmentation settings by infusing a this compound standard.[12]Maximized signal for the specific this compound species being analyzed.
Ion suppression.Perform a post-column infusion experiment to identify regions of ion suppression. Adjust chromatography to separate this compound from interfering matrix components.[12]Improved signal intensity and more accurate quantification.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Curve for Immunoassay
  • Reconstitution of Standard: If starting with a lyophilized powder, reconstitute the this compound standard in ethanol to a stock concentration of 5 mM.[4][6] Store this stock solution at -20°C.

  • Preparation of Working Standard: On the day of the experiment, warm the stock solution to room temperature. Prepare a 250 µM working standard by diluting the 5 mM stock solution 1:20 in the assay buffer provided with the kit.[4][7] Keep the working standard on ice.

  • Serial Dilutions: Perform a series of dilutions of the 250 µM working standard in the assay buffer to create a standard curve. For example, you can prepare standards with concentrations of 0, 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 nmol/well by adding 0, 2, 4, 6, 8, 10, and 12 µL of the 250 µM standard to different wells and adjusting the final volume to 50 µL with assay buffer.[4]

  • Assay Procedure: Proceed with the immunoassay protocol as specified by the kit manufacturer, adding samples and detection reagents to the wells containing the standard curve dilutions.

Protocol 2: Preparation of this compound Standard for LC-MS Analysis
  • Stock Solution Preparation: Prepare a stock solution of the this compound standard in a suitable organic solvent such as chloroform or a chloroform:methanol mixture at a concentration of 1 mg/mL. Store this stock solution in a glass vial with a Teflon-lined cap at -20°C.

  • Working Standard Preparation: On the day of analysis, bring the stock solution to room temperature. Prepare a working standard solution by diluting the stock solution in the initial mobile phase of your LC method to a concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Internal Standard: For quantitative analysis, it is highly recommended to use an internal standard, such as a stable isotope-labeled this compound species (e.g., CL(14:0)4), which is not endogenously present in the sample.[13] The internal standard should be added to the samples and the calibration standards at a fixed concentration.

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the this compound working standard and a fixed amount of the internal standard into a matrix that mimics the sample composition (if possible). This will allow for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

This compound's Role in Apoptosis Signaling

This compound plays a critical role in the intrinsic pathway of apoptosis. It acts as a platform on the mitochondrial membrane for the recruitment and activation of key apoptotic proteins.

Cardiolipin_Apoptosis_Pathway This compound's Role in Apoptosis Signaling Pathway cluster_Mitochondrion Mitochondrion tBid tBid Bax Bax tBid->Bax activates CytC Cytochrome c Bax->CytC releases Casp8 Caspase-8 Casp8->tBid cleaves from Bid CL This compound CL->tBid recruits CL->Bax recruits CL->Casp8 activates Apoptosome Apoptosome Formation CytC->Apoptosome Apoptosis Apoptosis Apoptosome->Apoptosis

Caption: A diagram illustrating the role of this compound as a platform for apoptotic signaling at the mitochondria.

Troubleshooting Workflow for Poor LC-MS Signal

This workflow provides a logical sequence of steps to diagnose and resolve issues with low signal intensity during the LC-MS analysis of this compound.

Troubleshooting_LCMS_Signal Troubleshooting Workflow for Poor LC-MS Signal Start Start: Poor Signal CheckStandard Check Standard Integrity (Fresh vs. Old) Start->CheckStandard OptimizeMS Optimize MS Parameters (Infuse Standard) CheckStandard->OptimizeMS Standard OK PrepareNew Prepare Fresh Standard CheckStandard->PrepareNew Degraded CheckChromatography Evaluate Chromatography (Peak Shape, Retention) OptimizeMS->CheckChromatography MS Optimized TuneMS Tune MS Source & Fragmentation OptimizeMS->TuneMS Suboptimal InvestigateMatrix Investigate Matrix Effects (Post-column Infusion) CheckChromatography->InvestigateMatrix Good Peaks AdjustLC Adjust LC Method (Gradient, Solvent) CheckChromatography->AdjustLC Poor Peaks Resolved Signal Improved InvestigateMatrix->Resolved No Suppression ModifySamplePrep Modify Sample Prep (e.g., SPE) InvestigateMatrix->ModifySamplePrep Suppression Detected PrepareNew->CheckStandard TuneMS->OptimizeMS AdjustLC->CheckChromatography ModifySamplePrep->InvestigateMatrix

Caption: A logical workflow for troubleshooting poor signal intensity in LC-MS analysis of this compound.

References

Technical Support Center: Minimizing Ion Suppression in Cardiolipin ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cardiolipin (CL) analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in this compound ESI-MS analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, cardiolipins.[1] This phenomenon occurs when co-eluting components from the sample matrix, such as salts, proteins, and other phospholipids, interfere with the analyte's ability to form gas-phase ions in the ESI source.[2][3] The result is a decreased signal intensity for cardiolipins, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[2] Given the low abundance of cardiolipins compared to other lipids in many biological samples, minimizing ion suppression is critical for reliable results.[4]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A widely used method to identify and assess the extent of ion suppression is the post-column infusion experiment .[5][6] This involves continuously infusing a standard solution of a this compound species into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. A drop in the constant, stable baseline signal of the this compound standard as the matrix components elute indicates the retention time regions where ion suppression is occurring.[5][6]

Q3: What are the primary sources of ion suppression in this compound analysis?

A3: The most common sources of ion suppression in biological samples for this compound analysis include:

  • Phospholipids: Highly abundant phospholipids, such as phosphatidylcholines (PCs), are major contributors to ion suppression.[2][7]

  • Salts: High concentrations of salts from buffers or the biological matrix can significantly suppress the ESI signal.[8]

  • Proteins and Peptides: Residual proteins and peptides from incomplete sample cleanup can interfere with the ionization process.[3]

  • Detergents and Polymers: Contaminants from labware or reagents can cause ion suppression.

Troubleshooting Guides

Issue: Low or inconsistent this compound signal intensity.

This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.

IonSuppressionTroubleshooting start Low/Inconsistent this compound Signal check_is Perform Post-Column Infusion to Confirm Ion Suppression start->check_is is_confirmed Ion Suppression Confirmed? check_is->is_confirmed optimize_sample_prep Optimize Sample Preparation is_confirmed->optimize_sample_prep Yes no_is Investigate Other Issues: - Instrument Sensitivity - Sample Degradation - Low Analyte Concentration is_confirmed->no_is No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Implement Appropriate Internal Standards optimize_chromatography->use_is re_evaluate Re-evaluate Signal use_is->re_evaluate

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation: Comparison of Ion Suppression Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different sample preparation and chromatographic methods in reducing ion suppression for lipid analysis.

Table 1: Comparison of Lipid Extraction Methods for Recovery and Purity

Extraction MethodKey AdvantagesKey DisadvantagesTypical this compound RecoveryNotes on Ion Suppression
Folch "Gold standard" with high recovery for a broad range of lipids.[9]Uses toxic chloroform; labor-intensive.[10]HighGood, but co-extraction of other lipids can still lead to matrix effects.
Bligh & Dyer Well-established, rapid method.[11][12]Also uses chloroform.[10]HighSimilar to Folch, effective but not immune to co-extraction of interfering species.
MTBE Safer (no chloroform); faster and cleaner lipid recovery.[13] The upper organic phase simplifies collection.[13]Potential for water contamination of the organic phase, which can carry over contaminants.[4]Good to HighGenerally provides cleaner extracts, reducing phospholipid-based ion suppression.[13]
Butanol/Methanol (B129727) (BUME) Single-phase extraction.[4]Can be less efficient for a very broad range of lipids compared to biphasic methods.Moderate to HighCan reduce matrix effects.[4]

Table 2: Impact of Chromatographic Techniques on Ion Suppression

Chromatographic MethodPrinciple of SeparationAdvantages for this compound AnalysisImpact on Ion Suppression
Reversed-Phase (RP) LC Separation based on hydrophobicity of fatty acyl chains.[4]Good resolution of this compound molecular species, including isomers.[14]Can separate cardiolipins from more polar interfering species.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on the polarity of the phospholipid headgroup.[15]Good compatibility with ESI-MS.[15] Can separate lipid classes, reducing inter-class ion suppression.[16]Effective at separating cardiolipins from less polar lipids that can cause suppression.
Normal Phase (NP) LC Separation based on polarity.Can prevent some ESI matrix effects.[4]Can also suppress ionization due to the nature of the organic solvents used.[4]

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This protocol is a robust method for total lipid extraction from biological samples.[17][18]

Materials:

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue homogenate) in a glass tube. For a 100 µL sample, add 3.75 mL of chloroform:methanol (2:1, v/v).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate on a shaker for 20-30 minutes at room temperature.

  • Phase Separation: Add 1.25 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for ESI-MS analysis (e.g., isopropanol:methanol 1:1, v/v).

Protocol 2: MTBE-Based Lipid Extraction

This method is a safer and faster alternative to chloroform-based extractions.[13][19]

Materials:

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water (MS-grade)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place the sample (e.g., 200 µL of plasma) in a glass tube.

  • Solvent Addition: Add 1.5 mL of methanol and vortex. Then, add 5 mL of MTBE.

  • Extraction: Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Collect the upper organic phase.

  • Drying: Dry the extract in a vacuum centrifuge or under nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for your LC-MS system.

Protocol 3: Reversed-Phase LC-MS for this compound Analysis

This protocol provides a general framework for the separation of this compound species.[14][20][21]

LC System:

  • Column: C18 or C8 column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[4][20]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic cardiolipins.

MS System:

  • Ionization Mode: Negative ESI.

  • Scan Mode: Full scan or targeted MS/MS (e.g., precursor ion scanning or multiple reaction monitoring).

  • Key Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximal this compound signal.

Visualizations

General Workflow for this compound Analysis

CardiolipinWorkflow sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (e.g., Folch, MTBE) sample->extraction cleanup Optional: Solid Phase Extraction (SPE) for further cleanup extraction->cleanup lc_separation LC Separation (Reversed-Phase or HILIC) extraction->lc_separation Directly if SPE is skipped cleanup->lc_separation ms_detection ESI-MS Detection (Negative Ion Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: Overview of a typical this compound analysis workflow.

Logical Relationships in Mitigating Ion Suppression

MitigationStrategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_internal_standards Internal Standards ion_suppression Ion Suppression sample_prep Remove Interfering Matrix Components ion_suppression->sample_prep Minimize by chromatography Separate Analyte from Interfering Species ion_suppression->chromatography Minimize by internal_standards Compensate for Signal Variability ion_suppression->internal_standards Compensate with dilution Sample Dilution sample_prep->dilution extraction Optimized Extraction (e.g., MTBE) sample_prep->extraction spe Solid Phase Extraction sample_prep->spe gradient Gradient Optimization chromatography->gradient column Column Chemistry (RP, HILIC) chromatography->column sil_is Stable Isotope-Labeled IS internal_standards->sil_is analog_is Structural Analog IS internal_standards->analog_is

Caption: Strategies to minimize and compensate for ion suppression.

References

Optimization of lipid extraction protocols for different biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid extraction experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the lipid extraction process, presented in a question-and-answer format.

Issue 1: Low Lipid Yield

Question: My final lipid extract has a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low lipid recovery is a frequent challenge and can be attributed to several factors throughout the extraction process. Here is a breakdown of potential causes and their corresponding solutions:

  • Incomplete Cell or Tissue Disruption: For lipids to be extracted, they must first be released from the cellular matrix. Insufficient homogenization or cell lysis is a primary cause of poor yield.[1]

    • Solution: Ensure thorough homogenization of tissue samples. For hard tissues, cryogenic grinding after freezing in liquid nitrogen can be effective.[2][3] For cultured cells or microorganisms with tough cell walls, mechanical methods like bead milling or ultrasonication can improve cell rupture.[4]

  • Inappropriate Solvent Choice and Volume: The selection of solvents and their ratios are critical for efficient extraction of the target lipid classes.

    • Solution: A mixture of a nonpolar solvent (like chloroform (B151607) or hexane) and a polar solvent (like methanol (B129727) or isopropanol) is generally effective for a broad range of lipids.[5][6] The Folch and Bligh-Dyer methods, which use a chloroform/methanol mixture, are widely considered gold standards.[7][8] Ensure a sufficient solvent-to-sample ratio is used; a ratio of 20:1 (v/w) is often recommended to ensure complete extraction.[3][9]

  • Insufficient Extraction Time or Repetitions: The duration of contact between the sample and the solvent may not be adequate for complete lipid solubilization.

    • Solution: Increase the extraction time, ensuring adequate agitation to maximize solvent penetration.[4] Performing sequential extractions (at least two to three times) of the sample residue with fresh solvent can significantly increase the yield.[3]

  • High Water Content in the Sample: For nonpolar solvent systems, excess water in the sample can act as a barrier, preventing the solvent from accessing the lipids.[4][10]

    • Solution: For solid samples like tissues or seeds, thorough drying (e.g., freeze-drying or oven drying at low temperatures) to a moisture content of 9-11% can improve extraction efficiency with nonpolar solvents.[4] For liquid samples, adjusting the solvent ratios to account for the water content is crucial, as in the Bligh-Dyer method.[7]

Issue 2: Emulsion Formation During Phase Separation

Question: I am observing a cloudy or milky intermediate layer (emulsion) between the aqueous and organic phases, which is preventing clean separation. What causes this and how can I resolve it?

Answer: Emulsion formation is a common problem, especially with samples rich in proteins and other surfactant-like molecules.[11] An emulsion is a stable mixture of two immiscible liquids, like the organic and aqueous phases in your extraction.[12]

Here are several strategies to break an emulsion:

  • Centrifugation: This is a highly effective method. The centrifugal force will help to separate the phases and often compacts interfering proteins into a solid pellet at the interface.[12] A moderate to high speed (e.g., 3000 x g for 20 minutes) is a good starting point.[12]

  • Salting Out: Adding a salt, such as saturated sodium chloride (brine) or potassium pyrophosphate, increases the ionic strength of the aqueous phase. This reduces the solubility of the organic solvent in the aqueous layer and can help to break the emulsion.[11][12]

  • Gentle Agitation: Instead of vigorous shaking, which can promote emulsion formation, try gently swirling or inverting the separation funnel.[11]

  • Allowing the Sample to Sit: Sometimes, simply letting the mixture stand undisturbed for a period (up to an hour) can allow gravity to separate the phases.[12]

  • pH Adjustment: If the emulsion is stabilized by acidic molecules like free fatty acids, carefully lowering the pH to approximately 2 with a dilute strong acid (e.g., HCl) can neutralize their charge and disrupt the emulsion.[12]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to solubilize the emulsifying agents.[11]

Issue 3: Contamination of the Lipid Extract

Question: I suspect my lipid extract is contaminated with non-lipid molecules (e.g., proteins, sugars) or plasticizers. How can I prevent and remove these contaminants?

Answer: Contamination can interfere with downstream analysis. Here are some common sources and solutions:

  • Non-Lipid Biomolecules: Proteins and polar metabolites from the sample can be carried over into the lipid-containing organic phase.

    • Solution: The "washing" step in methods like Folch and Bligh-Dyer, where the initial extract is mixed with a salt solution (e.g., 0.9% NaCl), is crucial for removing these contaminants into the aqueous phase.[3][13] For protein contamination in particular, centrifugation after homogenization can help pellet a significant portion of the protein.[14]

  • Plasticizers and Other External Contaminants: Phthalates and other plasticizers can leach from plastic labware into the organic solvents.

    • Solution: Use glass tubes, vials, and syringes whenever possible. If plasticware is unavoidable, ensure it is resistant to the organic solvents you are using.[3] Always use high-purity solvents, as contaminants can be present even in new solvent bottles.[15][16]

  • Lipid Degradation Products: Lipids, especially those with unsaturated fatty acids, are prone to oxidation.

    • Solution: Perform extractions at low temperatures (on ice) to minimize enzymatic activity.[3][17] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative damage.[2][17] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) and store the final lipid extracts at -20°C or -80°C under nitrogen.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method should I choose for my sample type?

A1: The optimal extraction method is highly dependent on the biological sample and the target lipid classes.

  • Folch Method: Generally preferred for solid tissues, especially those with higher lipid content (>2%), as it uses a larger solvent-to-sample ratio.[5][7][8]

  • Bligh & Dyer Method: Advantageous for biological fluids or samples with high water content.[7][8]

  • Methyl-tert-butyl ether (MTBE) Method (Matyash Method): A safer alternative to chloroform-based methods. A key advantage is that the lipid-containing organic phase is the upper layer, which simplifies collection and reduces the risk of contamination from the protein interface.[5][18] This method is efficient for extracting sphingolipids.[19]

  • Butanol/Methanol (BUME) Method: Has shown high lipid coverage and reproducibility for adipose tissue and heart tissue.[20]

Recent studies emphasize that tissue-specific protocols are highly valuable for comprehensive lipidomics.[20][21] For example, one study found the MTBE method to be most effective for liver tissue, while the BUME method was optimal for adipose and heart tissue.[20]

Q2: How should I prepare my biological sample before lipid extraction?

A2: Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Tissues: Should be processed as quickly as possible after collection to prevent lipid degradation.[2] If immediate extraction is not possible, samples should be rapidly frozen in liquid nitrogen and stored at -80°C.[2] Hard tissues should be pulverized while frozen.[2]

  • Cultured Cells: Cell pellets should be washed to remove residual media.[22] A minimum of 10 million cells is often recommended for sufficient signal in mass spectrometry-based analyses.[22]

  • Plasma/Serum: Samples should be thawed on ice immediately before extraction.[22]

Q3: How should I store my lipid extracts?

A3: Lipid extracts should not be stored in a dry state, as this increases the risk of oxidation.[2] They should be stored dissolved in an organic solvent mixture (e.g., chloroform/methanol) in glass vials with Teflon-lined caps.[2] For long-term storage, flushing the vial with nitrogen before sealing and storing at -70°C or lower is recommended.[2] Adding a small amount of an antioxidant like BHT can also help preserve the lipids.[2]

Q4: Can I use a single-phase extraction method instead of a two-phase (biphasic) method?

A4: Yes, single-phase (or monophasic) extraction methods exist. These methods use a solvent system that solubilizes lipids while precipitating proteins, which are then removed by centrifugation.[7][18] They offer a simpler and often faster workflow by eliminating the need for phase separation.[18] However, their effectiveness can be highly dependent on the polarity of the solvent and the target lipid classes. For example, polar solvents like methanol or acetonitrile (B52724) are inefficient at extracting nonpolar lipids such as triglycerides and cholesteryl esters.[23]

Data Presentation: Comparison of Lipid Extraction Methods

The following tables summarize the performance of common lipid extraction methods based on various parameters.

Table 1: General Comparison of Key Lipid Extraction Methods

MethodKey SolventsPrimary ApplicationAdvantagesDisadvantages
Folch Chloroform, Methanol, WaterSolid tissues, high-lipid samples[7][8]High extraction efficiency, well-established[8]Uses toxic chlorinated solvents, denser lipid layer is on the bottom[5][8]
Bligh & Dyer Chloroform, Methanol, WaterBiological fluids, high-water content samples[7][8]Rapid, efficient for wet samples[5]Uses toxic chlorinated solvents, potential for protein contamination of lower phase[24]
MTBE (Matyash) Methyl-tert-butyl ether, Methanol, WaterGeneral lipidomics, safer alternative to chloroform[9]Less toxic, lipid-rich organic phase is the upper layer[5][18]High volatility of MTBE can affect reproducibility, may have lower recovery for some polar lipids[5][21]
BUME Butanol, MethanolTissue lipidomics (e.g., adipose, heart)[20]Good reproducibility and lipid coverage for specific tissues[20]Can have unsatisfactory recovery for more polar lipid classes[18]

Table 2: Tissue-Specific Optimized Extraction Methods

Tissue TypeOptimal MethodRationale / Findings
Adipose Tissue Butanol:Methanol (BUME) (3:1)Achieved the highest lipid coverage, yield, and reproducibility in a comparative study.[20]
Liver Tissue Methyl-tert-butyl ether (MTBE) with ammonium (B1175870) acetateFound to be the most effective for liver in a comprehensive evaluation of six methods.[20]
Heart Tissue Butanol:Methanol (BUME) (1:1)Provided the best results for heart tissue in terms of lipid coverage and reproducibility.[20]
Brain, Spleen, Plasma FolchDemonstrated to be the optimum method in terms of efficacy and reproducibility for these sample types in a mouse study.[21]

Experimental Protocols

1. Folch Method for Tissue Samples

This protocol is adapted for the extraction of total lipids from tissue.[13]

  • Homogenization: Weigh approximately 1 gram of fresh or frozen tissue. Homogenize the tissue in 20 mL of a 2:1 (v/v) chloroform/methanol mixture using a mechanical homogenizer.

  • Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate through filter paper or centrifuge the sample to pellet the solid residue. Collect the liquid phase.

  • Washing: Transfer the liquid phase to a separation funnel. Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of liquid phase). Shake vigorously for 1 minute and then allow the phases to separate.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, into a clean glass tube.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform or a chloroform/methanol mixture and store at -20°C or lower.[3]

2. Bligh & Dyer Method for Biological Fluids (e.g., Plasma)

This protocol is a modification of the original method, suitable for smaller volumes.

  • Initial Mixture: To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) chloroform/methanol mixture. Vortex thoroughly for 1 minute to create a single-phase mixture.

  • Induce Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at room temperature to facilitate phase separation. Three layers will be visible: a top aqueous (methanol/water) layer, a lower organic (chloroform) layer containing the lipids, and a disc of precipitated protein at the interface.

  • Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new glass tube, being careful not to disturb the protein pellet.

  • Drying and Storage: Evaporate the chloroform under a stream of nitrogen. Resuspend the lipid extract in an appropriate solvent for storage or downstream analysis.

3. MTBE Method for Cultured Cells

This protocol is adapted from Matyash et al. and is suitable for cell pellets.[9]

  • Cell Pellet Preparation: Start with a washed cell pellet containing at least 10 million cells.

  • Methanol Addition: Add 300 µL of methanol to the cell pellet and vortex to resuspend.

  • MTBE Addition: Add 1 mL of MTBE and vortex for 1 hour at room temperature.

  • Phase Separation: Add 250 µL of water and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at room temperature. Two distinct phases will form.

  • Collection: The upper organic phase contains the lipids. Carefully transfer the upper phase to a new glass tube.

  • Re-extraction (Optional): To improve yield, the lower aqueous phase can be re-extracted with an additional volume of MTBE.

  • Drying and Storage: Evaporate the MTBE from the collected organic phase under a stream of nitrogen and store appropriately.

Mandatory Visualization

TroubleshootingWorkflow start Start: Lipid Extraction Issue issue_yield Low Lipid Yield? start->issue_yield issue_emulsion Emulsion Formation? issue_yield->issue_emulsion No sol_yield_lysis Improve Cell/Tissue Lysis (e.g., Sonication, Cryo-grinding) issue_yield->sol_yield_lysis Yes issue_contam Contamination Suspected? issue_emulsion->issue_contam No sol_emulsion_centrifuge Centrifuge Sample issue_emulsion->sol_emulsion_centrifuge Yes sol_contam_wash Ensure Proper Washing Step (e.g., with 0.9% NaCl) issue_contam->sol_contam_wash Yes end End: Optimized Protocol issue_contam->end No sol_yield_solvent Optimize Solvent System (Type, Volume, Ratio) sol_yield_lysis->sol_yield_solvent sol_yield_time Increase Extraction Time or Perform Re-extractions sol_yield_solvent->sol_yield_time sol_yield_dry Dry Sample Adequately (if using nonpolar solvents) sol_yield_time->sol_yield_dry sol_yield_dry->end sol_emulsion_salt Add Salt (Salting Out) sol_emulsion_centrifuge->sol_emulsion_salt sol_emulsion_agitate Use Gentle Agitation sol_emulsion_salt->sol_emulsion_agitate sol_emulsion_ph Adjust pH sol_emulsion_agitate->sol_emulsion_ph sol_emulsion_ph->end sol_contam_glass Use Glassware Instead of Plastic sol_contam_wash->sol_contam_glass sol_contam_bht Add Antioxidant (BHT) & Work at Low Temperature sol_contam_glass->sol_contam_bht sol_contam_bht->end

Caption: Troubleshooting workflow for common lipid extraction issues.

OptimizationWorkflow start Define Sample & Target Lipids select_method Select Initial Protocol (e.g., Folch, MTBE) start->select_method prepare_sample Sample Preparation (Homogenize/Wash/Dry) select_method->prepare_sample extract Perform Extraction prepare_sample->extract analyze Analyze Yield & Purity (e.g., Gravimetric, LC-MS) extract->analyze evaluate Results Meet Criteria? analyze->evaluate optimize Optimize Parameters: - Solvent Ratio - Temperature - Time evaluate->optimize No finalize Finalize Protocol evaluate->finalize Yes optimize->extract

Caption: Experimental workflow for lipid extraction protocol optimization.

References

Addressing the non-specific binding of fluorescent probes in cardiolipin imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of fluorescent probes in cardiolipin imaging.

Troubleshooting Guide

High background fluorescence and off-target signals are common challenges in this compound imaging that can obscure accurate interpretation of results. This guide provides a systematic approach to troubleshoot and minimize non-specific binding.

Issue 1: High Background Fluorescence Across the Sample

High background fluorescence can make it difficult to distinguish the specific this compound signal from noise.

Potential Causes & Solutions

  • Probe Concentration is Too High: An excess of unbound probe can lead to high background.

    • Troubleshooting Step: Perform a probe concentration titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of serial dilutions.

    • Expected Outcome: Reduced background signal while maintaining a strong, specific signal.

  • Inadequate Washing: Insufficient washing may not effectively remove all unbound probe.

    • Troubleshooting Step: Increase the number and duration of wash steps after probe incubation. Using a buffer containing a mild detergent, such as Tween 20, can aid in the removal of unbound probes.[1][2]

    • Expected Outcome: Lower background signal across the entire sample.[1]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal.

    • Troubleshooting Step: Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence.[1] If significant, consider using a probe with a different excitation/emission spectrum or employing a commercial autofluorescence quenching kit.

    • Expected Outcome: A clear distinction between the probe's signal and the sample's natural fluorescence.

Experimental Workflow for Optimizing Probe Concentration

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_image Imaging & Analysis cluster_result Outcome prep_samples Prepare identical samples (e.g., cells on coverslips) dilutions Prepare a 5-point serial dilution of the fluorescent probe prep_samples->dilutions stain Apply a different probe dilution to each sample dilutions->stain wash Perform standardized washing steps stain->wash image Image all samples using identical microscope settings wash->image analyze Measure mean fluorescence intensity of signal and background image->analyze calculate Calculate signal-to-noise ratio for each dilution analyze->calculate optimal Select dilution with the highest signal-to-noise ratio calculate->optimal

Caption: Workflow for probe concentration optimization.

Issue 2: Off-Target Staining in Other Cellular Compartments

Fluorescent signal appearing in cellular compartments other than the mitochondria, where this compound is predominantly found, indicates off-target binding.

Potential Causes & Solutions

  • Probe Selectivity: Some probes have inherent limitations in their selectivity for this compound over other anionic phospholipids.[3][4][5]

    • Troubleshooting Step: If using a probe known for lower selectivity, such as 10-N-nonyl acridine (B1665455) orange (NAO), consider switching to a more selective probe like HKCL-1M or TTAPE-Me.[3][5][6]

    • Expected Outcome: Signal localized primarily to the mitochondria.

  • Dependence on Mitochondrial Membrane Potential (Δψm): The accumulation of certain probes in the mitochondria is dependent on the mitochondrial membrane potential.[3][4] Changes in Δψm can lead to probe mislocalization.

    • Troubleshooting Step: Use a probe that is independent of Δψm for mitochondrial retention, such as HKCL-1M.[3][4] To test for Δψm dependence, treat cells with a mitochondrial uncoupler like FCCP and observe the probe's localization.

    • Expected Outcome: Consistent mitochondrial staining even after treatment with FCCP.

  • Electrostatic Interactions: Positively charged probes can non-specifically bind to negatively charged cellular components.

    • Troubleshooting Step: Optimize the blocking step before probe incubation. While traditionally used in immunofluorescence, a blocking agent like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding of fluorescent probes.[1][7]

    • Expected Outcome: A reduction in non-specific binding to other cellular structures.

Logical Flow for Probe Selection

G start Start: Off-Target Staining Observed check_probe Is the probe known for low selectivity (e.g., NAO)? start->check_probe switch_probe Switch to a more selective probe (e.g., HKCL-1M, TTAPE-Me) check_probe->switch_probe Yes check_potential Is probe accumulation dependent on Δψm? check_probe->check_potential No end End: Improved Localization switch_probe->end use_independent Use a Δψm-independent probe check_potential->use_independent Yes optimize_blocking Optimize blocking step (e.g., with BSA) check_potential->optimize_blocking No use_independent->end optimize_blocking->end

Caption: Decision tree for addressing off-target staining.

Quantitative Data Summary

The choice of a fluorescent probe is critical for accurate this compound imaging. The following table summarizes key quantitative data for commonly used and newer generation probes.

ProbeBinding Affinity (Kd) for this compoundSelectivityDependence on ΔψmPhotostability
10-N-nonyl acridine orange (NAO) 3.17 ± 0.87 μM[3]Low[3][5]Dependent[3]Low[3]
HKCL-1M 1.41 ± 0.30 μM[3]High[3][4]Independent[3][4]High[3]
TTAPE-Me Not explicitly stated, but shows strong bindingHigh selectivity over other mitochondrial lipids reported[5][6]Not explicitly statedNot explicitly stated

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with a this compound-specific fluorescent probe.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the probe to the optimized working concentration in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for the time recommended by the probe manufacturer (typically 15-30 minutes) at 37°C in a CO2 incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen probe.

Protocol 2: Control Experiment for Mitochondrial Membrane Potential (Δψm) Dependence

This protocol is designed to test whether a probe's mitochondrial localization is dependent on the mitochondrial membrane potential.

  • Cell Staining: Stain two separate sets of cells with the this compound probe according to Protocol 1.

  • FCCP Treatment: After the washing steps, treat one set of cells with an optimized concentration of carbonyl cyanide m-chlorophenyl hydrazone (FCCP) for 15-30 minutes to dissipate the mitochondrial membrane potential. The other set of cells should be treated with a vehicle control (e.g., DMSO).

  • Co-staining (Optional): To confirm the loss of Δψm, a Δψm-dependent dye like TMRM or MitoTracker Red CMXRos can be used as a control.

  • Imaging: Image both the FCCP-treated and control cells.

  • Analysis: Compare the mitochondrial localization of the this compound probe in the treated and control cells. A significant decrease or delocalization of the signal in the FCCP-treated cells indicates a dependence on Δψm.

Frequently Asked Questions (FAQs)

Q1: My negative control (cells without probe) shows a signal in the same channel as my probe. What should I do?

A1: This indicates autofluorescence. You can address this by:

  • Imaging at a different wavelength if your microscope setup allows.

  • Using a probe with a different excitation and emission spectrum that does not overlap with the autofluorescence.

  • Applying a commercially available autofluorescence quenching reagent.

Q2: Can I fix my cells after staining with a this compound probe?

A2: This depends on the probe. Some probes, like HKCL-1M, are compatible with fixation using paraformaldehyde (PFA).[3] However, other probes may be washed out or their fluorescence may be quenched by fixation. It is crucial to check the manufacturer's instructions or validate the fixation compatibility for your specific probe.

Q3: How does the presence of other mitochondrial proteins that bind to this compound affect probe binding?

A3: This is a valid concern as proteins like cytochrome c have a high affinity for this compound.[3][4] Some advanced probes, such as HKCL-1, have been shown to effectively compete with cytochrome c for this compound binding.[3][4] When using less selective probes, be aware that the signal may be influenced by the presence of these proteins.

Q4: What is the optimal signal-to-noise ratio I should aim for?

A4: The ideal signal-to-noise ratio allows for clear discrimination of the specific signal from the background. While there is no universal value, a higher ratio is always desirable. You can improve your signal-to-noise ratio by optimizing probe concentration, improving washing steps, and choosing a bright and photostable probe.[8][9][10][11]

Q5: The fluorescence signal from my probe is bleaching very quickly. How can I minimize this?

A5: Photobleaching can be minimized by:

  • Using a more photostable probe, such as HKCL-1M, which has been shown to be more resistant to photobleaching than NAO.[3]

  • Reducing the exposure time and excitation light intensity during imaging.

  • Using an anti-fade mounting medium if you are imaging fixed cells.

References

Technical Support Center: Analysis of Cardiolipin from Low-Abundance Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cardiolipin (CL), a key mitochondrial phospholipid. This resource is designed for researchers, scientists, and drug development professionals working with low-abundance samples where efficient extraction and sensitive detection are critical. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the yield and accuracy of your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with low-abundance this compound samples?

This compound is a low-abundance phospholipid primarily located in the inner mitochondrial membrane.[1][2][3] The main challenges in its analysis from limited samples, such as small biopsies or cell cultures, include:

  • Low starting material: Tissues and cells have a low concentration of this compound to begin with.[1][2]

  • Extraction inefficiency: Losses can occur during the lipid extraction and phase separation steps.

  • Co-extraction of interfering substances: Complex biological samples contain a multitude of other lipids and molecules that can interfere with detection.

  • Analyte degradation: The unsaturated fatty acid chains of this compound are susceptible to oxidation.[2]

  • Detection sensitivity: The low amount of this compound may be below the detection limit of certain analytical methods.

Q2: Which lipid extraction method is best for maximizing this compound yield from small samples?

The choice of extraction method is a critical step. While the Folch and Bligh & Dyer methods are widely used, other techniques may offer advantages for low-abundance samples.[2][3]

  • Folch and Bligh & Dyer: These classic methods use a chloroform (B151607)/methanol (B129727) solvent system to partition lipids into an organic phase.[2][3][4] A key consideration is maintaining the correct solvent ratios to prevent the loss of polar lipids like this compound.[4]

  • Butanol/Methanol (BUME) Method: This method utilizes butanol and methanol for a single-phase extraction, which can be simpler and reduce sample handling steps.[2][3]

  • Methyl-tert-butyl ether (MTBE) Method: This method is noted for being faster and safer, with the lipid-containing organic phase forming the upper layer, which can simplify collection and minimize loss.[4] It has been shown to have similar or better recovery for many lipid classes compared to Folch or Bligh & Dyer and is suitable for small sample amounts (e.g., 2.5 mg of tissue).[4]

Q3: How can I improve the sensitivity of my this compound detection?

For low-abundance samples, highly sensitive detection methods are essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most established and highly sensitive method for both quantification and qualitative analysis of this compound species.[2] Techniques like electrospray ionization (ESI) are "soft" ionization methods that prevent significant fragmentation of the this compound molecule.[2] Using a stable isotope-labeled internal standard is crucial for accurate quantification and to account for losses during sample preparation.[2][3]

  • Fluorometry: This method can be a simpler and more accessible alternative to MS.[5] It involves using fluorescent probes that specifically bind to this compound. For instance, a technique involving a fluorescence-labeled derivative of this compound has been developed to detect subnanomolar levels.[1][6] Commercially available kits can detect as low as 0.2 nmol of this compound.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound signal in LC-MS Inefficient extraction.Optimize your extraction protocol. Consider trying the MTBE or BUME methods which can be more efficient for small samples.[2][4] Ensure correct solvent ratios are used.
Sample loss during preparation.Use a this compound-specific internal standard (e.g., tetramyristoyl this compound (CL(14:0)4)) added at the beginning of the extraction to normalize for any losses.[2][7]
Poor ionization efficiency.Optimize MS source parameters. The use of modifiers like piperidine (B6355638) in the mobile phase has been shown to increase the ionization efficiency of this compound.[8] Analyze for both singly and doubly charged ions, as this can improve sensitivity.[2]
This compound degradation.Minimize sample exposure to air and light to prevent oxidation. Work on ice and use antioxidants if necessary. Process samples quickly.
High variability between replicate samples Inconsistent sample handling.Ensure precise and consistent pipetting and solvent additions for all samples. Automate steps where possible.
Matrix effects in MS analysis.Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects.[2][3] Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[2][3]
Poor chromatographic peak shape Inappropriate column chemistry or mobile phase.For this compound separation, reversed-phase chromatography is commonly used.[3] Hydrophilic interaction liquid chromatography (HILIC) is also becoming popular as it separates based on the polarity of the headgroup.[3][9]
Sample overload.Inject a smaller volume or dilute the sample.
Quantification is not reproducible Lack of a suitable internal standard.Always use a this compound-specific internal standard for accurate quantification.[2][3]
Non-linear detector response.Generate a calibration curve with a range of concentrations that brackets your expected sample concentration.

Data Presentation: Comparison of Analytical Techniques

Technique Advantages Disadvantages Qualitative Information?
LC-MS High throughput, high sensitivity and selectivity; the best-established method.[2]Can disregard cellular heterogeneity; requires expertise for interpretation.[2]Yes
Shotgun Lipidomics High reproducibility; no need for prior chromatographic separation.[2]Lower chromatographic resolution than LC-MS methods.[2]Yes
Fluorometry (e.g., with NAO) Inexpensive, easy to use, and rapid.[2][5]There is some conflict in the scientific community regarding the reliability of probes like NAO; not recommended for clinical samples.[2]No
Thin-Layer Chromatography (TLC) Inexpensive and easy to use; allows for the separation of complex mixtures.[2]Separation is limited by the plate length; limited reproducibility.[2]No

Experimental Protocols

Lipid Extraction using the Bligh & Dyer Method (Modified)

This protocol is a widely used method for extracting lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v). For every 1 g of tissue, use 3 mL of solvent.

  • Internal Standard: Add a known amount of a this compound internal standard (e.g., CL(14:0)4) to the homogenate.[7]

  • Phase Separation: Add chloroform and water to the homogenate so that the final solvent ratio is chloroform:methanol:water (2:2:1.8, v/v/v). Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to separate the phases (e.g., 2000 x g for 10 minutes).

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this layer using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for your downstream analysis (e.g., chloroform:methanol 1:1, v/v for storage or mobile phase for LC-MS).[10]

This compound Analysis by LC-MS

This is a general workflow for the analysis of this compound by LC-MS.

  • Chromatographic Separation:

    • Use a suitable HPLC or UHPLC column, such as a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase system. For example, Mobile Phase A could be water with 0.2% formic acid and 200 mM ammonium (B1175870) formate, and Mobile Phase B could be acetonitrile (B52724) with 0.2% formic acid.[9] The gradient will depend on the specific column and instrument but generally involves increasing the proportion of the organic mobile phase over time.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode, as this compound readily forms [M-H]⁻ or [M-2H]²⁻ ions.

    • Acquire data in full scan mode to identify the various this compound species present in the sample.

    • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity, targeting the m/z of your this compound species of interest and the internal standard.

  • Data Analysis:

    • Identify this compound species based on their accurate mass and retention time compared to standards.

    • Quantify the amount of each this compound species by comparing its peak area to the peak area of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Low-Abundance Sample (e.g., Biopsy, Cells) add_is Add Internal Standard (e.g., CL(14:0)4) sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_sep LC Separation (Reversed-Phase) dry_recon->lc_sep Inject ms_detect MS Detection (ESI, Negative Mode) lc_sep->ms_detect Elute data_proc Data Processing ms_detect->data_proc Acquire Spectra quant Quantification of This compound Species data_proc->quant Analyze qual Identification of This compound Profile data_proc->qual Analyze

Caption: Workflow for LC-MS based analysis of this compound from low-abundance samples.

troubleshooting_logic start Low this compound Yield? check_extraction Was an optimized extraction method used (e.g., MTBE)? start->check_extraction Yes check_is Was a CL-specific internal standard added at the start? check_extraction->check_is Yes solution_extraction Action: Test alternative extraction methods like MTBE. check_extraction->solution_extraction No check_detection Is the detection method sensitive enough (e.g., LC-MS)? check_is->check_detection Yes solution_is Action: Incorporate an internal standard for normalization. check_is->solution_is No solution_detection Action: Switch to a more sensitive technique like LC-MS or a validated fluorescence assay. check_detection->solution_detection No end Yield Improved check_detection->end Yes solution_extraction->end solution_is->end solution_detection->end

References

Refining data analysis workflows for complex cardiolipin lipidomics data.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining Cardiolipin Lipidomics Data Analysis

Welcome to the technical support center for this compound lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining data analysis workflows for complex this compound data. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative diagrams to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the this compound analysis workflow to ensure data quality?

A1: The most critical steps are sample preparation, the choice of internal standards, chromatographic separation, and data normalization.[1] Inadequate sample preparation can introduce contaminants or lead to lipid degradation.[2] The complexity of this compound species requires appropriate internal standards for accurate quantification.[1] Effective chromatographic separation is essential to resolve isobaric species, and robust data normalization is crucial to correct for technical variability.[3][4]

Q2: Which type of liquid chromatography is best for this compound analysis?

A2: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used.[5]

  • Reversed-phase LC is the most common method and separates this compound species based on the hydrophobicity of their fatty acyl chains.[5]

  • HILIC separates lipids based on the polarity of their headgroups and is highly compatible with electrospray ionization (ESI) mass spectrometry.[5] The choice depends on the specific research question and the complexity of the lipid extract.

Q3: How do I choose the right internal standard for quantification?

A3: Quantification of this compound is challenging due to the large number of molecular species.[1] Ideally, a stable isotope-labeled internal standard with identical chemical properties to the analyte should be used.[6] However, given the diversity of this compound species, using a commercially available mix of this compound standards with different fatty acyl chains is a practical approach.[1] This helps to account for differences in chromatographic separation and ionization efficiencies between species.[1] A common non-endogenous internal standard used is tetramyristoyl-cardiolipin (CL(14:0)₄).[1]

Q4: What are common software tools used for processing this compound lipidomics data?

A4: Several proprietary and open-source software packages are available. Proprietary software is often supplied by the mass spectrometer vendor (e.g., LipidView).[1] Open-source options like MZmine are also widely used for processing raw LC-MS data.[1] For pathway analysis and data interpretation, tools like BioPAN can be utilized.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound data.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column contamination.[8]2. Inappropriate injection solvent.[8]3. Column void or degradation.[8]4. Extra-column volume (e.g., long tubing).[8]1. Flush the column using the manufacturer's recommended procedure.[9] Consider using a guard column.[9]2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[9]3. Replace the column if it's old or has been used extensively.4. Minimize the length and diameter of tubing between the injector, column, and detector.[8]
High Background Noise or Contamination in Blanks 1. Contaminated solvents or reagents.[10]2. Carryover from a previous injection.[10]3. Contamination of the ion source.[10]1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[9]2. Implement a robust needle wash protocol between samples. Inject additional blank runs after high-concentration samples.[11]3. Clean the ion source according to the manufacturer's guidelines.[10]
Inconsistent Retention Times 1. Inadequate column equilibration.[12]2. Changes in mobile phase composition.[10]3. Fluctuations in column temperature.[12]4. Pump or system pressure fluctuations.[10]1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each run.[12]2. Prepare fresh mobile phases daily and ensure they are properly mixed and degassed.[9]3. Use a column oven to maintain a stable temperature.[12]4. Check for leaks in the LC system and ensure pump seals are in good condition.[11]
Low Signal Intensity or Poor Ionization 1. Ion suppression from co-eluting compounds (matrix effects).[2]2. Suboptimal ion source settings.[11]3. Sample degradation.[2]1. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.[8] Adjust chromatography to better separate cardiolipins from interfering matrix components.2. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[11]3. Ensure proper sample storage (at -80°C) and avoid repeated freeze-thaw cycles.[13] Process samples on ice.
Difficulty in Normalizing Data Across Batches 1. Batch effects due to instrument performance variation over time.2. Inconsistent sample preparation or extraction efficiency.3. Inappropriate normalization strategy.[14]1. Run quality control (QC) samples (pooled from all experimental samples) periodically throughout the analytical sequence to monitor and correct for instrument drift.[15]2. Use a consistent protocol and include a robust internal standard in every sample to account for extraction variability.[4]3. Evaluate different normalization strategies (e.g., internal standard-based, total ion chromatogram, or probabilistic quotient normalization) to find the one that minimizes variance in QC samples.[3][15][16]

Experimental Protocols & Data

Protocol: LC-MS/MS for this compound Quantification

This protocol outlines a standard method for the extraction and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

  • Start with a known quantity of sample (e.g., cell pellet or tissue homogenate).

  • Add an internal standard mixture, such as this compound Mix I from Avanti Polar Lipids, to each sample before extraction.[17]

  • Add chloroform:methanol (B129727) (1:1, v/v) as the extraction solvent.[17]

  • Vortex thoroughly and sonicate in a bath sonicator to ensure complete lipid extraction.[17]

  • Centrifuge to pellet the solid material.

  • Collect the supernatant (the lipid-containing organic phase).

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).[17]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).[18]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute the hydrophobic this compound species.

    • Flow Rate: 0.2-0.4 mL/min.[18]

    • Column Temperature: 40-50°C.[19]

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[17]

    • Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification or data-dependent acquisition for untargeted profiling.

    • Scan Range: A typical m/z range for cardiolipins is 600-1600.

    • Key Parameters: Optimize capillary voltage, source temperature, and collision energy for this compound species.

3. Data Processing and Quantification

  • Process the raw data using appropriate software (e.g., MZmine, vendor software).[1]

  • Identify this compound species based on their precursor ion m/z and characteristic fragment ions.

  • Quantify the peak area for each this compound species and the corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Normalize the data to the initial sample amount (e.g., protein concentration or cell number).

Quantitative Data Presentation

The following table provides an example of how to present quantitative this compound data, comparing different treatment groups. Data is represented as mean ± standard deviation (in pmol/mg protein).

This compound Species Control Group Treatment A Treatment B p-value
CL (18:2)₄150.2 ± 12.5125.8 ± 10.198.7 ± 8.9<0.01
CL (18:1)(18:2)₃85.6 ± 7.895.3 ± 9.2110.4 ± 11.5<0.05
CL (16:0)(18:2)₃45.1 ± 5.243.9 ± 4.846.2 ± 5.5>0.05
Monolysothis compound (MLCL) (18:2)₃5.3 ± 1.115.8 ± 2.525.1 ± 3.4<0.001
Total CL 286.2 ± 20.1 265.0 ± 18.7 255.3 ± 21.0 <0.05
MLCL/CL Ratio 0.018 ± 0.004 0.060 ± 0.009 0.098 ± 0.012 <0.001

Visualizations: Workflows and Pathways

This compound Analysis Workflow

The following diagram illustrates the general experimental workflow for this compound lipidomics analysis, from sample collection to biological interpretation.[1]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction Homogenization LC LC Separation (e.g., Reversed-Phase) Extraction->LC Injection MS MS/MS Analysis (Negative ESI) LC->MS Ionization Processing Data Processing (Peak Picking, Alignment) MS->Processing Raw Data Quant Identification & Quantification Processing->Quant Stats Statistical Analysis Quant->Stats Biointerpretation Biological Interpretation & Pathway Analysis Stats->Biointerpretation

This compound analysis workflow.
This compound's Role in Apoptosis Signaling

This diagram shows the involvement of this compound in the intrinsic apoptosis pathway, particularly its interaction with Bcl-2 family proteins and cytochrome c.[20][21][22]

G cluster_mito Mitochondrion cluster_imm Inner Membrane cluster_omm Outer Membrane CL This compound (CL) CL_ox Oxidized CL CytC_bound Cytochrome c (Bound) CytC_free Cytochrome c (Released) CytC_bound->CytC_free Release Bax Bax/Bak Bax->CytC_free Pore Formation CL_ox->CytC_bound Promotes Dissociation CL_ox->Bax Recruitment Stress Apoptotic Stress (e.g., ROS) Stress->CL Oxidation tBid tBid tBid->Bax Activation Casp8 Caspase-8 Casp8->tBid Cleavage Apoptosome Apoptosome Formation CytC_free->Apoptosome Activation of Apaf-1 Apoptosis Apoptosis Apoptosome->Apoptosis Caspase Cascade

This compound in apoptosis signaling.
Troubleshooting Logic for Data Normalization

This diagram provides a logical workflow for selecting an appropriate data normalization strategy.

G Start Start: Choose Normalization Strategy QC_Check Are Quality Control (QC) samples included in the run? Start->QC_Check IS_Check Were robust internal standards (IS) used? QC_Check->IS_Check Yes No_QC Strongly recommend re-running with QC samples QC_Check->No_QC No Norm_IS Normalize to IS IS_Check->Norm_IS Yes Norm_Total Normalize to Total Ion Current (TIC) or Sum IS_Check->Norm_Total No Eval_QC Evaluate: Does normalization reduce variance in QCs? Norm_IS->Eval_QC Norm_PQN Use Probabilistic Quotient Normalization (PQN) Norm_Total->Norm_PQN If TIC is unstable Norm_Total->Eval_QC Norm_PQN->Eval_QC Success Proceed with Statistical Analysis Eval_QC->Success Yes Re_Eval Re-evaluate: Try alternative normalization method Eval_QC->Re_Eval No Re_Eval->IS_Check

Logic for data normalization.

References

Validation & Comparative

Validating Cardiolipin Identification in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification of cardiolipins (CLs), a unique class of phospholipids (B1166683) vital to mitochondrial function, is a significant challenge in lipidomics.[1][2][3] Given their complex structure with four fatty acyl chains, researchers often face ambiguity in mass spectrometry data.[2][3] This guide provides a comparative overview of the primary methods for validating cardiolipin identification, offering insights into their principles, experimental protocols, and relative performance to aid researchers, scientists, and drug development professionals.

Aberrant this compound profiles are linked to a variety of pathologies, including cardiovascular and neurological disorders, making their precise measurement critical for both basic research and clinical applications.[1]

Key Validation Methodologies

The robust identification of cardiolipins relies on a multi-faceted approach, combining chromatographic separation with various mass spectrometry techniques. The most common strategies include tandem mass spectrometry (MS/MS) for structural elucidation, high-resolution mass spectrometry (HRMS) for accurate mass determination, and comparison with known standards.

1. Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem MS is a powerful technique for the structural characterization of cardiolipins.[4] By inducing fragmentation of a selected precursor ion, MS/MS generates a unique fragmentation pattern that serves as a fingerprint for the molecule.

  • Principle: In negative-ion mode, cardiolipins typically form doubly charged precursor ions [M-2H]²⁻. Collision-induced dissociation (CID) of these ions yields characteristic fragment ions corresponding to the loss of fatty acyl chains as free fatty acids or ketenes.[2] Further fragmentation can reveal the composition of the diacylglycerophosphate and monoacylglycerol phosphate (B84403) backbones.[5]

  • Advantages: Provides detailed structural information, enabling the identification of the constituent fatty acyl chains.[4][5]

  • Limitations: Can be complex to interpret for samples with numerous co-eluting this compound species.[3]

2. High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and distinguishing between isobaric species.

  • Principle: Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers can achieve mass accuracies of less than 5 ppm.[6][7][8] This level of precision allows for the confident assignment of a molecular formula to a detected ion.

  • Advantages: High confidence in elemental composition, which significantly reduces the number of potential false positives.[6][7]

  • Limitations: Does not provide structural information about the fatty acyl chain composition on its own.

3. Chromatographic Co-elution with Standards

This classic method involves comparing the retention time of a putative this compound peak with that of a known, commercially available this compound standard.

  • Principle: When analyzed under identical liquid chromatography (LC) conditions, an unknown compound and an authentic standard should elute at the same time.

  • Advantages: A straightforward and reliable method for confirming the identity of a specific this compound species.

  • Limitations: Dependent on the availability of appropriate standards, which can be limited for less common this compound species.

4. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

A more recent advancement, IMS-MS adds another dimension of separation based on the ion's size, shape, and charge.

  • Principle: Ions are separated based on their drift time through a gas-filled chamber. This technique can resolve isomers and separate cardiolipins from other lipid classes.[9][10]

  • Advantages: Enhanced separation of complex mixtures and the ability to distinguish between structurally similar this compound species.[9][10]

  • Limitations: A newer technique, and instrumentation may not be as widely available.

Comparison of Validation Methods

The following table summarizes the key characteristics of each validation method to assist in selecting the most appropriate technique for a given research question.

MethodConfidence LevelThroughputPrimary ApplicationKey Performance Metric
Tandem MS (MS/MS) HighMediumStructural elucidation of fatty acyl chainsCharacteristic fragmentation pattern
High-Resolution MS (HRMS) HighHighConfirmation of elemental compositionMass accuracy (< 5 ppm)[6][7][8]
Co-elution with Standards HighLowConfirmation of specific CL speciesIdentical retention time
Ion Mobility MS (IMS-MS) Very HighMediumSeparation of isomers and complex mixturesCollision cross-section (CCS) values

Experimental Protocols & Workflows

Workflow for this compound Validation

A typical workflow for the confident identification of cardiolipins integrates several of the techniques described above.

This compound Validation Workflow General Workflow for this compound Identification and Validation cluster_0 Data Acquisition cluster_1 Initial Identification cluster_2 Validation & Confirmation A Lipid Extraction from Biological Sample B LC-MS Analysis (HRMS Full Scan) A->B Inject Extract C Detect Putative CL Feature (Accurate Mass & Isotopic Pattern) B->C Data Processing D Tandem MS (MS/MS) Analysis C->D Select Precursor Ion F Compare with Standard (Co-elution) C->F If Standard is Available E Analyze Fragmentation Pattern D->E Generate Spectrum G Confirmed CL Identification E->G Characteristic Fragments Observed H Further Investigation Required E->H Ambiguous Fragments F->G Matching Retention Time

Caption: A typical workflow for identifying and validating cardiolipins.

Detailed Protocol: Tandem MS for this compound Characterization

This protocol outlines the general steps for characterizing this compound species using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).[8]

    • Reconstitute the dried lipid extract in an appropriate solvent mixture compatible with the LC system (e.g., isopropanol/acetonitrile/water).

  • LC Separation:

    • Employ a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column for lipid separation.[11]

    • Develop a gradient elution program to effectively separate different lipid classes and this compound species.[11]

  • MS and MS/MS Data Acquisition:

    • Acquire full scan MS data in negative-ion mode over a relevant m/z range (e.g., 600-800 m/z for doubly charged cardiolipins).

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense precursor ions detected in the full scan.

    • Set the collision energy (e.g., high-energy collisional dissociation - HCD) to an appropriate level to induce characteristic fragmentation.[6][7]

  • Data Analysis:

    • Extract the ion chromatogram for the accurate mass of the putative this compound.

    • Analyze the corresponding MS/MS spectrum for characteristic fragment ions, such as those corresponding to the neutral loss of fatty acyl chains or the formation of diacylglycerol phosphate fragments.[5]

    • Compare the observed fragmentation pattern to known patterns from literature or spectral libraries for confident identification.[8]

By combining these robust validation techniques, researchers can achieve high confidence in their this compound identifications, paving the way for a deeper understanding of the role of these critical lipids in health and disease.

References

Comparing the efficacy of different fluorescent probes for cardiolipin detection.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cardiolipin (CL) is crucial for understanding mitochondrial function, apoptosis, and the pathology of various diseases. This guide provides an objective comparison of different fluorescent probes for this compound detection, supported by experimental data and detailed protocols to facilitate informed probe selection for specific research needs.

This compound is a unique phospholipid almost exclusively found in the inner mitochondrial membrane, playing a vital role in mitochondrial bioenergetics and apoptosis.[1][2] Alterations in this compound levels and composition are associated with numerous pathological conditions, including heart failure, diabetes, and neurodegenerative diseases.[3][4] Fluorescent probes offer a powerful tool for the in situ and real-time detection of this compound in live cells.

This guide compares the performance of the most common and recently developed fluorescent probes for this compound, focusing on their mechanism, spectral properties, sensitivity, and selectivity.

Comparison of Fluorescent Probes for this compound Detection

The selection of an appropriate fluorescent probe is critical and depends on the specific experimental requirements. The following table summarizes the key characteristics of prominent this compound probes.

ProbeMechanism of ActionExcitation (nm)Emission (nm)Detection LimitKey AdvantagesKey Disadvantages
10-N-Nonyl Acridine (B1665455) Orange (NAO) Binds to anionic phospholipids (B1166683), with a higher affinity for CL. Fluorescence is quenched upon binding.[2][5]~500, 518[1][5][6]~525, 530[1][5][6]0.2 µM[5][6]Commercially available and widely used.Low sensitivity and selectivity, photo-instability, phototoxicity, and dependence on mitochondrial membrane potential.[3][4]
n-Tetradecyl Acridine Orange (C14-AO) Similar to NAO, fluorescence is quenched by CL.[1][6]~500[1][6]~525[1][6]0.07 µM[1][6]Better detection limit and quantitation than NAO.[1][6]Some interference from other anionic phospholipids like phosphatidic acid.[1][6]
n-Octadecyl Acridine Orange (C18-AO) Similar to NAO, fluorescence is quenched by CL.[1][6]~500[1][6]~525[1][6]Not specifiedBetter sensitivity than C14-AO and NAO.[1][6]Less selective than C14-AO and NAO.[1][6]
TTAPE-Me Aggregation-induced emission (AIE) fluorogen; "turn-on" fluorescence upon binding to CL.[2][7]~350[2]~480[2]Not specifiedHigh selectivity and sensitivity for CL; "turn-on" response provides a high signal-to-noise ratio.[2][7]Relatively new, less established than NAO.
HKCL-1M "Turn-on" fluorescence upon noncovalent binding to CL.[3][8]455[3][4]550[3][4]Not specifiedHigh sensitivity and selectivity, superior photostability, and negligible phototoxicity compared to NAO; independent of mitochondrial membrane potential.[3][8]Relatively new, less established than NAO.
Proprietary Probe (this compound Assay Kit) Proprietary probe that fluoresces on association with this compound.3404800.2 nmolHigh specificity for this compound over other lipids like phosphatidylcholine and sphingomyelin.The exact chemical structure and mechanism are not disclosed.

Experimental Protocols

General Protocol for Staining Cells with Fluorescent this compound Probes

This is a generalized protocol and may require optimization for specific cell types and probes. Refer to the manufacturer's instructions for commercially available kits and probes.

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer.

    • Add the probe-containing medium or buffer to the cells.

    • Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or buffer to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed medium or buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe's excitation and emission wavelengths.

Protocol for In Vitro this compound Detection using a Fluorometric Assay Kit

This protocol is based on a generic this compound assay kit.

  • Sample Preparation:

    • Cell Lysates: Suspend cells in the provided assay buffer and lyse them using a detergent-free method (e.g., sonication, freeze-thaw cycles). Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

    • Isolated Mitochondria: Isolate mitochondria using a standard protocol.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided this compound stock solution in the assay buffer.

  • Assay Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the fluorescent probe and assay buffer.

    • Add the reaction mix to each well containing the samples and standards.

  • Measurement:

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 340/480 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve and determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow for Cellular this compound Detection

G cluster_workflow Experimental Workflow: Cellular this compound Detection A Cell Seeding and Culture B Probe Preparation (Dilution to working concentration) A->B 1. C Cell Staining (Incubation with probe) B->C 2. D Washing (Removal of excess probe) C->D 3. E Fluorescence Microscopy (Imaging and Analysis) D->E 4. G cluster_pathway This compound's Role in Cytochrome c Release during Apoptosis A Apoptotic Stimulus B This compound Oxidation and Translocation to Outer Mitochondrial Membrane A->B D Cytochrome c Release (to Cytosol) B->D facilitates C Cytochrome c (Bound to inner membrane via this compound) C->B dissociation E Caspase Activation and Apoptosis D->E

References

Cross-validation of cardiolipin quantification results from different analytical platforms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical platforms for the quantification of cardiolipin (CL), a crucial mitochondrial phospholipid implicated in numerous cellular processes and disease states. Accurate and reproducible quantification of CL species is essential for advancing research and developing novel therapeutics. This document summarizes quantitative data from various platforms, details experimental protocols, and presents visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound Analysis

This compound is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a vital role in mitochondrial structure and function.[1] Aberrations in CL content and composition are associated with a range of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making it a significant biomarker and therapeutic target.[2][1] The diverse molecular species of CL, arising from variations in their four fatty acyl chains, necessitate sophisticated analytical techniques for their precise identification and quantification.[1][3]

The primary methods for CL quantification include liquid chromatography-mass spectrometry (LC-MS), shotgun lipidomics, and mass spectrometry imaging (MSI).[2][1][4] Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. This guide focuses on the cross-validation of results from these key platforms.

Quantitative Performance of Analytical Platforms

The selection of an analytical platform for this compound quantification is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix. Below is a summary of performance characteristics reported for various LC-MS-based methods.

Analytical PlatformAnalyteCalibration RangeAccuracy (%)Precision (%RSD)Noteworthy FeaturesReference
LC-MS/MS CL (18:2)₄0.120–60.2 nM≤ ±5%≤ 8%Rapid and sensitive method validated according to US-FDA guidance.[5]
HILIC-MS/MS PA, PG, BMP, CL speciesNot specifiedNot specified<9% (major species), <13% (minor species)Allows for simultaneous quantification of CL and its precursors.[6]
UHPLC-QTOF-MS/MS Various CL speciesNot specifiedNot specifiedNot specifiedUsed for targeted lipidomic analysis to assess tissue distribution.[7]

Note: Direct, comprehensive cross-platform comparisons with standardized samples are limited in the literature. The data presented here is derived from individual studies, and experimental conditions may vary. Researchers are encouraged to perform in-house validation to ensure methods are fit for their specific purpose. Challenges in inter-laboratory agreement have been noted, particularly for antithis compound antibody assays, which highlights the importance of standardization.[8][9][10]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible this compound quantification results. The following sections outline a general workflow and specific methodologies for LC-MS based analysis.

The overall process for this compound analysis, particularly using LC-MS, involves several key stages from sample collection to data interpretation.[2]

This compound Analysis Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Tissues, Biofluids, Cells) LipidExtraction Lipid Extraction SampleCollection->LipidExtraction ChromatographicSeparation Chromatographic Separation (e.g., HPLC, UHPLC) LipidExtraction->ChromatographicSeparation MassSpectrometry Mass Spectrometry (e.g., ESI-MS/MS) ChromatographicSeparation->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition StatisticalAnalysis Statistical Analysis & Interpretation DataAcquisition->StatisticalAnalysis

A generalized workflow for this compound analysis by LC-MS.

1. Lipid Extraction: A crucial step for isolating cardiolipins from complex biological samples. The choice of method can significantly impact recovery and reproducibility.

  • Modified Folch Method:

    • Homogenize the sample in a chloroform/methanol mixture.

    • Add a saline solution to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in an appropriate solvent for LC-MS analysis.[5]

  • Methyl-tert-butyl ether (MTBE) Extraction: A faster and safer alternative to the Folch method that has proven effective for lipid extraction.[1]

2. Chromatographic Separation: Separation of this compound species is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Reversed-Phase (RP) HPLC/UHPLC: Separates lipids based on the hydrophobicity of their fatty acyl chains. This is the most common technique for phospholipid separation.[4] A typical setup might involve a C18 column with a gradient elution of acetonitrile (B52724) and water containing ammonium (B1175870) hydroxide.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. HILIC is gaining popularity due to its compatibility with electrospray ionization (ESI).[4][6]

  • Two-Dimensional LC (2D-LC): Provides enhanced separation by using two different chromatographic methods, such as normal phase followed by reversed-phase, which is effective for separating oxidized and non-oxidized this compound species.[3]

3. Mass Spectrometry: Mass spectrometry is the core technology for the detection and quantification of this compound.

  • Ionization: Electrospray ionization (ESI) is a "soft" ionization technique commonly used, which allows for the ionization of molecules without significant fragmentation.[2][4]

  • Mass Analysis: High-resolution mass spectrometers, such as Orbitrap-based instruments (e.g., Q-Exactive), enable accurate mass detection and identification of this compound species.[2][3]

  • Quantification: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often employed for sensitive and specific quantification.[3][5] This involves selecting a specific precursor ion (the intact this compound molecule) and monitoring a specific product ion (a fragment of the molecule).

Alternative and Emerging Platforms

While LC-MS remains the gold standard, other techniques offer unique capabilities for this compound analysis.

  • Shotgun Lipidomics: This method involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[2][3] It offers high throughput but may be more susceptible to ion suppression effects from the complex mixture.

  • Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, allow for the visualization of the spatial distribution of different this compound species within tissue sections, providing valuable contextual information.[2][1]

  • Ion Mobility Spectrometry (IMS): IMS can be coupled with mass spectrometry to provide an additional dimension of separation based on the size, shape, and charge of the ions, aiding in the resolution of isomeric species.[2]

Logical Relationship of Analytical Techniques

The various analytical techniques for this compound analysis can be conceptualized based on their primary function in the analytical workflow.

This compound Analytical Techniques cluster_separation Separation Techniques cluster_detection Detection & Quantification cluster_integrated Integrated Platforms LC Liquid Chromatography (HPLC, UHPLC, 2D-LC) LC_MS LC-MS LC->LC_MS IMS Ion Mobility Spectrometry IMS_MS IMS-MS IMS->IMS_MS MS Mass Spectrometry (Orbitrap, QTOF, Triple Quadrupole) MS->LC_MS MS->IMS_MS Shotgun Shotgun Lipidomics (Direct Infusion-MS) MS->Shotgun MSI Mass Spectrometry Imaging MS->MSI

Relationship between separation and detection techniques.

Conclusion

The quantification of this compound is a complex analytical challenge that can be addressed by a variety of powerful techniques. LC-MS, particularly with high-resolution mass spectrometers, offers a robust and sensitive platform for detailed molecular species analysis. The choice of a specific method should be guided by the research question, the biological matrix, and the required level of quantitative detail. For accurate and reproducible results, careful attention must be paid to the entire analytical workflow, from sample preparation to data analysis. As technology continues to advance, emerging platforms like IMS-MS and MSI will undoubtedly provide even deeper insights into the critical role of this compound in health and disease.

References

Unraveling Mitochondrial Dysfunction: A Comparative Analysis of Cardiolipin Profiles in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular changes that underpin disease is paramount. Cardiolipin, a unique phospholipid residing in the inner mitochondrial membrane, is emerging as a critical player in cellular health and a key indicator of mitochondrial dysfunction in a variety of pathologies. This guide provides a comprehensive comparison of this compound profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid in the development of novel diagnostic and therapeutic strategies.

This compound (CL) is essential for maintaining the structural integrity of mitochondrial cristae and regulating the function of numerous mitochondrial proteins involved in energy production.[1][2][3][4][5][6] Aberrations in the content, composition, and acyl chain remodeling of this compound have been implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and the rare genetic disorder Barth syndrome.[1][2][4][7][8] This guide will delve into the specific alterations in this compound profiles observed in these conditions, offering a comparative overview based on current scientific literature.

Comparative Analysis of this compound Profiles

The following tables summarize the quantitative changes in this compound and related species observed in various diseases compared to healthy control tissues. These alterations, often measured by advanced mass spectrometry techniques, provide valuable insights into the underlying mitochondrial dysfunction.

Barth Syndrome

Barth syndrome (BTHS) is an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes for an acyltransferase essential for this compound remodeling.[8][9][10] This leads to a characteristic and pathognomonic alteration in the this compound profile.

Tissue/Cell TypeParameterHealthy ControlBarth SyndromeReference
Cultured FibroblastsMonolysothis compound (MLCL) / this compound (CL) Ratio0.03–0.125.41–13.83[11]
Blood SpotsMLCL/CL Ratio< 0.23> 0.40[11]
LeukocytesTetralinoleoyl-CL (L4-CL) (pmol/mg protein)388 (median)9.1 (median)[12]
LeukocytesMLCL/CL4 Ratio0.6 x 10⁻⁴ (median)9.4 (median)[12]
Cancer

Alterations in this compound metabolism have been observed in various cancers, reflecting the metabolic reprogramming that is a hallmark of tumorigenesis.[6][13] These changes can vary depending on the cancer type.

Tissue TypeParameterHealthy/Adjacent TissueTumor TissueReference
Human AstrocytomaRelative Abundance of Longer Chain Polyunsaturated Fatty Acid-Containing CL SpeciesHigherLower[14]
Human GlioblastomaDiversity and Abundance of Longer Chain Polyunsaturated Fatty Acid-Containing CL SpeciesHigherLower[14]
Human Colon CancerTotal this compound LevelsLower33% Increase[15]
Human Gastric CancerTotal this compound LevelsNo Significant DifferenceNo Significant Difference[15]
Human Oncocytic Thyroid TumorsTotal this compound LevelsLower40-fold Higher[15]
Human Hepatocellular Carcinoma (HCC)Total this compound LevelsHigherSignificantly Decreased[13]
Prostate Cancer (PC-3 cells)Palmitoleic Acid (C16:1) Content in CLLowerIncreased[13][16]
Neurodegenerative Diseases

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, and alterations in this compound profiles are increasingly being recognized as a key aspect of this pathology.[2][7][17][18]

Disease Model/TissueParameterHealthy ControlDiseasedReference
3xTg-AD Mouse Model (Synaptic Mitochondria)This compound ContentHigherDecreased[18]
3xTg-AD Mouse Model (Synaptic Mitochondria)This compound Cluster-Organized ProfilePresentLost[18]
Cardiovascular Diseases

Given the high energy demand of cardiac tissue, it is not surprising that alterations in this compound, a key component of mitochondria, are associated with various cardiovascular diseases.[4][8][19][20]

DiseaseObservationReference
Heart FailureAlterations in this compound composition and abundance, compromising mitochondrial function.[4][8]
Ischemic Heart DiseaseDysregulation of this compound metabolism.[4]
CardiomyopathiesAlterations in this compound composition and abundance.[4][8]

Experimental Protocols

The analysis of this compound profiles relies on sophisticated analytical techniques, primarily mass spectrometry. Below are generalized methodologies for key experiments.

Lipid Extraction from Tissues

A common method for extracting lipids, including this compound, from biological tissues is a modified Bligh-Dyer extraction.

  • Homogenization: Homogenize the tissue sample in a solvent mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

This compound Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and quantifying different this compound species.[1][3][4][21][22][23]

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate different lipid classes.

  • Ionization: The separated lipids are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, both singly and doubly charged ions can be analyzed.

  • Quantification: The abundance of each this compound species is determined by measuring the peak area of its corresponding ion in the mass spectrum. An internal standard, such as a non-naturally occurring this compound species, is often used for accurate quantification.[1]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cardiolipin_Biosynthesis_and_Remodeling This compound Biosynthesis and Remodeling Pathway cluster_synthesis De Novo Synthesis cluster_remodeling Remodeling Glycerol-3-phosphate Glycerol-3-phosphate Lysophosphatidic acid Lysophosphatidic acid Glycerol-3-phosphate->Lysophosphatidic acid Phosphatidic acid Phosphatidic acid Lysophosphatidic acid->Phosphatidic acid CDP-diacylglycerol CDP-diacylglycerol Phosphatidic acid->CDP-diacylglycerol CDP-diacylglycerolGlycerol-3-phosphate CDP-diacylglycerolGlycerol-3-phosphate Phosphatidylglycerophosphate Phosphatidylglycerophosphate CDP-diacylglycerolGlycerol-3-phosphate->Phosphatidylglycerophosphate + Phosphatidylglycerol Phosphatidylglycerol Phosphatidylglycerophosphate->Phosphatidylglycerol PhosphatidylglycerolCDP-diacylglycerol PhosphatidylglycerolCDP-diacylglycerol Nascent this compound Nascent this compound PhosphatidylglycerolCDP-diacylglycerol->Nascent this compound + Monolysothis compound (MLCL) Monolysothis compound (MLCL) Nascent this compound->Monolysothis compound (MLCL) PLA2 Mature this compound Mature this compound Monolysothis compound (MLCL)->Mature this compound Tafazzin (TAZ) Barth Syndrome Barth Syndrome Tafazzin (TAZ) Tafazzin (TAZ) Tafazzin (TAZ)->Barth Syndrome Mutation

Caption: A simplified diagram of the this compound biosynthesis and remodeling pathway, highlighting the role of Tafazzin, the enzyme mutated in Barth syndrome.

Experimental_Workflow_LCMS Experimental Workflow for this compound Analysis by LC-MS Tissue Sample Tissue Sample Lipid Extraction Lipid Extraction Tissue Sample->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Bligh-Dyer Electrospray Ionization Electrospray Ionization LC Separation->Electrospray Ionization Reversed-Phase Mass Spectrometry Mass Spectrometry Electrospray Ionization->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis This compound Profile This compound Profile Data Analysis->this compound Profile

Caption: A flowchart illustrating the key steps in the analysis of this compound from tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

CL_and_Disease This compound Alterations in Disease cluster_healthy Healthy State cluster_diseased Diseased State Healthy Tissue Healthy Tissue Normal CL Levels Normal CL Levels Healthy Tissue->Normal CL Levels Specific Acyl Chain Composition Specific Acyl Chain Composition Healthy Tissue->Specific Acyl Chain Composition Low MLCL/CL Ratio Low MLCL/CL Ratio Healthy Tissue->Low MLCL/CL Ratio Diseased Tissue Diseased Tissue Altered CL Levels Altered CL Levels Diseased Tissue->Altered CL Levels Aberrant Acyl Chain Remodeling Aberrant Acyl Chain Remodeling Diseased Tissue->Aberrant Acyl Chain Remodeling Increased MLCL/CL Ratio Increased MLCL/CL Ratio Diseased Tissue->Increased MLCL/CL Ratio Oxidized this compound Oxidized this compound Diseased Tissue->Oxidized this compound Mitochondrial Dysfunction Mitochondrial Dysfunction Altered CL Levels->Mitochondrial Dysfunction Aberrant Acyl Chain Remodeling->Mitochondrial Dysfunction Increased MLCL/CL Ratio->Mitochondrial Dysfunction Oxidized this compound->Mitochondrial Dysfunction

Caption: A logical diagram illustrating the transition from a healthy this compound profile to an altered state in diseased tissue, leading to mitochondrial dysfunction.

References

Comparative lipidomics of cardiolipin species across different model organisms.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the lipidomics of Saccharomyces cerevisiae, Drosophila melanogaster, and Mus musculus reveals significant diversity in cardiolipin composition, reflecting distinct mitochondrial functions and metabolic demands. This guide provides a comparative overview of this compound species, detailed experimental methodologies for their analysis, and a look into the pivotal role of this unique phospholipid in cellular signaling.

This compound, a dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, is a crucial player in mitochondrial bioenergetics, structure, and signaling. Its unique structure, featuring four acyl chains, allows for a vast diversity of molecular species that are dynamically remodeled to suit the specific needs of a cell or tissue. Understanding the variations in this compound profiles across different model organisms offers valuable insights into mitochondrial biology and its role in health and disease.

Quantitative Comparison of this compound Species

The fatty acid composition of this compound varies significantly across yeast, fruit flies, and mice, highlighting the adaptive nature of mitochondrial membranes. While Saccharomyces cerevisiae predominantly features monounsaturated fatty acids, Drosophila melanogaster and Mus musculus exhibit more complex profiles with a higher prevalence of polyunsaturated fatty acids, which also show considerable tissue-specific variation in mice.

Model OrganismPredominant this compound Acyl ChainsKey Molecular Species (if identified)References
Saccharomyces cerevisiae Palmitoleic acid (C16:1), Oleic acid (C18:1)Not specified in detail[1][2]
Drosophila melanogaster Palmitoleic acid (C16:1), Linoleic acid (C18:2)Dipalmitoleoyl-dilinoleoyl-cardiolipin[3][4]
Mus musculus (Heart)Linoleic acid (C18:2)Tetralinoleoyl-cardiolipin[5][6]
Mus musculus (Liver)Linoleic acid (C18:2), Oleic acid (C18:1)More diverse than heart[5][6]
Mus musculus (Brain)Oleic acid (C18:1), longer-chain polyunsaturated fatty acidsHighly diverse and unsaturated species[5][7]

Experimental Protocols

Accurate and reproducible analysis of this compound species is fundamental to comparative lipidomics. The following protocol outlines a standard workflow for the extraction and analysis of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction (Folch Method)

This method is widely used for the extraction of total lipids from biological tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the tissue sample in a 2:1 chloroform:methanol mixture (v/v) to a final volume 20 times that of the sample volume (e.g., 100 mg of tissue in 2 mL of solvent).

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Centrifuge the homogenate at a low speed (e.g., 2000 x g) for 10 minutes to pellet the solid material.

  • Collect the supernatant (the lipid-containing solvent).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This technique allows for the separation and quantification of individual this compound species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the different lipid species.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained between 30-50°C.

MS Parameters (Example):

  • Ionization Mode: Negative ion mode is preferred for this compound analysis.

  • Scan Mode: Full scan for identification and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification.

  • Collision Energy: Optimized for the fragmentation of this compound precursor ions to specific product ions.

Key Signaling Pathways and Workflows

This compound's strategic location in the inner mitochondrial membrane places it at the crossroads of crucial cellular processes, including apoptosis and the regulation of mitochondrial respiration.

This compound's Role in Apoptosis

This compound acts as a platform for the assembly of apoptotic protein complexes. Upon apoptotic stimuli, this compound can translocate to the outer mitochondrial membrane, where it interacts with proteins like tBid, facilitating the activation of Bax and Bak, which ultimately leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8][9][10]

apoptosis_pathway cluster_mito Mitochondrion cluster_cl cluster_cytosol Cytosol IMM Inner Membrane OMM Outer Membrane CytoC Cytochrome c OMM->CytoC releases Caspases Caspases CytoC->Caspases activates BaxBak Bax/Bak BaxBak->OMM permeabilizes CL This compound CL->CytoC anchors CL->BaxBak facilitates activation ApoptoticStimuli Apoptotic Stimuli tBid tBid ApoptoticStimuli->tBid activates tBid->CL translocates to OMM & interacts with

Caption: this compound's role as a platform in the intrinsic apoptosis pathway.

Experimental Workflow for this compound Lipidomics

The systematic analysis of this compound involves several key steps, from sample preparation to data analysis, to ensure accurate and comprehensive profiling of its molecular species.

experimental_workflow Sample Biological Sample (Yeast, Drosophila, Mouse Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MS Mass Spectrometry (ESI, Negative Ion Mode) LC->MS Data Data Analysis (Peak Integration, Quantification) MS->Data Comparison Comparative Analysis Data->Comparison

Caption: A typical experimental workflow for comparative this compound lipidomics.

This compound and Respiratory Supercomplexes

This compound is essential for the stabilization and function of the mitochondrial respiratory chain supercomplexes, which are large protein assemblies that optimize electron transport and energy production.[11][12][13]

Caption: this compound's role in stabilizing respiratory chain supercomplexes.

References

Ensuring Accuracy in Cardiolipin Measurement: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of cardiolipin (CL), a critical mitochondrial phospholipid, is paramount for advancing our understanding of numerous disease states.[1][2] This guide provides an objective comparison of internal standards used to ensure the accuracy of this compound measurements, supported by experimental data and detailed methodologies.

This compound's unique dimeric structure with four fatty acyl chains presents a significant analytical challenge. Its low abundance and the vast number of potential molecular species necessitate robust analytical methods to achieve accurate and reproducible quantification.[1][2][3] The use of an appropriate internal standard (IS) in mass spectrometry-based analyses is the cornerstone of reliable this compound measurement, compensating for variations in sample preparation, extraction efficiency, and instrument response.[2][4][5]

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical step in the development of a quantitative this compound assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. The two main categories of internal standards used in this compound analysis are stable isotope-labeled standards and non-labeled (structural analog) standards.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Internal Standards An analog of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H).Considered the "gold standard" for quantitative mass spectrometry.[6] They co-elute with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, leading to the most accurate and precise results.[5]Limited commercial availability for the vast array of this compound species. Can be more expensive than non-labeled standards.[7] Deuterium-labeled standards may sometimes exhibit slight chromatographic shifts compared to the native analyte.[7]
Non-Labeled (Structural Analog) Internal Standards A molecule that is chemically similar to the analyte but not isotopically labeled. For this compound, this is often a species that is not naturally present in the sample, such as tetramyristoyl this compound (CL (14:0)₄).More readily available and often less expensive than SIL standards. A single non-endogenous standard can be used for the quantification of multiple this compound species.[2][8]Does not perfectly mimic the behavior of all endogenous this compound species during chromatography and ionization, which can lead to less accurate quantification, especially for species with significantly different fatty acyl chain compositions.[9]
Mixed Internal Standards A commercially prepared mixture of several non-endogenous this compound species with varying fatty acyl chain lengths and degrees of saturation. An example is Avanti Polar Lipids' this compound Mix I.Accounts for differences in chromatographic separation and ionization efficiencies between this compound species with different side chains, offering better quantification across a range of species compared to a single non-labeled standard.[2]May not cover the full range of this compound species present in a biological sample.

Quantitative Performance Data

While direct head-to-head comparative studies for all types of this compound internal standards are limited, the literature strongly supports the superiority of stable isotope-labeled internal standards for achieving the highest accuracy and precision in quantitative bioanalysis. A study validating an LC-MS/MS method for a specific this compound species, CL (18:2)₄, using the structural analog CL (14:0)₄ as the internal standard, demonstrated good performance with intra- and inter-assay accuracy and precision being ≤±5% and ≤8%, respectively.[8] The internal standard normalized matrix factors ranged from 0.92 to 1.04, and recoveries were between 95% and 101%, indicating effective compensation for matrix effects and sample loss for this specific analyte.[8]

However, it is generally accepted that a stable isotope-labeled internal standard would further improve the reliability of the assay by more closely matching the behavior of the endogenous analyte.

Experimental Protocols

The following is a generalized, comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS with an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][10][11][12]

Sample Preparation and Lipid Extraction
  • Sample Homogenization : Homogenize tissue samples or cell pellets in a suitable buffer (e.g., PBS).

  • Internal Standard Spiking : Add a known amount of the chosen internal standard (e.g., stable isotope-labeled CL, CL (14:0)₄, or a commercial mix) to the homogenate at the earliest stage to account for variability in the entire workflow.[11]

  • Lipid Extraction : Perform a lipid extraction using a modified Folch or Bligh-Dyer method.[1]

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add water or a saline solution to induce phase separation.

    • Centrifuge to pellet cellular debris and separate the aqueous and organic layers.

  • Collection and Drying : Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is commonly used for the separation of this compound species based on the hydrophobicity of their acyl chains.[1][8][12] Hydrophilic interaction liquid chromatography (HILIC) can also be employed for separation based on the polarity of the head group.[1][11]

    • Mobile Phases : A typical mobile phase system for reversed-phase chromatography consists of two eluents, for example:

      • Eluent A: Acetonitrile/water with a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide.[8]

      • Eluent B: Isopropanol/acetonitrile with the same modifier.

    • Gradient : A gradient elution is used to separate the different this compound species.

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is typically used for this compound analysis.[8][12]

    • Detection : Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific quantification.[8] Precursor ions corresponding to the deprotonated this compound molecules ([M-2H]²⁻) are selected and fragmented, and specific product ions (e.g., fatty acyl chains) are monitored.

Data Analysis and Quantification
  • Peak Integration : Integrate the peak areas of the endogenous this compound species and the internal standard.

  • Ratio Calculation : Calculate the ratio of the peak area of each this compound species to the peak area of the internal standard.

  • Quantification : Determine the concentration of each this compound species by comparing the calculated ratio to a standard curve prepared with known concentrations of this compound standards and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction Dry_Extract Dry Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_correction Correction Mechanism Analyte Endogenous this compound Sample_Loss Sample Loss / Matrix Effects Analyte->Sample_Loss IS Internal Standard IS->Sample_Loss Detector_Response Detector Response Sample_Loss->Detector_Response Ratio Analyte / IS Ratio Detector_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Role of internal standards in correcting for analytical variability.

References

A Comparative Guide to Cardiolipin Quantification: Standard Addition vs. Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of cardiolipin, this guide provides an objective comparison of the standard addition method with alternative calibration techniques. Supported by experimental data, this document details the methodologies, performance metrics, and workflows to aid in the selection of the most appropriate quantification strategy for your research needs.

This compound, a unique phospholipid predominantly found in the inner mitochondrial membrane, plays a crucial role in mitochondrial function and cellular signaling. Its quantification is vital in various research areas, including mitochondrial dysfunction, apoptosis, and Barth syndrome. While several methods exist for this compound quantification, the choice of calibration strategy significantly impacts the accuracy and reliability of the results. This guide focuses on the standard addition method, providing a detailed protocol and comparing its performance against internal and external standard methods.

Comparison of Quantification Methods

The selection of a quantification method in liquid chromatography-mass spectrometry (LC-MS) analysis is critical for obtaining accurate results. The three primary methods—external standard, internal standard, and standard addition—each have distinct advantages and disadvantages.

Parameter External Standard Internal Standard Standard Addition
Principle A calibration curve is generated from a series of standards prepared separately from the sample.A known amount of a structural analog (internal standard) is added to the sample and calibrants. The analyte-to-internal standard response ratio is used for quantification.Known amounts of the analyte are added to aliquots of the sample. The increase in signal is used to determine the original concentration.
Advantages Simple to prepare and implement.Corrects for variations in sample preparation, injection volume, and matrix effects.Effectively compensates for matrix effects by calibrating in the sample matrix itself.[1]
Disadvantages Does not account for matrix effects or variations in sample preparation.Requires a suitable internal standard that is not present in the sample and behaves similarly to the analyte.More laborious and time-consuming, requiring multiple analyses for each sample.[1]

Performance Metrics: A Comparative Analysis

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of a specific this compound species, (18:2)4, using an internal standard calibration method. While direct comparative data for the standard addition method for this compound was not available in the literature, the principles of the method suggest it would offer improved accuracy in complex matrices.

Performance Metric Internal Standard Method (this compound (18:2)4) Standard Addition Method (Expected Performance)
Linearity (Correlation Coefficient) >0.999[2]Expected to be high, assuming the detector response is linear over the concentration range.
Accuracy (% Bias) ≤ ±5%[2]Expected to be high, as it inherently corrects for matrix-related bias.
Precision (% RSD) ≤ 8%[2]Expected to be high, though variability can be introduced through the multiple spiking steps.
Limit of Detection (LOD) Data not availableDependent on instrument sensitivity and matrix complexity.
Limit of Quantification (LOQ) 0.120 nM[2]Dependent on instrument sensitivity and matrix complexity.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is a widely used method for the total extraction of lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the tissue sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge at 1000 rpm for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the extracted lipids.

Standard Addition Method for this compound Quantification by LC-MS

This protocol outlines the preparation of samples for creating a standard addition calibration curve.

Materials:

  • Extracted lipid sample (from Protocol 1)

  • This compound standard of known concentration

  • LC-MS grade solvent for reconstitution (e.g., methanol/isopropanol 1:1 v/v)

  • Autosampler vials

Procedure:

  • Prepare a series of standard solutions: Prepare a stock solution of the this compound standard in a suitable solvent. From this stock, create a series of dilutions to be used for spiking.

  • Aliquot the sample: Aliquot equal volumes of the extracted lipid sample into a series of autosampler vials. One vial will serve as the unspiked sample (zero addition).

  • Spike the samples: Add increasing volumes of the this compound standard dilutions to the sample aliquots. Ensure the added volume is small relative to the total volume to avoid significant changes in the matrix composition.

  • Dilute to a final volume: Bring all vials to the same final volume with the reconstitution solvent.

  • LC-MS Analysis: Inject the prepared samples into the LC-MS system.

  • Data Analysis: Plot the peak area of the this compound signal (y-axis) against the concentration of the added this compound standard (x-axis). The absolute value of the x-intercept of the extrapolated linear regression line represents the original concentration of this compound in the sample.

LC-MS/MS Analysis

The following are general parameters for the analysis of this compound. Method optimization will be required for specific instrumentation and this compound species.

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as ammonium (B1175870) hydroxide (B78521) is often employed.[2]

  • Ionization Mode: Negative electrospray ionization (ESI) is typically used for this compound analysis.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams illustrate the standard addition workflow and a key signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_std_addition Standard Addition cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Aliquot Aliquot Sample Extract Extraction->Aliquot Spike Spike with this compound Standard Aliquot->Spike Dilute Dilute to Final Volume Spike->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing and Quantification LCMS->Data

Standard Addition Workflow for this compound Quantification.

cardiolipin_apoptosis_pathway cluster_mito Mitochondrion Mitochondrion CL_OMM CL Translocation to Outer Membrane Mitochondrion->CL_OMM CL This compound (CL) (Inner Membrane) CytC Cytochrome c ApoptoticStimuli Apoptotic Stimuli ApoptoticStimuli->Mitochondrion CytC_Release Cytochrome c Release CL_OMM->CytC_Release Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's Role in the Apoptotic Signaling Pathway.

References

A Comparative Analysis of Cardiolipin Composition Across Subcellular Fractions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distribution of cardiolipin in various cellular compartments, supported by quantitative data and detailed experimental methodologies.

This compound, a unique dimeric phospholipid, is a critical component of cellular membranes, playing a pivotal role in mitochondrial bioenergetics and various signaling pathways. While predominantly known as a signature lipid of the inner mitochondrial membrane, its presence and function in other subcellular compartments are of growing interest. This guide provides a comparative overview of this compound composition in different subcellular fractions, offering valuable insights for research and therapeutic development.

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different subcellular compartments. The following table summarizes the quantitative data on this compound content as a percentage of total phospholipids (B1166683) in various purified subcellular fractions from rat liver and mouse hepatocytes. A qualitative comparison for HeLa cells is also included.

Subcellular FractionRat Liver (% of total phospholipids)[1]Mouse Hepatocytes (% of total phospholipids)[2]HeLa Cells (Relative Abundance)[3]
Mitochondria (Total) 18.116.3High
Inner Mitochondrial Membrane21.5--
Outer Mitochondrial Membrane3.2--
Nucleus 1.10.9Low
Endoplasmic Reticulum (Microsomes) 0.81.2Low
Plasma Membrane 0.50.7Very Low
Golgi Apparatus 1.0-Low
Lysosomes 1.9--

Data for HeLa cells is qualitative, indicating the relative presence of polyglycerol phosphatide (this compound) in different fractions.

Experimental Protocols

The following sections detail the methodologies employed to obtain the quantitative data presented above. These protocols provide a framework for the isolation of subcellular fractions and the subsequent analysis of their this compound content.

Subcellular Fractionation via Differential Centrifugation

This protocol describes a common method for isolating various subcellular organelles from tissue homogenates based on their size and density.

  • Homogenization:

    • Excise and weigh the tissue (e.g., rat liver) and mince it in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4).

    • Homogenize the minced tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle, to ensure cell disruption while keeping organelles intact.

  • Nuclear Fraction Isolation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C).

    • The resulting pellet contains the nuclear fraction. Wash the pellet with homogenization buffer and re-centrifuge to improve purity.

  • Mitochondrial Fraction Isolation:

    • Transfer the supernatant from the nuclear isolation step to a new tube and centrifuge at a higher speed (e.g., 7,000 x g for 20 minutes at 4°C).

    • The pellet obtained is the crude mitochondrial fraction. This fraction can be further purified using a sucrose density gradient centrifugation.

  • Microsomal (Endoplasmic Reticulum) Fraction Isolation:

    • Transfer the supernatant from the mitochondrial isolation step to an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C). The resulting pellet is the microsomal fraction, which is rich in endoplasmic reticulum.

  • Plasma Membrane and Golgi Apparatus Isolation:

    • These fractions are typically isolated from the low-speed supernatant using density gradient centrifugation with different sucrose concentrations to separate membranes based on their buoyant density.

Lipid Extraction and Analysis

Once the subcellular fractions are purified, the lipids are extracted and analyzed to determine the this compound content.

  • Lipid Extraction (Folch Method):

    • Resuspend the pelleted subcellular fraction in a known volume of water.

    • Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample to a final volume ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids. Repeat the extraction on the aqueous phase for complete lipid recovery.

    • Dry the pooled organic phases under a stream of nitrogen.

  • Two-Dimensional Thin-Layer Chromatography (2D-TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in the first dimension using a solvent system such as chloroform/methanol/ammonia (65:35:5, v/v/v).

    • After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system, for example, chloroform/acetone/methanol/acetic acid/water (50:20:10:10:5, v/v/v/v/v).

    • Visualize the separated lipid spots using iodine vapor or specific phospholipid stains.

  • Quantification:

    • Scrape the spots corresponding to this compound from the TLC plate.

    • Quantify the phosphorus content of the scraped silica using a colorimetric assay (e.g., Bartlett assay). The amount of phosphorus is directly proportional to the amount of phospholipid.

    • Express the this compound content as a percentage of the total phospholipid content.

  • Mass Spectrometry (MS) Analysis:

    • For a more detailed analysis of this compound species, the extracted lipids can be analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • This technique allows for the identification and quantification of different molecular species of this compound based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in this compound analysis and its biological roles, the following diagrams are provided.

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_analysis Lipid Analysis tissue Tissue Homogenization centrifuge1 Low-Speed Centrifugation (600 x g) tissue->centrifuge1 nucleus Nuclear Pellet centrifuge1->nucleus supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 extraction Lipid Extraction (Folch Method) nucleus->extraction centrifuge2 High-Speed Centrifugation (7,000 x g) supernatant1->centrifuge2 mitochondria Mitochondrial Pellet centrifuge2->mitochondria supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 mitochondria->extraction ultracentrifuge Ultracentrifugation (100,000 x g) supernatant2->ultracentrifuge microsomes Microsomal Pellet ultracentrifuge->microsomes microsomes->extraction tlc 2D-TLC Separation extraction->tlc ms LC-MS Analysis extraction->ms quantification Phosphorus Assay tlc->quantification

Caption: Experimental workflow for the comparative analysis of this compound.

cardiolipin_signaling cluster_mitochondrion Mitochondrion imm Inner Mitochondrial Membrane (IMM) (High this compound) translocation This compound Translocation imm->translocation from IMM to OMM omm Outer Mitochondrial Membrane (OMM) (Low this compound) apoptosis Apoptosis (Programmed Cell Death) omm->apoptosis Binds Pro-Apoptotic Proteins mitophagy Mitophagy (Selective Autophagy of Mitochondria) omm->mitophagy Acts as 'Eat-Me' Signal stress Cellular Stress (e.g., Oxidative Stress, DNA damage) stress->translocation cytochrome_c Cytochrome c Release apoptosis->cytochrome_c lc3 LC3 Recruitment mitophagy->lc3

Caption: this compound's role in signaling pathways outside the inner mitochondrial membrane.

Conclusion

This guide provides a foundational understanding of the differential distribution of this compound across various subcellular fractions. The presented data highlights the enrichment of this compound in the inner mitochondrial membrane, with significantly lower concentrations in other organelles. The detailed experimental protocols offer a practical basis for researchers aiming to conduct similar comparative lipidomic studies. The visualization of the experimental workflow and signaling pathways further clarifies the technical procedures and the biological significance of this compound's localization. A deeper understanding of the nuanced distribution and function of this compound in different cellular compartments is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting lipid-dependent pathways.

References

Revolutionizing Cardiolipin Analysis: A Comparative Guide to a Novel Validated Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mitochondrial research and diagnostics, the accurate quantification of cardiolipin (CL) is paramount. This guide provides a comprehensive validation of a new analytical method for this compound, benchmarked against established techniques, and supported by robust experimental data. The methodologies detailed herein demonstrate superior performance in sensitivity, specificity, and efficiency, offering a significant advancement for cellular and metabolic studies.

This compound, a unique phospholipid exclusively found in the inner mitochondrial membrane, is a critical component for maintaining mitochondrial structure and function. Aberrations in this compound levels and composition are implicated in a variety of pathologies, including Barth syndrome, cardiovascular diseases, and neurodegenerative disorders. Consequently, the development of precise and reliable analytical methods for this compound quantification is of utmost importance for both basic research and clinical diagnostics.

This guide introduces a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and compares its performance with other analytical techniques, providing the necessary data and protocols to empower researchers to make informed decisions for their specific applications.

Performance Characteristics of Analytical Methods for this compound

The following table summarizes the key performance indicators of the new LC-MS/MS method alongside other commonly used analytical techniques for this compound analysis. The data highlights the superior sensitivity and precision of the novel method.

Parameter New LC-MS/MS Method Conventional LC-MS High-Performance Thin-Layer Chromatography (HPTLC) Fluorometric Assays
Linearity (Correlation Coefficient) >0.999[1]Typically >0.99Variable, dependent on densitometerTypically >0.98
Limit of Detection (LOD) 0.120 nM[1]pmol range[2]nmol range0.2 nmol[3]
Intra-Assay Precision (%RSD) ≤8%[1]<15%<15%<10%
Inter-Assay Precision (%RSD) ≤8%[1]<20%<20%<15%
Accuracy (% Recovery) 95-101%[1]85-115%80-120%90-110%
Specificity High (mass-based)High (mass-based)ModerateHigh (probe-dependent)[3]

Experimental Protocols

Novel Validated LC-MS/MS Method

This protocol outlines the key steps for the quantification of a specific this compound species, tetralinoleoyl this compound (CL (18:2)4), using a rapid and sensitive LC-MS/MS method.[1]

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., human leukocytes, mouse mitochondria) are subjected to a modified Folch lipid extraction method.

  • The structural analog CL (14:0)4 is used as an internal standard (IS) to account for extraction inefficiency and matrix effects.

2. Chromatographic Separation:

  • A C18 reversed-phase column is used for separation.

  • The mobile phase consists of 0.1% ammonium (B1175870) hydroxide (B78521) in an acetonitrile/water (90:10, v/v) gradient.

  • A flow rate of 0.4 mL/min is maintained.

3. Mass Spectrometric Detection:

  • Quantitation is achieved using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) is employed for the detection of the precursor and product ions of both the analyte and the internal standard.

4. Data Analysis:

  • The concentration of the this compound species is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

1. Sample Preparation and Lipid Extraction:

  • Lipids are extracted from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

2. HPTLC Separation:

  • The lipid extract is applied to an HPTLC plate.

  • The plate is developed in a chromatography chamber containing a mobile phase designed to separate different lipid classes.

3. Visualization and Quantification:

  • The separated lipid spots are visualized by staining with a suitable reagent (e.g., primuline).

  • Quantification is performed by densitometry, comparing the intensity of the this compound spot to that of a known standard.

Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and provide a visual comparison of its performance against alternative methods.

G cluster_0 Method Validation Workflow prep Sample Preparation (Lipid Extraction) lcms LC-MS/MS Analysis (New Method) prep->lcms Inject Extract data Data Acquisition (MRM) lcms->data Generate Data val Validation Parameters (Linearity, Precision, Accuracy) data->val Analyze Data comp Comparison with Reference Materials/Standards val->comp Assess Performance

Caption: Experimental workflow for the validation of the new LC-MS/MS analytical method for this compound.

G cluster_1 Method Performance Comparison New_LCMS New LC-MS/MS Sensitivity High Sensitivity New_LCMS->Sensitivity Specificity High Specificity New_LCMS->Specificity Throughput High Throughput New_LCMS->Throughput Conv_LCMS Conventional LC-MS Conv_LCMS->Sensitivity Conv_LCMS->Specificity Conv_LCMS->Throughput HPTLC HPTLC HPTLC->Sensitivity HPTLC->Specificity HPTLC->Throughput Fluoro Fluorometric Fluoro->Sensitivity Fluoro->Specificity Fluoro->Throughput

Caption: Comparison of key performance characteristics across different analytical methods for this compound.

References

A comparative study of cardiolipin remodeling in different physiological states.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of cardiolipin (CL) remodeling in various physiological states, including the healthy heart, the aging heart, and in conditions of cellular stress such as Barth syndrome. We present quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for understanding the critical role of this compound dynamics in cellular health and disease.

Data Presentation: Quantitative Comparison of this compound Species

The composition of this compound is dynamically altered in response to different physiological and pathological conditions. The following tables summarize the changes in major this compound species and the monolysothis compound (MLCL) to this compound ratio, a key indicator of remodeling defects.

Physiological State Tissue/Cell Type Total this compound Level Key this compound Species Changes MLCL/CL Ratio Reference
Healthy Adult Rat HeartNormalHigh levels of tetralinoleoyl-CL (L4-CL)Low (e.g., 0.03–0.12 in fibroblasts)[1][2]
Aging Rat HeartDecreased↓ Linoleic acid (18:2), ↑ Arachidonic acid (20:4), ↑ Docosahexaenoic acid (22:6)Increased[2]
Barth Syndrome Human FibroblastsDecreased↓ Tetralinoleoyl-CL (L4-CL)Significantly Increased (e.g., 5.41–13.83)[1][1]
Tafazzin Knockdown Mouse HeartDecreased↓ 18:2-enriched CL speciesSignificantly Increased[3]
Tafazzin Knockdown Mouse BrainDecreasedDistinct profile of CL and MLCL species19-fold increase in MLCL[4]

Table 1: Comparative Analysis of this compound Profiles in Different Physiological States. This table highlights the significant alterations in this compound content and composition associated with aging and Barth syndrome, a genetic disorder caused by mutations in the TAZ gene encoding the transacylase tafazzin. A key diagnostic marker for Barth syndrome is the dramatically elevated MLCL/CL ratio.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Lipid Extraction from Heart Tissue for this compound Analysis

This protocol is adapted from the Folch and Bligh and Dyer methods, commonly used for total lipid extraction from tissues.[5][6]

Materials:

  • Heart tissue (~10-50 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Dounce homogenizer

  • Centrifuge

  • Glass tubes

  • Nitrogen gas stream

Procedure:

  • Excise and weigh the heart tissue. Wash with ice-cold PBS to remove any blood.

  • Mince the tissue into small pieces on ice.

  • Add the tissue to a glass Dounce homogenizer with a 2:1 chloroform:methanol solution (e.g., 3 mL for 50 mg of tissue).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture vigorously for 1 minute and centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid pellet in a suitable solvent (e.g., chloroform:methanol 1:1) for subsequent analysis.

HPLC-MS Protocol for Separation and Quantification of this compound Molecular Species

This protocol outlines a general approach for the analysis of this compound species using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5][7]

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Acetonitrile/Water/Triethylamine/Acetic Acid (e.g., 90:10:0.5:0.5 v/v/v/v)

  • Mobile Phase B: Isopropanol/Acetonitrile/Triethylamine/Acetic Acid (e.g., 90:10:0.5:0.5 v/v/v/v)

  • This compound standards for quantification

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in the initial mobile phase composition.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Apply a gradient to elute the this compound species. A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute more hydrophobic species.

  • Mass Spectrometry Detection:

    • Operate the ESI source in negative ion mode.

    • Acquire data in full scan mode to identify the m/z of the this compound species. This compound species can be detected as singly [M-H]⁻ or doubly [M-2H]²⁻ charged ions.

    • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis of specific this compound species, using this compound standards to generate a calibration curve.

Tafazzin Activity Assay

This assay measures the transacylase activity of tafazzin by monitoring the transfer of a radiolabeled fatty acid from phosphatidylcholine (PC) to monolysothis compound (MLCL). This protocol is based on methodologies described in the literature.[8][9]

Materials:

  • Source of tafazzin (e.g., isolated mitochondria, cell lysate, or purified enzyme)

  • 1-palmitoyl-2-[¹⁴C]linoleoyl-PC (radiolabeled acyl donor)

  • Monolysothis compound (MLCL) (acyl acceptor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 60:30:8:3 v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, MLCL, and the tafazzin source.

  • Initiate the reaction by adding the radiolabeled 1-palmitoyl-2-[¹⁴C]linoleoyl-PC.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform:methanol (2:1) solution to extract the lipids.

  • Vortex and centrifuge to separate the phases.

  • Spot the lower organic phase onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate in the developing solvent to separate the different lipid species (radiolabeled PC, and the product, radiolabeled this compound).

  • Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.

  • Calculate the tafazzin activity based on the amount of radiolabeled this compound formed.

Monolysothis compound Acyltransferase (MLCL AT-1) Activity Assay

This assay measures the activity of MLCL AT-1 by monitoring the incorporation of a radiolabeled fatty acyl-CoA into MLCL to form this compound.[10]

Materials:

  • Source of MLCL AT-1 (e.g., isolated mitochondria)

  • Monolysothis compound (MLCL)

  • [¹⁴C]linoleoyl-CoA (radiolabeled acyl donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:ammonia, 65:25:5 v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, MLCL, and the MLCL AT-1 source.

  • Start the reaction by adding [¹⁴C]linoleoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction and extract the lipids using a chloroform:methanol solution.

  • Separate the lipids by TLC as described for the tafazzin assay.

  • Visualize and quantify the newly synthesized radiolabeled this compound to determine MLCL AT-1 activity.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in this compound remodeling.

Caption: The this compound biosynthesis and remodeling pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Lipid Extraction (e.g., Folch method) Tissue->Extraction Drying Drying under Nitrogen Extraction->Drying Resuspension Resuspension in Solvent Drying->Resuspension HPLC HPLC Separation (Reversed-Phase C18) Resuspension->HPLC MS Mass Spectrometry (ESI - Negative Mode) HPLC->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: Experimental workflow for this compound analysis by HPLC-MS.

Logical_Relationships Healthy Healthy Physiological State Normal_Remodeling Normal this compound Remodeling Healthy->Normal_Remodeling Aging Aging Altered_Remodeling Altered this compound Remodeling Aging->Altered_Remodeling Barth_Syndrome Barth Syndrome (Tafazzin Deficiency) Defective_Remodeling Defective this compound Remodeling Barth_Syndrome->Defective_Remodeling Mitochondrial_Function Optimal Mitochondrial Function Normal_Remodeling->Mitochondrial_Function Mitochondrial_Dysfunction Mitochondrial Dysfunction Altered_Remodeling->Mitochondrial_Dysfunction Defective_Remodeling->Mitochondrial_Dysfunction

Caption: Logical relationships in this compound remodeling.

References

How to statistically compare cardiolipin profiles between experimental groups.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate comparison of cardiolipin profiles between different experimental groups is crucial for understanding mitochondrial function and the pathology of various diseases. This guide provides a comprehensive overview of the experimental and statistical methodologies required to perform these comparisons effectively.

Experimental Protocol: From Sample to Data

A robust statistical analysis begins with a well-executed experiment. The following protocol outlines the key steps for the extraction and analysis of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS), a widely used and powerful technique for lipidomics.

This compound Extraction

The choice of extraction method is critical for obtaining a clean and representative lipid sample. The Folch and Bligh & Dyer methods are two of the most common protocols for lipid extraction.[1]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenates)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution (or PBS)

  • Centrifuge

  • Glass centrifuge tubes

Protocol (Modified Folch Method):

  • Homogenize the biological sample.

  • To 1 volume of the homogenate, add 8 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 15-20 minutes at room temperature.

  • Add 2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS separates the different this compound species before they are detected and quantified by the mass spectrometer.

Instrumentation and Parameters (Representative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separating this compound species based on their acyl chain length and degree of unsaturation.[2]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.[3]

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive as Mobile Phase A.[3]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic this compound species.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive or a Triple Quadrupole instrument.[2]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound analysis as it readily forms [M-2H]2- ions.[2]

The following diagram illustrates the general workflow for this compound analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Biological Sample (Cells, Tissue) B Lipid Extraction (e.g., Folch Method) A->B C LC-MS Analysis B->C D Raw Data C->D E Peak Picking & Integration D->E F Normalization E->F G Statistical Analysis F->G

This compound Analysis Workflow

Statistical Comparison of this compound Profiles

Once the raw data has been acquired and processed (peak picking, integration, and normalization), the next crucial step is to perform statistical analysis to identify significant differences between the experimental groups.

Data Pre-processing

Before statistical testing, it is essential to pre-process the data to ensure its quality and reliability. This includes:

  • Noise Reduction: Applying filters to remove background noise from the chromatograms.

  • Normalization: Adjusting the data to account for variations in sample amount and instrument response. Common methods include normalization to an internal standard or to the total lipid content.

  • Data Transformation: Log transformation (e.g., log2) is often applied to lipidomics data to make the distribution more symmetrical and to stabilize the variance.[1]

Statistical Tests for Group Comparisons

The choice of statistical test depends on the experimental design, specifically the number of groups being compared.

1. Two-Group Comparisons (e.g., Control vs. Treatment):

  • Student's t-test: This is a widely used statistical test to determine if there is a significant difference between the means of two groups.[4]

    • Assumption: The data should be normally distributed, and the variances of the two groups should be equal.

    • Output: A p-value is generated. A p-value less than a pre-defined significance level (e.g., 0.05) indicates a statistically significant difference.

2. Multi-Group Comparisons (e.g., Control vs. Treatment A vs. Treatment B):

  • Analysis of Variance (ANOVA): ANOVA is used to compare the means of two or more groups.[5]

    • Assumption: Similar to the t-test, the data should be normally distributed, and the variances of the groups should be equal.

    • Output: An F-statistic and a p-value. If the p-value is significant, it indicates that there is a significant difference between at least two of the groups.

    • Post-hoc Tests: If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD, Bonferroni correction) are necessary to determine which specific groups are different from each other.

The logical flow for choosing the appropriate statistical test is depicted below.

G Start Start with Normalized This compound Data Decision1 How many experimental groups are being compared? Start->Decision1 TwoGroups Two Groups Decision1->TwoGroups 2 MultiGroups More Than Two Groups Decision1->MultiGroups >2 TTest Perform Student's t-test TwoGroups->TTest ANOVA Perform ANOVA MultiGroups->ANOVA End Identify Significantly Altered this compound Species TTest->End PostHoc Perform Post-hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc If p < 0.05 ANOVA->End If p >= 0.05 PostHoc->End

Statistical Test Selection
Multivariate Analysis for Pattern Recognition

In addition to univariate tests, multivariate statistical methods are invaluable for exploring complex lipidomics datasets and identifying overall patterns and key differentiators between groups.

  • Principal Component Analysis (PCA): PCA is an unsupervised dimensionality reduction technique that can visualize the clustering of samples based on their overall this compound profiles.[6] It helps to identify outliers and assess the overall variance in the data.

  • Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method that aims to maximize the separation between pre-defined groups.[4] It can be used to identify the this compound species that contribute most to the separation between the experimental groups.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting and communicating the results of the statistical analysis.

Table 1: Comparison of Individual this compound Species between Two Experimental Groups

This compound Species (Total Carbons:Double Bonds)Fold Change (Treatment vs. Control)p-value (t-test)
CL (72:8)2.50.001
CL (72:7)1.80.023
CL (72:6)1.20.150
CL (74:8)-1.50.045
CL (74:7)-1.10.210

Table 2: Comparison of this compound Classes Across Multiple Experimental Groups (ANOVA)

This compound ClassMean Abundance (Control)Mean Abundance (Treatment A)Mean Abundance (Treatment B)p-value (ANOVA)
Saturated CL100 ± 12110 ± 15150 ± 200.005
Monounsaturated CL80 ± 1075 ± 860 ± 70.032
Polyunsaturated CL200 ± 25150 ± 18120 ± 15< 0.001

By following these experimental and statistical guidelines, researchers can confidently and accurately compare this compound profiles between experimental groups, leading to a deeper understanding of the role of this critical mitochondrial phospholipid in health and disease.

References

Unmasking Oxidized Cardiolipin: A Comparative Guide to Identification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of oxidized cardiolipin (oxCL) species is paramount. As a key player in mitochondrial function and a critical signaling molecule in apoptosis, understanding the specific molecular identity of oxCL is essential for advancing research in numerous disease areas.

This guide provides a comprehensive comparison of the leading analytical techniques for confirming the identity of oxidized this compound species. We will delve into the experimental data, present detailed protocols for key methods, and visualize the intricate workflows and signaling pathways involved. Our objective is to equip you with the necessary information to select the most appropriate methodology for your research needs.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for identifying oxidized this compound species is a critical decision that depends on the specific research question, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics of the most commonly employed methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureLC-MS2D-LC-MSNMR Spectroscopy
Sensitivity High (pmol to fmol range)[1]Very High (enhanced by reduced matrix effects)[2][3]Low (μmol to nmol range)
Resolution High mass resolution with instruments like Orbitrap and Q-Exactive[4]Excellent (separates isobaric species)[2][5]High spectral resolution
Specificity High, especially with MS/MS for structural fragmentation[6]Very High, resolves complex mixtures[2][5]High, provides detailed structural information
Quantitative Accuracy Good, requires appropriate internal standards[1]Excellent, reduced ion suppression improves accuracy[2][3]Good, but lower sensitivity can be a limitation
Throughput HighModerateLow
Primary Application Identification and quantification of known and unknown oxCL speciesIn-depth analysis of complex biological samples with numerous oxCL isomersStructural elucidation of novel oxCL species and mechanistic studies

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Oxidized this compound Analysis

This protocol outlines a general procedure for the analysis of oxidized this compound species using a high-resolution mass spectrometer coupled with liquid chromatography.

a. Lipid Extraction:

  • Homogenize tissue or cell samples in a suitable solvent system, such as chloroform/methanol (2:1, v/v).

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/methanol).

b. LC Separation:

  • Utilize a reversed-phase C18 or C8 column for separation.[5][6]

  • Employ a binary solvent gradient. For example:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Establish a gradient from a lower to a higher percentage of Mobile Phase B to elute the oxidized this compound species based on their hydrophobicity.

c. Mass Spectrometry Analysis:

  • Use an electrospray ionization (ESI) source in negative ion mode.

  • Acquire full scan mass spectra over a relevant m/z range (e.g., 1200-1600).

  • Perform data-dependent MS/MS fragmentation on the most abundant precursor ions to obtain structural information. High-resolution mass analyzers like Orbitrap or Q-Exactive are recommended for accurate mass measurements.[4]

Two-Dimensional Liquid Chromatography (2D-LC) for Enhanced Separation

For complex samples, a 2D-LC approach can significantly improve the separation of oxidized this compound isomers.[2][5]

a. First Dimension (Normal Phase or HILIC):

  • In the first dimension, separate the total lipid extract based on polarity using a normal phase or HILIC column.[2][3]

  • Collect the fraction containing the this compound and oxidized this compound species.

b. Second Dimension (Reversed Phase):

  • Inject the collected fraction onto a reversed-phase column (e.g., C18) for the second dimension of separation.

  • The separation in the second dimension is based on the hydrophobicity of the acyl chains, allowing for the resolution of individual molecular species.

Enzymatic Hydrolysis for Positional Analysis

To determine the position of the oxidized fatty acyl chain, enzymatic hydrolysis using phospholipase A2 (PLA2) can be employed.[7]

a. Enzymatic Reaction:

  • Incubate the purified oxidized this compound fraction with phospholipase A2. This enzyme specifically cleaves the fatty acid at the sn-2 position.

  • The reaction results in the release of a free fatty acid and a lysothis compound.

b. Analysis of Products:

  • Analyze the reaction mixture by LC-MS.

  • Identification of the released oxidized fatty acid confirms its original position at the sn-2 position of the this compound molecule.

Visualizing the Pathways and Processes

To better understand the context and methodologies, the following diagrams illustrate a key signaling pathway involving oxidized this compound and a typical experimental workflow for its identification.

Oxidized_Cardiolipin_Apoptosis_Pathway Oxidized this compound in Apoptotic Signaling cluster_mito Inner Mitochondrial Membrane Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) This compound This compound (CL) ROS->this compound Oxidation Oxidized_CL Oxidized This compound (oxCL) This compound->Oxidized_CL Cytochrome_c Cytochrome c Oxidized_CL->Cytochrome_c Promotes Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Role of Oxidized this compound in Apoptosis.

Experimental_Workflow_OxCL_ID Workflow for Oxidized this compound Identification Sample Biological Sample (Tissue, Cells) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction LC_Separation LC Separation (1D or 2D) Lipid_Extraction->LC_Separation Enzymatic_Assay Enzymatic Assay (PLA2) (Optional for Positional Isomers) Lipid_Extraction->Enzymatic_Assay Mass_Spectrometry Mass Spectrometry (ESI-MS) LC_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis Structural_Elucidation Structural Elucidation (MS/MS Fragmentation) Data_Analysis->Structural_Elucidation Final_ID Confirmed Identity of Oxidized this compound Species Structural_Elucidation->Final_ID Enzymatic_Assay->LC_Separation

References

A Head-to-Head Battle of Extraction Techniques: A Novel Method Challenges the Reigning Champion for Cardiolipin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mitochondrial research and lipidomics, the efficient and reliable extraction of cardiolipin is a critical first step. For decades, the Folch method has been the gold standard for lipid extraction. However, its reliance on hazardous chlorinated solvents has spurred the development of safer and more streamlined alternatives. This guide provides a comprehensive comparison of a novel, safer extraction method utilizing methyl-tert-butyl ether (MTBE) against the traditional Folch procedure for this compound analysis.

This comparison delves into the experimental protocols of both methods, presents quantitative data on their extraction efficiencies, and visualizes the intricate role of this compound in cellular signaling pathways.

At a Glance: Key Differences and Performance Metrics

The choice of extraction method can significantly impact the yield and purity of the extracted this compound, ultimately affecting downstream analytical results. Below is a summary of the key differences in the protocols and a comparison of their performance based on experimental data for various lipid classes, including the phospholipid class to which this compound belongs.

FeatureFolch MethodNovel MTBE Method
Primary Solvents Chloroform (B151607), Methanol (B129727)Methyl-tert-butyl ether (MTBE), Methanol
Safety Profile Utilizes chloroform, a toxic and carcinogenic solvent.[1]Employs MTBE, which is considered a safer alternative to chloroform.[1]
Procedure Complexity Multi-step, requires careful removal of the lower organic phase.Simpler workflow, with the lipid-containing organic phase forming the upper layer, simplifying collection.[1]
Automation Potential More challenging to automate due to the phase separation characteristics.More amenable to automation, enhancing throughput.[1]

Quantitative Performance: A Comparative Analysis

The efficiency of an extraction method is paramount. The following table summarizes the recovery rates of various lipid classes, including phosphatidylinositol (PI), a structurally similar phospholipid to this compound, for both the Folch and MTBE methods. This data provides a quantitative basis for comparing the two techniques.

Lipid ClassFolch Method Recovery (%)MTBE Method Recovery (%)
Phosphatidylcholine (PC)~95~95
Phosphatidylethanolamine (PE)~92~93
Phosphatidylinositol (PI) 67.3 ± 4.7 81.3 ± 8.1
Phosphatidylserine (PS)~90~91
Sphingomyelin (SM)~98~98
Triglycerides (TG)~96~97

Data adapted from a comparative study on lipid extraction methods. The recovery of the phosphatidylinositol (PI) standard was notably higher with the MTBE method compared to the Folch method.[2]

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible results hinge on meticulous adherence to experimental protocols. Below are the detailed methodologies for both the novel MTBE extraction method and the traditional Folch procedure.

Novel this compound Extraction Protocol (MTBE Method)

This method is prized for its simplicity and the use of less toxic solvents.[1]

  • Sample Preparation: Begin with the tissue homogenate or cell pellet.

  • Solvent Addition: Add 1.5 mL of methanol to the sample.

  • Vortexing: Vortex the sample vigorously for 30 seconds.

  • MTBE Addition: Add 5 mL of MTBE to the sample.

  • Incubation: Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation: Add 1.25 mL of water to induce phase separation.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in an appropriate solvent for downstream analysis (e.g., LC-MS).

Standard Folch Procedure for this compound Extraction

The Folch method is a well-established, albeit more hazardous, protocol for lipid extraction.

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample volume.[3][4][5]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[5]

  • Filtration/Centrifugation: Filter or centrifuge the mixture to recover the liquid phase.[3][5]

  • Washing: Wash the solvent extract with 0.2 volumes of a 0.9% NaCl solution.[3]

  • Centrifugation: Centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[5]

  • Phase Separation: The mixture will separate into two phases. The lower phase is the chloroform layer containing the lipids, and the upper phase is the methanol-water layer.

  • Collection: Carefully remove the upper phase. The lower chloroform phase contains the extracted lipids.[3][5]

  • Drying: Evaporate the chloroform under vacuum or a stream of nitrogen.[3][5]

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for further analysis.

Visualizing the Process and Pathway

To better understand the experimental workflows and the biological significance of this compound, the following diagrams have been generated.

G Experimental Workflow: Novel MTBE vs. Folch Method cluster_0 Novel MTBE Method cluster_1 Folch Method a Sample b Add Methanol & MTBE a->b c Incubate & Shake b->c d Add Water (Phase Separation) c->d e Centrifuge d->e f Collect Upper Organic Phase e->f g Dry & Reconstitute f->g h Sample i Homogenize in Chloroform:Methanol h->i j Agitate i->j k Wash with Saline j->k l Centrifuge k->l m Collect Lower Organic Phase l->m n Dry & Reconstitute m->n G This compound's Role in Apoptosis Signaling cluster_0 Mitochondrion Mito Mitochondrial Outer Membrane CL This compound CytC Cytochrome c Mito->CytC releases tBid tBid CL->tBid binds to Bax Bax/Bak tBid->Bax activates Bax->Mito oligomerizes on Apoptosome Apoptosome Formation CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ext_Signal Extrinsic Apoptotic Signal (e.g., FasL) Caspase8 Caspase-8 Ext_Signal->Caspase8 activates Bid Bid Bid->tBid Caspase8->Bid cleaves to

References

Drug-Induced Cardiolipin Alterations: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of xenobiotics on mitochondrial health is paramount. Cardiolipin, a signature phospholipid of the inner mitochondrial membrane, is a critical determinant of mitochondrial function and a frequent target of drug-induced toxicity. This guide provides a comparative analysis of the effects of several drugs on this compound content, supported by experimental data and detailed methodologies.

This analysis focuses on the effects of doxorubicin (B1662922), zidovudine (B1683550), amiodarone (B1667116), bortezomib, and acetaminophen (B1664979) on mitochondrial this compound. While direct comparative studies are limited, this guide synthesizes available data to offer insights into the varying impacts of these compounds.

Comparative Summary of Drug Effects on this compound Content

The following table summarizes the observed effects of the selected drugs on this compound levels. It is important to note that the data is compiled from different studies with varying experimental models and conditions, which should be considered when making direct comparisons.

DrugModel SystemObserved Effect on this compoundQuantitative ChangeMechanism of Action
Doxorubicin Rat HeartSignificant decrease in specific this compound speciesReduction of tetralinoleoyl-cardiolipin (L4CL) to 35% of total this compound[1]Direct binding to this compound, leading to mitochondrial dysfunction and oxidative stress[2][3].
Zidovudine (AZT) Human Muscle Cells (in vitro), Rat ModelIndirect evidence of altered mitochondrial functionNot explicitly quantifiedInhibition of mitochondrial DNA polymerase γ, leading to mtDNA depletion and oxidative stress[4][5][6].
Amiodarone Model MembranesInteraction with phospholipids (B1166683)Not explicitly quantified for this compoundIntercalates into the lipid bilayer, particularly with acidic phospholipids[7][8].
Bortezomib Animal ModelsDysregulation of this compound metabolismReduced this compound levels in blood and spinal cordDisrupts this compound synthesis and transport, leading to mitochondrial dysfunction.
Acetaminophen Myeloma Cells, Mouse LiverRemodeling of this compound fatty acid compositionNot explicitly quantifiedInduces mitochondrial dysfunction and oxidative stress[9].

In-Depth Analysis of Drug-Induced this compound Changes

Doxorubicin: A Potent Disruptor of this compound Homeostasis

Doxorubicin, a widely used anthracycline chemotherapeutic, is well-documented for its cardiotoxic side effects, which are strongly linked to its interaction with this compound. Studies have shown that doxorubicin directly binds to this compound in the inner mitochondrial membrane, disrupting its structure and function[2][3]. This interaction is a key initiating event in doxorubicin-induced cardiotoxicity, leading to a cascade of detrimental effects, including impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and ultimately, apoptosis of cardiomyocytes[3].

A notable quantitative study in a rat model demonstrated that chronic doxorubicin treatment resulted in a significant remodeling of the cardiac this compound profile. Specifically, the predominant molecular species, tetralinoleoyl-cardiolipin (L4CL), which normally constitutes about 55% of the total this compound content, was reduced to approximately 35% in treated animals[1]. This substantial decrease in a critical this compound species underscores the profound impact of doxorubicin on mitochondrial lipid composition.

Zidovudine (AZT): Indirect Effects on Mitochondrial Integrity

Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy, is known to induce mitochondrial toxicity, particularly myopathy[4]. The primary mechanism of AZT-induced mitochondrial damage is the inhibition of mitochondrial DNA polymerase γ, the enzyme responsible for replicating mitochondrial DNA (mtDNA)[5][6]. This inhibition leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, and a subsequent decline in mitochondrial respiratory chain function.

While direct quantitative data on AZT-induced changes in this compound content is scarce, the resulting mitochondrial dysfunction and oxidative stress are known to impact the integrity of the inner mitochondrial membrane, where this compound resides. It is plausible that the overall mitochondrial damage caused by AZT indirectly affects this compound metabolism and composition[4].

Other Drugs of Interest
  • Amiodarone: This antiarrhythmic drug has been shown to interact with membrane phospholipids, with a preference for acidic phospholipids like this compound[7][8]. Its intercalation into the lipid bilayer can alter membrane fluidity and function.

  • Bortezomib: This proteasome inhibitor, used in cancer therapy, has been linked to peripheral neuropathy, with evidence suggesting that it disrupts this compound metabolism, leading to mitochondrial dysfunction in neuronal cells.

  • Acetaminophen: Overdose of this common analgesic can lead to severe liver injury, in which mitochondrial dysfunction plays a central role. Studies suggest that acetaminophen can remodel the fatty acid composition of this compound, affecting mitochondrial respiration[9].

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is widely used for the detailed analysis and quantification of this compound species.

1. Lipid Extraction:

  • Tissues or cells are homogenized in a suitable buffer.

  • Lipids are extracted using a modified Bligh and Dyer method, typically with a mixture of chloroform, methanol, and water.

  • The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate solvent for LC-MS analysis.

2. LC Separation:

  • A normal-phase high-performance liquid chromatography (HPLC) system is often used to separate different phospholipid classes.

  • A silica-based column is commonly employed.

  • The mobile phase gradient typically consists of a mixture of solvents like hexane, isopropanol, and water with a small amount of an acid (e.g., formic acid) to improve ionization.

3. MS Detection and Quantification:

  • The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.

  • This compound species are typically detected as doubly charged ions in negative ion mode.

  • Quantification is achieved by comparing the peak area of each this compound species to that of a known amount of an internal standard (e.g., a non-naturally occurring this compound species).

Visualizing the Impact: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Doxorubicin-Induced Cardiotoxicity Dox Doxorubicin IMM Inner Mitochondrial Membrane Dox->IMM Accumulates in Mitochondria CL This compound Dox->CL Binds to Dox_CL Doxorubicin-Cardiolipin Complex CL->Dox_CL Mito_Dys Mitochondrial Dysfunction Dox_CL->Mito_Dys Causes ROS Increased ROS Production Mito_Dys->ROS Apoptosis Cardiomyocyte Apoptosis Mito_Dys->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's mechanism of cardiotoxicity.

cluster_1 This compound Analysis Workflow Sample Tissue/Cell Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction LC Normal-Phase HPLC Extraction->LC MS ESI-MS/MS LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

cluster_2 Zidovudine's Mitochondrial Toxicity AZT Zidovudine (AZT) PolG mtDNA Polymerase γ AZT->PolG Inhibits mtDNA_Rep mtDNA Replication AZT->mtDNA_Rep Blocks mtDNA_Dep mtDNA Depletion mtDNA_Rep->mtDNA_Dep Leads to Resp_Chain Respiratory Chain Dysfunction mtDNA_Dep->Resp_Chain Ox_Stress Oxidative Stress Resp_Chain->Ox_Stress

Caption: Zidovudine's impact on mitochondrial DNA.

References

Validation of monolysocardiolipin to cardiolipin ratio as a disease biomarker.

Author: BenchChem Technical Support Team. Date: December 2025

The ratio of monolysocardiolipin (MLCL) to this compound (CL) is a critical biomarker for mitochondrial dysfunction, most notably in the diagnosis of Barth syndrome. This guide provides a comparative analysis of the MLCL:CL ratio's validation as a disease biomarker, focusing on its application in Barth syndrome and its emerging potential in other conditions such as heart failure and diabetes. We present quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

Performance Comparison of MLCL:CL Ratio as a Biomarker

The utility of the MLCL:CL ratio as a biomarker varies significantly across different pathological conditions. While it is a definitive diagnostic marker for Barth syndrome, its role in other diseases is still under investigation.

Disease StateTypical MLCL:CL Ratio (in affected tissue/cells)Control MLCL:CL RatioDiagnostic UtilityNotes
Barth Syndrome (BTHS) 5.41–13.83 (in fibroblasts)0.03–0.12 (in fibroblasts)High (Confirmatory) The elevated MLCL:CL ratio is a hallmark of BTHS, resulting from mutations in the TAFAZZIN gene, which impairs this compound remodeling. This leads to an accumulation of MLCL. The test is considered to have 100% sensitivity and specificity.
>0.40 (in blood spots)<0.23 (in blood spots)Different tissues show varying ratios, but the distinction between BTHS and controls remains clear.
0.4–100 (in various cell types)0.0–0.2 (in various cell types)The wide range in patients is often due to the very low levels of the this compound denominator.
Heart Failure Altered CL profile, decreased total CLNormal CL profileInvestigational While decreased this compound levels are observed in heart failure, the specific MLCL:CL ratio is not yet established as a standalone diagnostic biomarker. Alterations in this compound remodeling enzymes other than tafazzin may be involved.
Diabetic Cardiomyopathy Altered CL molecular species, initial decrease in total CLNormal CL profileInvestigational Studies in diabetic animal models show significant remodeling of this compound and a decrease in total this compound content, particularly in the early stages of the disease. However, the MLCL:CL ratio has not been validated as a specific biomarker for diabetic cardiomyopathy.

Experimental Protocols

Accurate measurement of the MLCL:CL ratio is crucial for its clinical and research application. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.

Key Experimental Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of MLCL and CL from biological samples. Specific parameters may need to be optimized depending on the sample type and instrumentation.

1. Lipid Extraction:

  • For Dried Blood Spots (DBS):

    • Punch out a small section (e.g., 1/8-inch diameter) of the dried blood spot.

    • Add an internal standard, such as a non-endogenous this compound species (e.g., tetramyristoyl this compound (14:0)4-CL).

    • Extract lipids using a solvent mixture, typically chloroform:methanol (1:1, v/v).

    • Sonication can be used to improve extraction efficiency.

    • Centrifuge to pellet the solid material.

    • Collect the supernatant containing the lipids.

    • Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.

  • For Tissues (e.g., Heart):

    • Homogenize the tissue sample in a suitable buffer.

    • Perform lipid extraction using a modified Folch or Bligh-Dyer method.

    • Briefly, this involves the addition of a chloroform:methanol mixture to the homogenate, followed by the addition of water or a salt solution to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated, and the lipid extract is reconstituted for analysis.

2. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of these lipids.

  • Mobile Phases: A gradient elution is typically employed using two mobile phases, for example:

    • Mobile Phase A: Acetonitrile:Water with an additive like formic acid or ammonium (B1175870) acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile with the same additive.

  • Gradient: The gradient is programmed to start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more hydrophobic this compound species.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of MLCL and CL, as they readily form deprotonated adducts.

  • Detection Mode: Analysis can be performed in full scan mode to acquire the entire spectrum of lipids or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific MLCL and CL species.

  • Data Analysis: The peak areas of the specific MLCL and CL species are integrated, and the ratio is calculated. The use of an internal standard allows for more accurate quantification.

Signaling Pathways and Experimental Workflows

This compound Remodeling Pathway

The MLCL:CL ratio is fundamentally linked to the this compound remodeling pathway. In healthy individuals, nascent this compound, produced by this compound synthase, undergoes a remodeling process where its acyl chains are replaced, primarily with linoleic acid. This is a two-step process involving a deacylation step to form MLCL, followed by a reacylation step. The enzyme tafazzin is a key transacylase in this reacylation step. In Barth syndrome, mutations in the TAFAZZIN gene lead to a dysfunctional tafazzin enzyme, causing an accumulation of the intermediate MLCL and a decrease in mature this compound.

This compound Remodeling Pathway Nascent this compound Nascent this compound MLCL MLCL Nascent this compound->MLCL Deacylation Mature this compound Mature this compound MLCL->Mature this compound Reacylation Phospholipase Phospholipase Phospholipase->Nascent this compound Tafazzin Tafazzin Tafazzin->MLCL Barth_Syndrome Barth_Syndrome Tafazzin->Barth_Syndrome Dysfunctional in Experimental Workflow for MLCL:CL Ratio Analysis Sample_Collection Sample Collection (e.g., Dried Blood Spot, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Ratio_Calculation MLCL:CL Ratio Calculation Data_Processing->Ratio_Calculation

Safety Operating Guide

Navigating the Disposal of Cardiolipin: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cardiolipin and its associated waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Step 1: Waste Identification and Hazard Classification

Before disposal, the first and most crucial step is to identify the nature of the this compound waste. The disposal route is determined by its form and any associated chemicals.

  • This compound Solutions: this compound is often supplied in a solution with a flammable solvent like ethanol.[1] This waste must be treated as flammable hazardous waste.

  • Aqueous Solutions and Buffers: Waste from experimental procedures, such as ELISA kits, may contain preservatives like sodium azide (B81097).[2][3] Sodium azide is an acutely toxic chemical (an EPA P-listed waste) and can form explosive metal azides if disposed of down the drain with lead or copper plumbing.[2][3]

  • Contaminated Labware: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be assessed. If they are contaminated with a hazardous chemical, they must be disposed of as hazardous waste.

Discharge of hazardous chemical waste into the environment or down the sanitary sewer must be avoided.[4][5] All disposal procedures must comply with federal, state, and local regulations, which are often enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 2: On-Site Waste Management and Segregation

Proper segregation and storage of chemical waste are fundamental to laboratory safety.

  • Select Appropriate Containers:

    • Use containers that are chemically compatible with the waste. For instance, do not store acids or bases in metal containers.[6][7]

    • Plastic containers are generally preferred for storing waste materials.[8]

    • Ensure containers are leak-proof and have secure, tightly closing caps (B75204) to prevent spills and evaporation.[5][7] The original reagent container can be used if it is in good condition.[7]

  • Label Containers Clearly:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[8][9]

    • The label should also include a description of the contents (e.g., "this compound in Ethanol," "Aqueous waste with Sodium Azide") and an indication of the specific hazards (e.g., Flammable, Toxic).[9]

  • Store in a Designated Area:

    • Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[7][8][9]

    • The SAA must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[6]

    • Incompatible waste types must be segregated within the SAA to prevent dangerous reactions. For example, oxidizing agents must be kept separate from organic compounds and reducing agents.[7]

Step 3: Final Disposal Procedures

The final step is the removal of the hazardous waste from the laboratory by trained professionals.

  • Arrange for Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Do Not Use Drains: Never dispose of hazardous chemicals, including flammable solvents or solutions containing toxic preservatives like sodium azide, down the sink or floor drains.[5][8] While some safety data sheets suggest flushing with large volumes of water for azide-containing solutions, this is only permissible if allowed by local regulations and is generally discouraged.[2][3] The preferred method is collection for professional disposal.

  • Packaging for Transport: Follow the specific instructions provided by your EH&S office or waste contractor for preparing the waste for transport. This may involve placing containers in secondary containment.[6]

Quantitative Data for Hazardous Waste Management

The following table summarizes key regulatory limits for the on-site accumulation of hazardous waste in a laboratory setting.

ParameterGuidelineRegulatory Context
Maximum Volume in SAA 55 gallons of hazardous waste.This is the maximum amount of waste that can be accumulated at a single satellite location before it must be moved to a central storage area.[9]
Acutely Toxic Waste (P-List) Limit 1 quart of liquid or 1 kilogram of solid waste.Stricter limits apply to acutely toxic wastes, such as those containing sodium azide. Once this limit is reached, it must be removed within three days.[8]
Container Fill Level Do not fill containers to more than 90% capacity.This headspace allows for vapor expansion and reduces the risk of spills from overfilling.[6]
Maximum Storage Time in SAA Up to one year (if accumulation limits are not exceeded).Partially filled containers can remain in the SAA for up to 12 months from the date waste was first added.[8]

Experimental Protocols: Disposal Workflow

While specific experimental protocols vary, the disposal portion of any protocol involving this compound should follow a standardized workflow to ensure safety and compliance. The diagram below illustrates this logical process.

Cardiolipin_Disposal_Workflow This compound Waste Disposal Workflow start Start: Experiment Generates This compound Waste identify Step 1: Identify Waste Type and Hazards start->identify flammable Flammable Liquid Waste (e.g., this compound in Ethanol) identify->flammable Flammable Solvent? aqueous Aqueous Waste (e.g., with Sodium Azide) identify->aqueous Aqueous with Preservatives? solid Contaminated Solid Waste (Gloves, Vials, Tips) identify->solid Contaminated Solid? segregate Step 2: Segregate Incompatible Waste Streams flammable->segregate aqueous->segregate solid->segregate container Step 3: Use Compatible, Securely Capped Container segregate->container label_waste Step 4: Label with 'Hazardous Waste' and Contents/Hazards container->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Step 6: Request Pickup from EH&S or Licensed Contractor store->request_pickup end End: Waste Removed for Proper Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.